cyclophilin B
Description
Properties
CAS No. |
137497-17-7 |
|---|---|
Molecular Formula |
C8H9NS |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cyclophilin B in Protein Folding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclophilin B (CypB), encoded by the PPIB gene, is a highly conserved enzyme residing primarily within the endoplasmic reticulum (ER).[1] As a member of the cyclophilin family of peptidyl-prolyl cis-trans isomerases (PPIases), its principal function is to catalyze the isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[1][2][3] This activity is crucial for ensuring the fidelity and efficiency of the protein folding process within the secretory pathway. CypB is particularly recognized for its indispensable role in the maturation of type I collagen, where it acts as the major PPIase catalyzing a critical folding step.[4] Beyond this, CypB functions as a molecular chaperone, participating in ER quality control, mitigating ER stress, and interacting with a network of other chaperones to maintain protein homeostasis.[1][5] Its dysfunction is directly linked to human diseases, most notably recessively inherited osteogenesis imperfecta (OI), highlighting its critical physiological importance.[4] This guide provides an in-depth examination of CypB's molecular mechanisms, its role in cellular pathways, and key experimental protocols for its study.
Core Mechanism of Action: Peptidyl-Prolyl Isomerization
The fundamental enzymatic activity of CypB is the catalysis of the cis-trans isomerization of Xaa-Pro peptide bonds (where Xaa is any amino acid).[6][7] Proline is unique among amino acids in that the energy barrier between the cis and trans conformations of its preceding peptide bond is relatively small, allowing both isomers to exist under physiological conditions. However, the spontaneous interconversion is a slow process and can represent a rate-limiting step in protein folding.[1][8] CypB accelerates this reaction, ensuring that proline-containing polypeptides achieve their native conformation in a timely manner.[3][6] This catalytic function is vital for proteins with a high proline content, such as collagen.[4] The isomerase activity of CypB can be inhibited by the immunosuppressive drug cyclosporin A (CsA).[2][6]
Caption: Catalysis of prolyl bond isomerization by CypB.
Critical Role in Collagen Biosynthesis
CypB plays a paramount role in the folding of procollagen, the precursor to mature collagen. Procollagen chains are rich in proline residues, making their correct folding highly dependent on PPIase activity.[4]
3.1 Rate-Limiting Step Catalysis: Within the ER, CypB is considered the major, though not sole, PPIase that catalyzes the rate-limiting step in the folding of the procollagen triple helix.[4] The absence or inhibition of CypB leads to a significant delay in collagen folding.[4] This delay results in the overmodification of lysine residues within the collagen chains by ER-resident enzymes, a hallmark of CypB dysfunction.[4][9]
3.2 The Prolyl 3-Hydroxylation Complex: CypB functions both independently and as a crucial component of the collagen prolyl 3-hydroxylation complex, alongside prolyl 3-hydroxylase 1 (P3H1) and cartilage-associated protein (CRTAP).[1][4] This complex is essential for the 3-hydroxylation of a specific proline residue (P986) in the α1(I) and α1(II) collagen chains, a modification critical for collagen stability. In the absence of CypB, this modification is lost.[4]
3.3 Regulation and Consequences of Dysfunction: The PPIase activity of CypB can be inhibited by inorganic polyphosphate (polyP), which is enriched in the ER of osteoblasts.[10] This suggests a potential physiological mechanism for regulating collagen folding.[10] Genetic mutations in the PPIB gene that lead to CypB deficiency cause type IX Osteogenesis Imperfecta, a moderately severe to lethal bone dysplasia characterized by brittle bones, which underscores the critical, non-redundant role of CypB in collagen maturation.[4] Studies in Ppib knockout mice recapitulate the OI phenotype, showing reduced bone mineral density, impaired mechanical properties, and abnormal collagen crosslinking.[4][11]
Caption: CypB's central role in the procollagen folding pathway.
Function in ER Stress and Protein Homeostasis
CypB is an important component of the ER's protein quality control system.
4.1 ER Stress Response: The accumulation of misfolded proteins triggers the unfolded protein response (UPR), or ER stress. The expression of CypB, along with other ER chaperones like BiP (GRP78) and GRP94, is upregulated during ER stress. Overexpression of CypB can protect cells from ER stress-induced apoptosis, a function that depends on its PPIase activity.[5] Conversely, silencing CypB expression makes cells more susceptible to ER stress.[5] CypB physically interacts with BiP and GRP94, suggesting it functions within a larger chaperone network to resolve protein misfolding.[5]
4.2 ER-Associated Degradation (ERAD): CypB is also involved in the degradation of misfolded proteins through the ERAD pathway. It has been shown to catalytically enhance the disposal of ERAD substrates that contain cis proline residues.[12] This process is sensitive to Cyclosporin A, indicating that the enzymatic activity of CypB is required to facilitate the timely clearance of specific misfolded proteins.[12]
4.3 Redox Homeostasis: Along with cyclophilin C, CypB contributes to maintaining the redox balance within the ER.[13] Depletion of these cyclophilins leads to a "hyperoxidized" state in the ER, characterized by a more oxidized pool of protein-disulfide isomerase (PDI) enzymes and an elevated ratio of oxidized to total glutathione.[13] This suggests CypB's role extends beyond isomerization to influencing the oxidative folding environment.
Caption: CypB's protective role during the ER stress response.
Quantitative Data Summary
The functional absence of CypB has quantifiable effects on collagen post-translational modifications. Data from studies on tendon collagen in CypB null mice reveal significant alterations in lysine hydroxylation and glycosylation.[9]
| Parameter | Wild-Type (WT) | CypB Knockout (KO) | Fold Change (KO vs. WT) | Significance (p-value) |
| Total Hydroxylysine (Hyl) (residues/chain) | ~16.5 | ~12.5 | ~0.76 | < 0.001 |
| Total Glycosylated Hyl (GG-Hyl + G-Hyl) | ~25.8% | ~33.6% | ~1.30 | < 0.01 |
| Galactosyl-Glucosyl-Hyl (GG-Hyl) | ~23.8% | ~30.2% | ~1.27 | < 0.01 |
| Galactosyl-Hyl (G-Hyl) | ~2.0% | ~3.4% | ~1.70 | < 0.01 |
| Table adapted from quantitative analysis of tendon type I collagen in CypB null mice.[9] Percentages are of total hydroxylysine. |
Key Experimental Methodologies
Studying the function of CypB involves specific biochemical and cell-based assays.
6.1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the catalytic activity of CypB by monitoring the cis-trans isomerization of a synthetic peptide substrate. The most common method is a protease-coupled assay.
-
Principle: A peptide substrate, such as Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is synthesized with the proline bond predominantly in the trans conformation.[14][15] The protease chymotrypsin can only cleave the peptide bond C-terminal to Phenylalanine when the preceding Ala-Pro bond is in the trans state. CypB catalyzes the conversion of the minor cis isomer, which is present in equilibrium in the substrate solution, to the trans isomer. This conversion is the rate-limiting step for cleavage by chymotrypsin. The cleavage releases p-nitroanilide, a chromophore that can be detected spectrophotometrically at ~390 nm. The rate of color development is proportional to the PPIase activity.
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 35-50 mM HEPES, pH 7.8. Cool to 10°C.
-
CypB Enzyme: Recombinant human CypB diluted to a working concentration (e.g., 5-20 nM final) in assay buffer.
-
Substrate: Suc-AAPF-pNA (or a fluorogenic variant) dissolved in a solution of LiCl in trifluoroethanol to stabilize the cis isomer.
-
Protease: α-chymotrypsin (e.g., 0.5-1.0 mg/mL in 1 mM HCl).
-
Inhibitor (Control): Cyclosporin A (CsA) dissolved in DMSO.
-
-
Assay Procedure:
-
Pipette assay buffer into a temperature-controlled (10°C) 96-well plate or cuvette.
-
Add the desired concentration of recombinant CypB. For inhibition assays, pre-incubate CypB with the inhibitor (e.g., CsA or test compound) for 10-15 minutes.
-
Add α-chymotrypsin.
-
Initiate the reaction by adding the peptide substrate. Mix immediately and start recording the absorbance (e.g., 390 nm) or fluorescence over time (e.g., every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance/fluorescence vs. time plot.
-
The uncatalyzed rate is measured in a reaction without CypB. The catalyzed rate is the rate with CypB minus the uncatalyzed rate.
-
For inhibition studies, plot the reaction rate against inhibitor concentration to determine the IC₅₀.
-
-
Caption: Experimental workflow for the PPIase activity assay.
6.2 Co-Immunoprecipitation (Co-IP) for Interaction Analysis
Co-IP is used to identify proteins that interact with CypB within the cell, such as other chaperones or substrate proteins.
-
Principle: A specific antibody against CypB is used to capture it from a cell lysate. If CypB is part of a stable protein complex, its binding partners will be captured along with it (co-immunoprecipitated). The entire complex is then isolated using protein A/G-conjugated beads, and the interacting proteins are identified by Western blotting or mass spectrometry.
-
Detailed Protocol:
-
Cell Lysis:
-
Culture and harvest cells of interest. Wash twice with ice-cold PBS.
-
Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[16]
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Pre-Clearing (Optional but Recommended):
-
To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation and discard them, retaining the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add the primary antibody against CypB (or an isotype control IgG for a negative control) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
-
Complex Capture:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
-
-
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion and Future Directions
This compound is a multi-functional enzyme and chaperone that is fundamental to protein homeostasis in the endoplasmic reticulum. Its primary role as a PPIase is critically important for the folding of proline-rich proteins like collagen, and its deficiency has severe pathological consequences. Furthermore, its integration into the ER stress response and redox homeostasis networks highlights its broader role as a guardian of cellular function. For drug development professionals, the catalytic site of CypB presents a potential target for modulating processes like fibrosis, where collagen synthesis is dysregulated. Future research should focus on identifying the full range of CypB substrates, elucidating the regulatory mechanisms that control its activity in vivo, and developing isoform-specific inhibitors that could offer therapeutic benefits without the broad immunosuppressive effects of Cyclosporin A.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophilin and peptidyl-prolyl cis-trans isomerase are probably identical proteins | Semantic Scholar [semanticscholar.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to the Structure and Regulation of the Cyclophilin B Gene (PPIB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidylprolyl Isomerase B (PPIB) gene, also known as cyclophilin B, encodes a crucial enzyme involved in protein folding and maturation. As a member of the cyclophilin family, PPIB catalyzes the cis-trans isomerization of proline imidic peptide bonds, a rate-limiting step in the folding of many proteins, most notably collagen. Beyond its fundamental role in protein biogenesis, PPIB is implicated in a diverse range of cellular processes, including immune response, inflammation, and viral infections. Dysregulation of PPIB expression and function is associated with various human diseases, such as osteogenesis imperfecta, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current knowledge on the structure and regulation of the human PPIB gene, with a focus on quantitative data, experimental methodologies, and key regulatory pathways.
I. Structure of the Human this compound (PPIB) Gene
The human PPIB gene is located on the long (q) arm of chromosome 15 at position 22.31.[1] It spans approximately 7.4 kilobases (kb) of genomic DNA and contains 5 exons that are transcribed into a mature messenger RNA (mRNA) of 1045 base pairs (bp), which is then translated into the this compound protein.[2][3]
Genomic and Transcriptomic Architecture
The detailed architecture of the primary transcript of the human PPIB gene (based on Ensembl transcript ID ENST00000300026.4 and RefSeq accession NM_000942.5) is summarized in the table below.[4][5] This transcript is considered the canonical sequence and is well-supported by experimental evidence.
| Feature | Location (GRCh38/hg38) | Length (bp) |
| Gene (PPIB) | chr15:64,155,740-64,163,159 (reverse strand) | 7,420 |
| Exon 1 | 64,162,918-64,163,059 | 142 |
| Intron 1 | 64,161,595-64,162,917 | 1,323 |
| Exon 2 | 64,161,481-64,161,594 | 114 |
| Intron 2 | 64,159,853-64,161,480 | 1,628 |
| Exon 3 | 64,159,728-64,159,852 | 125 |
| Intron 3 | 64,158,542-64,159,727 | 1,186 |
| Exon 4 | 64,158,419-64,158,541 | 123 |
| Intron 4 | 64,156,929-64,158,418 | 1,490 |
| Exon 5 | 64,155,817-64,156,928 | 1,112 |
| 5' UTR | 64,163,023-64,163,059 | 37 |
| Coding Sequence (CDS) | 64,156,380-64,156,928; 64,158,419-64,158,541; 64,159,728-64,159,852; 64,161,481-64,161,594; 64,162,918-64,163,022 | 651 |
| 3' UTR | 64,155,817-64,156,379 | 563 |
II. Regulation of PPIB Gene Expression
The expression of the PPIB gene is tightly controlled by a complex interplay of transcription factors, signaling pathways, and post-transcriptional modifications. This regulation ensures the appropriate levels of this compound protein are available to meet the cell's protein folding and signaling needs.
Transcriptional Regulation
The promoter region of the PPIB gene contains binding sites for a variety of transcription factors that can either activate or repress its transcription.
Key Transcription Factors:
-
AP-1 (Activator Protein 1): A dimeric transcription factor involved in cellular proliferation, differentiation, and apoptosis.[2]
-
SP1 (Specificity Protein 1): A ubiquitously expressed transcription factor that regulates the expression of numerous housekeeping and tissue-specific genes.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A key mediator of cytokine and growth factor signaling, implicated in inflammation, cell survival, and proliferation.[6]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A master regulator of the cellular response to low oxygen levels (hypoxia).[6][7]
Signaling Pathways Influencing PPIB Transcription:
Several signaling pathways converge on the PPIB promoter to modulate its expression in response to extracellular cues.
-
JAK2/STAT3 Signaling Pathway: The binding of cytokines, such as Interleukin-6 (IL-6), to their receptors activates the Janus kinase 2 (JAK2), which in turn phosphorylates and activates STAT3.[8] Activated STAT3 then translocates to the nucleus and binds to the promoter of target genes, including PPIB, to regulate their transcription.[6]
-
Hypoxia and Oxidative Stress Response: Cellular stress conditions, such as hypoxia and oxidative stress, have been shown to upregulate PPIB expression.[8] This is, in part, mediated by the stabilization of the HIF-1α transcription factor under hypoxic conditions, which can then activate the transcription of target genes like PPIB.[6][7] Oxidative stress can also activate various signaling pathways that converge on the PPIB promoter.[8]
Post-Transcriptional Regulation
In addition to transcriptional control, the expression of PPIB can be regulated at the post-transcriptional level, primarily through alternative splicing.[8] This process can generate different mRNA isoforms from a single gene, potentially leading to proteins with distinct functions or regulatory properties. While multiple transcript variants of PPIB are annotated in genomic databases, the functional consequences of these alternative splicing events are still under investigation.[5]
III. Experimental Protocols for Studying PPIB Structure and Regulation
This section provides detailed methodologies for key experiments used to investigate the structure and regulation of the PPIB gene.
Quantitative Real-Time PCR (RT-qPCR) for PPIB mRNA Expression Analysis
RT-qPCR is a sensitive and widely used technique to quantify mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues of interest using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.
2. Real-Time PCR:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted 1:10)
-
Nuclease-free water
-
-
Human PPIB Primer Sequences: [9]
-
Forward: 5'-AACGCAGGCAAAGACACCAACG-3'
-
Reverse: 5'-TCTGTCTTGGTGCTCTCCACCT-3'
-
-
Housekeeping Gene (e.g., GAPDH) Primer Sequences:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in PPIB expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
ChIP is used to identify the in vivo binding of a specific transcription factor to a particular genomic region, such as the PPIB promoter.
1. Cross-linking and Chromatin Preparation:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-STAT3, anti-HIF-1α) or a negative control IgG.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
3. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the precipitated DNA by qPCR using primers designed to amplify a specific region of the PPIB promoter containing the putative transcription factor binding site.
Luciferase Reporter Assay for Promoter Activity
This assay measures the activity of the PPIB promoter by cloning it upstream of a luciferase reporter gene.
1. Construction of the Reporter Plasmid:
-
Amplify the human PPIB promoter region (e.g., -1000 to +100 bp relative to the transcription start site) from genomic DNA using PCR with primers containing restriction sites.
-
Clone the amplified promoter fragment into a luciferase reporter vector (e.g., pGL3-Basic, Promega) upstream of the luciferase gene.
-
Verify the construct by restriction digestion and DNA sequencing.
2. Cell Transfection and Treatment:
-
Co-transfect the PPIB promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line.
-
After 24-48 hours, treat the cells with the stimulus of interest (e.g., cytokine, hypoxic conditions).
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
IV. Conclusion
The this compound gene (PPIB) is a critical component of the cellular machinery, with its expression being finely tuned by a variety of transcriptional and post-transcriptional mechanisms. Understanding the intricate details of PPIB's structure and regulation is paramount for elucidating its role in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of PPIB and explore its potential as a therapeutic target. Future studies focusing on the precise mapping of regulatory elements, the quantitative impact of various signaling pathways on PPIB expression, and the functional consequences of its alternative splicing will undoubtedly provide deeper insights into the multifaceted roles of this essential gene.
References
- 1. Promoter:ppiB [dbtbs.hgc.jp]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PPIB peptidylprolyl isomerase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. useast.ensembl.org [useast.ensembl.org]
- 6. PPIB peptidylprolyl isomerase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The Role of Hypoxia-Inducible Factor 1α in the Regulation of Human Meibomian Gland Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPIB-regulated alternative splicing of cell cycle genes contributes to the regulation of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
The Discovery and History of Cyclophilin B: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophilin B (CypB), a member of the immunophilin family, has emerged from its initial discovery as a cyclosporin A-binding protein to be recognized as a critical multifaceted enzyme involved in a host of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of this compound. It details its enzymatic properties as a peptidyl-prolyl cis-trans isomerase, its pivotal role in protein folding within the endoplasmic reticulum, and its extracellular signaling functions through the CD147 receptor. Furthermore, this guide elucidates its involvement in key signaling pathways, including the ERK and STAT5 pathways, and its implications in various pathological conditions such as cancer, inflammatory diseases, and viral infections. Quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions are presented to serve as a valuable resource for the scientific community.
Discovery and Historical Perspective
The journey to understanding this compound began with the broader discovery of cyclophilins as the primary intracellular receptors for the immunosuppressive drug, cyclosporin A (CsA).
-
1984: The term "cyclophilin" was first coined by Handschumacher et al. after they identified a specific cytosolic protein from bovine thymocytes that bound to CsA.[1] This initial discovery laid the groundwork for understanding the mechanism of action of this important immunosuppressant.
-
Early 1990s: As research into cyclosporin A-binding proteins expanded, it became evident that a family of these proteins existed. In 1991, two independent research groups, one led by E. R. Price and the other by Caroni et al., cloned and characterized a second human cyclosporin A-binding protein.[2][3] This newly identified protein was distinct from the cytosolic Cyclophilin A, notably due to the presence of an N-terminal signal sequence that directed it to the endoplasmic reticulum. This isoform was named this compound (CypB), also referred to as S-cyclophilin in some early literature.[3] These seminal studies not only identified a new member of the cyclophilin family but also established its enzymatic nature as a peptidyl-prolyl cis-trans isomerase (PPIase) and confirmed that its activity was inhibited by cyclosporin A.[2]
Subsequent research further delineated the unique characteristics and functions of CypB, distinguishing it from its cytosolic counterpart and highlighting its roles both within the cell and in the extracellular environment.
Physicochemical and Biochemical Properties
This compound is a 21-kDa protein with a multifaceted biochemical profile.[4] Its primary enzymatic activity is the catalysis of the cis-trans isomerization of proline imidic peptide bonds, a rate-limiting step in the folding of many proteins.[5]
| Property | Value | Reference |
| Molecular Weight | ~21 kDa | [4] |
| Gene Location (Human) | 15q22.31 | [6] |
| Subcellular Localization | Endoplasmic Reticulum, Nucleus, Secreted | [4] |
| Binding Affinity to Cyclosporin A (Kd) | 9.8 nM | [7] |
| Peptidyl-prolyl Isomerase Activity (kcat/Km) | 6.3 x 10^6 M-1s-1 | [8] |
Key Molecular Interactions and Signaling Pathways
This compound's functional diversity stems from its interactions with a range of intracellular and extracellular partners. These interactions are central to its roles in protein folding, cellular signaling, and disease pathogenesis.
Procollagen Folding and Maturation
Within the endoplasmic reticulum, CypB plays a crucial role in the proper folding and modification of procollagen. It is a component of a complex that includes prolyl 3-hydroxylase 1 (P3H1) and cartilage-associated protein (CRTAP).[9] This complex is essential for the 3-hydroxylation of specific proline residues in procollagen chains. The PPIase activity of CypB is thought to facilitate the correct conformation of the procollagen molecule, which is necessary for subsequent post-translational modifications and the formation of the stable triple helix.[9][10] Disruptions in this process, due to mutations in the PPIB gene (encoding CypB), can lead to severe connective tissue disorders like osteogenesis imperfecta.[9]
Extracellular Signaling via CD147
Secreted CypB acts as a ligand for the transmembrane receptor CD147, also known as basigin.[11][12] This interaction initiates a signaling cascade that has significant implications for cell migration, proliferation, and inflammation. Upon binding to CD147, CypB can induce a calcium flux and activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13] This activation is crucial for the chemotactic activity of CypB, attracting immune cells to sites of inflammation.[11]
Regulation of STAT5 Signaling
In addition to its extracellular roles, CypB can be found in the nucleus where it has been shown to interact with the Signal Transducer and Activator of Transcription 5 (STAT5). This interaction appears to enhance STAT5-mediated gene expression. While the precise mechanism is still under investigation, it is proposed that CypB may act as a co-activator, potentially by influencing the conformation of STAT5 or its interaction with other transcriptional machinery. This function of CypB has been implicated in the regulation of cell proliferation and differentiation in response to cytokines that activate the JAK-STAT pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound. These are intended as a guide and may require optimization for specific experimental contexts.
Western Blotting for this compound Detection
This protocol outlines the general steps for detecting CypB in cell lysates or tissue homogenates.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and run at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol is designed to investigate the interaction of CypB with its binding partners, such as CD147.
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors) to preserve protein-protein interactions.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CD147) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-CypB).
-
Chemotaxis Assay
This protocol can be used to assess the chemotactic effect of secreted CypB on immune cells, such as T-lymphocytes.
-
Cell Preparation:
-
Isolate the desired cell population (e.g., human peripheral blood T-cells).
-
Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size membrane).
-
Add different concentrations of recombinant human CypB to the lower chambers. Use medium alone as a negative control and a known chemoattractant as a positive control.
-
Add the cell suspension to the upper chambers.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.
-
Role in Disease and Therapeutic Potential
The diverse functions of this compound implicate it in a range of human diseases, making it an attractive target for therapeutic intervention.
-
Cancer: Increased expression of CypB has been observed in several types of cancer, including breast, colon, and pancreatic cancer.[14] Its role in promoting cell proliferation and migration through the CD147 pathway suggests that targeting CypB or its interaction with CD147 could be a viable anti-cancer strategy.
-
Inflammatory Diseases: As a chemoattractant for immune cells, extracellular CypB is involved in the pathogenesis of inflammatory conditions such as rheumatoid arthritis.[4] Inhibiting the secretion or receptor binding of CypB could offer a novel approach to modulating the inflammatory response.
-
Viral Infections: CypB has been shown to interact with viral proteins and play a role in the replication of several viruses, including Hepatitis C virus (HCV).[15] This has led to the development of cyclophilin inhibitors as potential antiviral agents.
-
Connective Tissue Disorders: As previously mentioned, mutations in the PPIB gene are a cause of recessive osteogenesis imperfecta, highlighting its critical role in collagen biosynthesis.[9]
Conclusion
This compound has evolved from being known simply as a cyclosporin A-binding protein to a key player in fundamental cellular processes. Its dual life, acting as a chaperone in the endoplasmic reticulum and a signaling molecule in the extracellular space, underscores its complexity and importance. The continued elucidation of its roles in health and disease opens up new avenues for the development of targeted therapies for a variety of conditions. This guide provides a foundational resource for researchers and drug development professionals to further explore the intricate biology of this compound.
References
- 1. Cyclophilins: Proteins in search of function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound: a second cyclophilin gene encodes a peptidyl-prolyl isomerase with a signal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression, purification, and characterization of yeast cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A inhibits an initial step in folding of transferrin within the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin - Wikipedia [en.wikipedia.org]
- 6. Protocols for the Measurement of Bacterial Chemotaxis to Hydrocarbons | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Mutations in PPIB (this compound) delay type I procollagen chain association and result in perinatal lethal to moderate osteogenesis imperfecta phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophilin-B Modulates Collagen Cross-linking by Differentially Affecting Lysine Hydroxylation in the Helical and Telopeptidyl Domains of Tendon Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD147 is a signaling receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.osu.cz [web.osu.cz]
- 13. Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bu.edu [bu.edu]
An In-depth Technical Guide on the Peptidyl-Prolyl Cis-Trans Isomerase Activity of Cyclophilin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin B (CypB), a 21-kDa protein encoded by the PPIB gene, is a member of the cyclophilin family of peptidyl-prolyl cis-trans isomerases (PPIases). These ubiquitous enzymes catalyze the cis-trans isomerization of proline imidic peptide bonds within polypeptide chains, a rate-limiting step in protein folding and conformational changes.[1] CypB is primarily localized in the endoplasmic reticulum (ER) but can also be found in the nucleus and is secreted into biological fluids. Its PPIase activity is implicated in a wide array of physiological and pathological processes, including protein folding and trafficking, signal transduction, inflammation, and viral infections, making it a significant target for therapeutic intervention. This guide provides a comprehensive technical overview of the core PPIase activity of human this compound.
Biochemical Properties of this compound PPIase Activity
The enzymatic function of this compound lies in its ability to accelerate the cis-trans isomerization of peptidyl-prolyl bonds. This activity is crucial for the proper folding and function of various substrate proteins.
Quantitative Kinetic Data
The catalytic efficiency of human this compound (hCypB) has been characterized using chromogenic peptide substrates. The second-order rate constant, kcat/Km, is a key parameter for evaluating this efficiency.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | IC₅₀ (Cyclosporin A) | Reference |
| Human this compound | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 6.3 x 10⁶ | 84 ± 13 nM | [2] |
| Human Cyclophilin A (for comparison) | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 2.5 x 10⁶ | - | [2] |
Table 1: Kinetic parameters for the PPIase activity of human this compound.
Inhibition by Cyclosporin A
Cyclosporin A (CsA) is a well-characterized inhibitor of cyclophilins, binding to the same active site as the proline-containing substrate.[3] The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are measures of the potency of CsA against CypB's PPIase activity. For human CypB, the IC50 for CsA is in the nanomolar range, indicating a high-affinity interaction.[2] A reported Kd value for the binding of Cyclosporin A to human this compound is 9.8 nM.[4]
Signaling Pathways Involving CypB PPIase Activity
The PPIase activity of CypB is a critical component in several signaling cascades, influencing cellular processes such as proliferation, survival, and differentiation.
CD147-Mediated ERK Signaling
Extracellular CypB acts as a ligand for the transmembrane protein CD147, also known as Basigin.[5] This interaction triggers intracellular signaling pathways, including the activation of the Extracellular signal-regulated kinase (ERK) pathway.[5][6] Studies have shown that the protective effect of CypB against oxidative stress in hepatoma cells is dependent on its PPIase activity and subsequent ERK activation through CD147.[6]
AKT/mTOR Signaling Pathway
CypB's PPIase activity is essential for the activation of the AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[2][7] In the context of adipocyte differentiation, the PPIase activity of CypB is required for the phosphorylation and activation of both AKT and mTOR.[2][7] Inhibition of CypB's PPIase activity leads to decreased phosphorylation of AKT and mTOR, subsequently affecting downstream targets like p70S6 kinase (p70S6K) and inhibiting processes such as mitotic clonal expansion during adipogenesis.[8]
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay for Human this compound
This spectrophotometric assay is the standard method for measuring the PPIase activity of cyclophilins. It relies on the principle that α-chymotrypsin can only cleave the trans isomer of the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), releasing the chromophore p-nitroaniline, which can be monitored by the increase in absorbance at 390 nm.[5]
Materials:
-
Recombinant human this compound
-
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare Reagents:
-
Dissolve Suc-AAPF-pNA in a solution of 470 mM LiCl in trifluoroethanol to a stock concentration of 3.2 mM.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of recombinant human this compound in assay buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 10°C.
-
In a cuvette, add the assay buffer and the desired concentration of human this compound.
-
Add the α-chymotrypsin stock solution to a final concentration of 250 µg/ml.
-
Incubate the mixture at 10°C for at least 10 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate to a final concentration of 100 µM.
-
Immediately start monitoring the change in absorbance at 390 nm every 0.5 seconds for a total of 3-5 minutes.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The catalyzed rate is calculated by subtracting the uncatalyzed rate (measured in the absence of this compound) from the rate observed in the presence of the enzyme.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Experimental Workflow for Investigating the Role of CypB PPIase Activity in Cell Signaling
This workflow outlines a general approach to determine if the PPIase activity of CypB is required for a specific cellular signaling event.
Conclusion
The peptidyl-prolyl cis-trans isomerase activity of this compound is a fundamental enzymatic function with far-reaching implications for cellular homeostasis and disease. A thorough understanding of its kinetic properties, its role in key signaling pathways, and the methods to accurately measure its activity is paramount for researchers in both basic science and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation into the multifaceted roles of this compound and the therapeutic potential of targeting its PPIase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The PPIase Activity of CypB Is Essential for the Activation of Both AKT/mTOR and XBP1s Signaling Pathways during the Differentiation of 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Release of overexpressed CypB activates ERK signaling through CD147 binding for hepatoma cell resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PPIase Activity of CypB Is Essential for the Activation of Both AKT/mTOR and XBP1s Signaling Pathways during the Differentiation of 3T3-L1 Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Role of Cyclophilin B in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophilin B (CypB), a 21-kDa peptidyl-prolyl cis-trans isomerase (PPIase) predominantly located in the endoplasmic reticulum, is increasingly recognized as a critical modulator of a diverse array of cellular signaling pathways.[1] Its involvement extends from intracellular chaperone functions to extracellular signaling, implicating it in physiological processes and the pathogenesis of various diseases, including cancer, inflammatory disorders, and viral infections.[1][2] This technical guide provides an in-depth exploration of the core signaling cascades influenced by CypB, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound (also known as PPIB) is a member of the cyclophilin family of proteins, which are characterized by their ability to bind the immunosuppressive drug cyclosporin A (CsA) and their enzymatic PPIase activity.[3] This enzymatic function allows CypB to catalyze the cis-trans isomerization of proline imidic peptide bonds, a rate-limiting step in protein folding and conformational changes.[3] While initially characterized as an ER-resident protein, CypB can be secreted and is found in biological fluids like blood and milk.[4][5] This dual localization—intracellular and extracellular—underpins its versatile role in cellular communication.
Intracellular Signaling Pathways Involving this compound
Within the cell, CypB's primary role is as a molecular chaperone, ensuring the proper folding and modification of proteins within the endoplasmic reticulum.[6] However, it also directly participates in signaling cascades, most notably the JAK-STAT pathway.
The JAK/STAT Pathway
This compound has been identified as a key regulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for cell growth, proliferation, and survival.[7][8]
-
Interaction with STAT3: CypB directly interacts with STAT3.[7][8] This interaction is crucial for the transactivation potential of STAT3. Knockdown of CypB has been shown to inhibit the IL-6-induced transactivation of STAT3, without affecting its tyrosine phosphorylation.[7] This suggests a nuclear role for the CypB/STAT3 interaction, potentially influencing the binding of STAT3 to target gene promoters.[7]
-
Modulation of JAK2: CypB depletion has been shown to reduce the protein abundance of Janus kinase 2 (JAK2), the upstream kinase responsible for STAT3 phosphorylation, without affecting JAK2 mRNA levels.[1] This indicates a post-transcriptional regulatory role for CypB in maintaining JAK2 stability.
The proposed intracellular signaling pathway involving CypB and the JAK/STAT cascade is depicted below.
Regulation of Prolactin Signaling
CypB can form a complex with the hormone prolactin (PRL) in the nucleus. This intranuclear PRL/CypB complex acts as a transcriptional inducer by directly interacting with Stat5.[4] This interaction facilitates the release of the repressor PIAS3 (Protein Inhibitor of Activated STAT 3), leading to enhanced Stat5 DNA-binding activity and increased transcription of prolactin-responsive genes.[4]
Extracellular Signaling of this compound
Secreted CypB acts as a cytokine-like molecule, mediating cell-to-cell communication primarily through its interaction with the cell surface receptor CD147 (also known as Basigin or EMMPRIN).[9][10] This interaction is a key driver of inflammatory responses and is implicated in cancer progression.[1][9]
The CypB-CD147 Signaling Axis
The binding of extracellular CypB to CD147 initiates a signaling cascade that leads to several downstream effects:
-
Chemotaxis: CypB is a potent chemoattractant for various immune cells, including neutrophils and T-lymphocytes.[1][10][11] This chemotactic activity is mediated through CD147 and can be blocked by anti-CD147 antibodies.[10][11]
-
MAPK/ERK Pathway Activation: The CypB-CD147 interaction can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[1] This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
Calcium Signaling: CypB binding to CD147 has been shown to induce calcium flux in cells, a key event in many signal transduction pathways.[10][11]
A diagram of the extracellular CypB-CD147 signaling pathway is presented below.
Quantitative Data on this compound Interactions and Effects
The following tables summarize key quantitative data related to CypB's signaling roles.
| Interaction | Cell Type | Method | Dissociation Constant (Kd) | Reference |
| CypB - Cell Surface Receptors | Jurkat T-cells | Radioligand Binding Assay | 12 nM | [12] |
| Condition | Cell Type | Effect | Quantitative Change | Reference |
| CypB Knockdown | U251 Glioblastoma | Phospho-STAT3 Levels | ~50% reduction | [1] |
| CypB Knockdown | T98G, U87, U138, U373 Glioblastoma | Total JAK2 Protein | Marked reduction | [1] |
| Gene Symbol | Gene Name | Regulation by CypB Knockdown | Cell Line | Reference |
| STMN3 | Stathmin 3 | Down-regulated | T47D | [13][14] |
| S100A4 | S100 calcium-binding protein A4 | Down-regulated | T47D | [13][14] |
| S100A6 | S100 calcium-binding protein A6 | Down-regulated | T47D | [13][14] |
| MYB | MYB proto-oncogene, transcription factor | Down-regulated | T47D | [13][14] |
| ESR1 | Estrogen receptor 1 | Down-regulated | T47D | [13][14] |
| GHR | Growth hormone receptor | Down-regulated | T47D | [13][14] |
| PGR | Progesterone receptor | Down-regulated | T47D | [13][14] |
Detailed Methodologies for Key Experiments
This section provides an overview of the protocols for key experiments used to elucidate the signaling functions of CypB.
Co-Immunoprecipitation (Co-IP) for CypB-STAT3 Interaction
This protocol is designed to verify the in-cell interaction between CypB and STAT3.
Protocol:
-
Cell Culture and Lysis: Culture cells (e.g., T47D breast cancer cells) to 80-90% confluency. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose/magnetic beads to reduce non-specific binding.[9][15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CypB) overnight at 4°C with gentle rotation.[15]
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.[15]
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the putative interacting "prey" protein (e.g., anti-STAT3).
siRNA-Mediated Knockdown of this compound
This protocol is used to study the functional consequences of reduced CypB expression.
Protocol:
-
Cell Seeding: Seed cells (e.g., T47D) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.[16]
-
siRNA-Lipid Complex Formation: In separate tubes, dilute CypB-specific siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the two solutions and incubate at room temperature to allow for complex formation.[16]
-
Transfection: Replace the cell culture medium with fresh, antibiotic-free medium. Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.[17]
-
Post-transfection: Add complete medium and continue to incubate the cells. Optimal knockdown is typically achieved 48-72 hours post-transfection.[18]
-
Validation: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
In Vitro Kinase Assay for JAK2
This assay can be adapted to investigate the effect of CypB on JAK2 kinase activity.
Protocol:
-
Reagent Preparation: Purify recombinant JAK2 and a suitable substrate (e.g., a STAT3-derived peptide). Prepare a kinase reaction buffer.[7]
-
Kinase Reaction: In a microcentrifuge tube, combine recombinant JAK2, the substrate, and either purified CypB or a control protein in the kinase reaction buffer.[10]
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[19]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer or spotting the mixture onto a phosphocellulose membrane.
-
Analysis: If using radiolabeled ATP, separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. Alternatively, use a phospho-specific antibody in a Western blot.
Chemotaxis (Boyden Chamber) Assay
This assay is used to quantify the chemoattractant effect of CypB.
Protocol:
-
Chamber Preparation: Place a porous membrane (e.g., 8 µm pore size for leukocytes) in a Boyden chamber or a multi-well insert plate.[20]
-
Loading: Add medium containing the chemoattractant (e.g., recombinant CypB) to the lower chamber. Add a suspension of the cells to be tested (e.g., primary human neutrophils) in serum-free medium to the upper chamber.[20]
-
Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several microscopic fields. Alternatively, for high-throughput assays, lyse the migrated cells and quantify them using a fluorescence-based assay.[6]
Conclusion and Future Directions
This compound is a pivotal signaling molecule with distinct intracellular and extracellular functions that are integral to cellular homeostasis and disease. Its role in modulating the JAK/STAT pathway and its action as an extracellular ligand for CD147 highlight its potential as a therapeutic target. Future research should focus on delineating the precise molecular mechanisms of CypB's interactions, particularly the structural basis for its regulation of JAK2 and its activation of CD147. The development of specific inhibitors that can discriminate between the intracellular and extracellular functions of CypB will be a critical step in translating our understanding of its signaling roles into novel therapeutic strategies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coimmunoprecipitation [protocols.io]
- 4. The intranuclear prolactin/cyclophilin B complex as a transcriptional inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dealing with the family: CD147 interactions with cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. In vitro kinase assay [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Characterization of surface binding sites for this compound on a human tumor T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of this compound is associated with malignant progression and regulation of genes implicated in the pathogenesis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of this compound is Associated with Malignant Progression and Regulation of Genes Implicated in the Pathogenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Accell this compound Control siRNA [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
Cyclophilin B Knockout Mouse: A Technical Guide to Phenotype and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophilin B (CypB), encoded by the Ppib gene, is a peptidyl-prolyl isomerase resident in the endoplasmic reticulum. It plays a crucial role in collagen biosynthesis and protein folding. The this compound knockout (Ppib-/-) mouse provides a valuable in vivo model to investigate the physiological functions of CypB and the pathological consequences of its deficiency. This technical guide offers an in-depth overview of the Ppib-/- mouse phenotype, presenting key quantitative data, detailed experimental protocols for characterization, and visualizations of the associated signaling pathways. This resource is intended to support researchers in the fields of bone biology, aging, and drug development in leveraging this important animal model.
Generation of the this compound Knockout Mouse
The Ppib-/- mouse has been generated using gene-targeting methodologies. One common approach involves the insertion of a β-geo reporter construct into an intron of the Ppib gene, leading to a loss-of-function allele.[1] Another strategy has been the global deletion of a critical exon, such as exon 3, which results in a complete absence of the CypB protein.[2] These knockout lines are typically maintained on a C57BL/6J background.[2]
Core Phenotypic Characteristics
The deletion of this compound in mice leads to a complex phenotype characterized by skeletal abnormalities resembling osteogenesis imperfecta (OI) and features of accelerated aging.
Osteogenesis Imperfecta-like Phenotype
Ppib-/- mice exhibit a severe skeletal phenotype from an early age. This includes:
-
Reduced Body Size and Weight: Knockout mice are smaller and have a lower body weight compared to their wild-type littermates.[1]
-
Kyphosis: A profound curvature of the spine is a consistent and early-onset feature.[3][4]
-
Severe Osteopenia: Micro-computed tomography (µCT) analysis reveals a significant reduction in trabecular bone volume and increased separation between trabeculae.[3] This progressive osteopenia is a hallmark of the OI-like condition.
-
Abnormal Collagen Fibrils: The underlying cause of the skeletal fragility is linked to abnormal collagen morphology.[4]
Accelerated Aging Phenotype
In addition to the OI-like characteristics, Ppib-/- mice display a range of progeroid features, suggesting a role for CypB in the aging process:
-
Thinner Skin: Histological analysis shows a loss of collagen fibers in the dermis.
-
Reduced Adiposity: Knockout mice have significantly less visceral and subdermal fat.[3][5]
-
Sarcopenia: Degeneration and damage are observed in muscle tissues.[5]
-
Abnormal Teeth: Dental abnormalities contribute to the overall premature aging phenotype.[3]
-
Increased Cellular Senescence: Tissues from Ppib-/- mice show elevated levels of senescence-associated β-galactosidase (SA-β-Gal) activity, a key biomarker of senescent cells.[3][5]
Quantitative Phenotypic Data
The following tables summarize key quantitative data from the characterization of Ppib-/- mice.
Table 1: Skeletal Phenotype
| Parameter | Age | Genotype | Value | Statistical Significance | Reference |
| Bone Volume / Total Volume (%) | 8 weeks | Wild-type | 8.2 ± 1.5 | p < 0.01 | [3] |
| Ppib-/- | 3.1 ± 0.8 | ||||
| Trabecular Number (1/mm) | 8 weeks | Wild-type | 5.1 ± 0.5 | p < 0.01 | [3] |
| Ppib-/- | 2.9 ± 0.4 | ||||
| Trabecular Separation (mm) | 8 weeks | Wild-type | 0.19 ± 0.02 | p < 0.01 | [3] |
| Ppib-/- | 0.35 ± 0.05 | ||||
| Femur Length (mm) | 8 weeks | Wild-type | 15.2 ± 0.3 | p < 0.01 | [1] |
| Ppib-/- | 13.8 ± 0.4 | ||||
| Tibia Length (mm) | 8 weeks | Wild-type | 17.9 ± 0.4 | p < 0.01 | [1] |
| Ppib-/- | 16.5 ± 0.5 |
Table 2: Accelerated Aging Phenotype
| Parameter | Age | Genotype | Value | Statistical Significance | Reference |
| Body Weight (g, males) | 24 weeks | Wild-type | ~32 | p < 0.01 | [1] |
| Ppib-/- | ~25 | ||||
| Visceral Fat Volume (µCT) | 4 months | Wild-type | Higher | Dramatically less in KO | [5] |
| Ppib-/- | Lower | ||||
| SA-β-Gal Positive Cells (%) in MSCs | Passage 5 | Wild-type | ~10 | p < 0.05 | [6] |
| Ppib-/- | ~40 | ||||
| p21 Protein Level (relative to WT) | - | Ppib-/- primary osteoblasts | Increased | p < 0.05 | [7] |
Key Signaling Pathways
Collagen Prolyl 3-Hydroxylation Complex
This compound is a critical component of the collagen prolyl 3-hydroxylation complex in the endoplasmic reticulum. In the absence of CypB, the stability of prolyl 3-hydroxylase 1 (P3H1) is compromised, leading to its degradation. This impairs the post-translational modification of type I procollagen, a crucial step for its proper folding and secretion.
Caption: Collagen prolyl 3-hydroxylation pathway and the impact of CypB knockout.
p21-Mediated Senescence Pathway
The accelerated aging phenotype in Ppib-/- mice is linked to the upregulation of the cyclin-dependent kinase inhibitor p21, a key marker of cellular senescence. This upregulation appears to be independent of p53. The loss of p21 in a Ppib-/- background can rescue some of the aging-related phenotypes, such as kyphosis and elevated SA-β-Gal activity.
Caption: p21-mediated senescence pathway in CypB knockout mice.
Experimental Protocols
Micro-computed Tomography (µCT) Analysis of Bone
This protocol is for the ex vivo analysis of trabecular bone microarchitecture in the mouse femur.
Materials:
-
Dissected mouse femurs
-
Phosphate-buffered saline (PBS)
-
70% Ethanol
-
Micro-CT scanner (e.g., Scanco Medical, Bruker)
-
Analysis software
Procedure:
-
Sample Preparation:
-
Carefully dissect the femurs, removing all soft tissue.
-
Fix the femurs in 10% neutral buffered formalin for 24-48 hours at 4°C.
-
Wash the femurs with PBS and store in 70% ethanol at 4°C until scanning.
-
-
Scanning:
-
Place the femur in a sample holder, ensuring it is aligned with the scanning axis.
-
Set the scanning parameters. Typical settings for a mouse femur are:
-
Voxel size: 10 µm
-
Energy: 55 kVp
-
Intensity: 145 µA
-
Integration time: 200-300 ms
-
-
Perform the scan.
-
-
Analysis:
-
Reconstruct the 3D images from the scan data.
-
Define a region of interest (ROI) in the distal femur metaphysis for trabecular bone analysis. The ROI typically starts just below the growth plate and extends for a defined number of slices.
-
Apply a global threshold to segment the bone from the background.
-
Calculate the following parameters:
-
Bone Volume / Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining of Tissues
This protocol is for the detection of senescent cells in frozen tissue sections.
Materials:
-
Fresh-frozen tissue samples
-
Cryostat
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Nuclear Fast Red counterstain
-
Microscope
Procedure:
-
Sectioning:
-
Cut 8-10 µm thick sections from the frozen tissue using a cryostat.
-
Mount the sections on glass slides.
-
-
Fixation:
-
Fix the sections in the fixation solution for 10-15 minutes at room temperature.
-
Wash the slides three times with PBS.
-
-
Staining:
-
Prepare the staining solution fresh.
-
Incubate the slides in the staining solution overnight at 37°C in a humidified chamber. Protect from light.
-
-
Counterstaining and Mounting:
-
Wash the slides with PBS.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash with water.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the sections under a light microscope. Senescent cells will stain blue.
-
Quantify the percentage of blue-stained cells in a defined area.
-
Western Blotting for p21
This protocol is for the detection and quantification of p21 protein in mouse tissue lysates.
Materials:
-
Mouse tissue (e.g., inguinal adipose tissue)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody: anti-p21 (e.g., from Cell Signaling Technology, Abcam)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p21 antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the comprehensive characterization of the this compound knockout mouse.
Caption: Experimental workflow for characterizing Ppib-/- mice.
Conclusion
The this compound knockout mouse is a powerful model for studying the in vivo roles of this essential chaperone protein. Its distinct phenotype, encompassing both osteogenesis imperfecta-like features and accelerated aging, provides a unique platform to investigate the interplay between collagen homeostasis, cellular senescence, and organismal aging. This technical guide provides a comprehensive resource for researchers, offering key phenotypic data, detailed experimental protocols, and insights into the underlying molecular pathways to facilitate further research and therapeutic development in related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Mice lacking this compound, but not cyclophilin A, are protected from the development of NASH in a diet and chemical-induced model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Accelerated Aging in this compound–Deficient Mice Downstream of p21‐Cip1/Waf1 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cyclophilin B in HIV and Hepatitis C Viral Infections: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the critical role of the host protein cyclophilin B (CypB) in the lifecycle of Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of CypB's interactions with viral proteins, its influence on viral replication, and its potential as a therapeutic target. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.
This compound, a cellular enzyme with peptidyl-prolyl isomerase (PPIase) activity, has been identified as a significant host factor that both HIV and HCV co-opt to facilitate their replication. By understanding the intricate mechanisms of these interactions, new antiviral strategies can be developed that target this host dependency, potentially offering a higher barrier to the development of drug resistance.
This compound in the HIV-1 Lifecycle: A Chaperone for Nuclear Entry
In the context of HIV-1 infection, CypB has been shown to interact with the viral Gag polyprotein.[1][2][3] This interaction is believed to be of higher affinity than the well-characterized interaction between cyclophilin A (CypA) and Gag, primarily due to the hydrophobic N-terminal signal sequence of CypB.[4] Unlike the CypA-Gag interaction, the binding of CypB to Gag is less sensitive to the immunosuppressive drug Cyclosporin A (CsA).[2]
A key function of intracellular CypB in HIV-1 infection is the enhancement of the nuclear import of viral DNA.[4][5][6] Overexpression of CypB leads to an increase in the nuclear translocation of the viral pre-integration complex, a crucial step for the establishment of a productive infection.[4] This enhancement of nuclear import by CypB is independent of the STAT5 signaling pathway.[4]
This compound in Hepatitis C Virus Replication: A Co-factor for the Viral Polymerase
In HCV infection, CypB plays a vital role in the replication of the viral genome. It directly interacts with the HCV non-structural protein 5B (NS5B), the virus's RNA-dependent RNA polymerase.[7] This interaction stimulates the RNA binding activity of NS5B, thereby enhancing the efficiency of viral RNA synthesis.[7] The reduction of endogenous CypB expression through RNA interference (RNAi) has been shown to significantly decrease the levels of HCV replication.[7]
Furthermore, CypB is implicated in the host's innate immune response to viral infections through its interaction with Interferon Regulatory Factor 3 (IRF3).[1] CypB is critical for the virus-induced phosphorylation and subsequent activation of IRF3, a key transcription factor in the induction of type I interferons.[1]
Quantitative Insights into this compound-Virus Interactions
To provide a clear overview for comparative analysis, the following tables summarize the quantitative data on the interactions between CypB and viral components, and the efficacy of inhibitors.
| Interaction | Binding Partner | Affinity (Kd) | Reference |
| HIV-1 | Gag polyprotein | High affinity (exact Kd not determined) | [4] |
| HCV | NS5B RNA polymerase | Direct interaction | [7] |
| Inhibitor | Virus | Cell Line | EC50 | Reference |
| Alisporivir (DEB-025) | HCV Genotype 1b | Huh-7 Lunet | 0.032 µM | [8] |
| Alisporivir (DEB-025) | HCV Genotype 1b (ALV-resistant) | Huh-7 Lunet | >5 µM | [9] |
| Cyclosporin A | HCV Genotype 1b | Huh 9-13 | 0.25 µM | [8] |
| Experimental Condition | Virus | Effect on Viral Replication | Reference |
| Overexpression of CypB | HIV-1 | Increased nuclear import of viral DNA | [4] |
| siRNA knockdown of CypB | HCV | Decreased levels of HCV replication | [7] |
Key Experimental Protocols
This guide provides detailed methodologies for crucial experiments in the study of CypB-virus interactions.
Co-immunoprecipitation of this compound and Viral Proteins
This protocol is designed to isolate and identify interaction partners of CypB from virus-infected cells.
Materials:
-
Ice-cold PBS
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-CypB antibody
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer without detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse virus-infected cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-CypB antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the viral protein of interest.
siRNA-mediated Knockdown of this compound
This protocol describes the transient silencing of CypB expression to study its impact on viral replication.
Materials:
-
CypB-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., T-cell lines for HIV, Huh-7 cells for HCV)
Procedure:
-
Seed target cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Dilute siRNA duplexes in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours to allow for knockdown of CypB expression.
-
Verify knockdown efficiency by Western blotting or qRT-PCR.
-
Infect the cells with the virus of interest and measure viral replication at appropriate time points.
In Vitro HCV Replicon Assay
This assay is used to quantify the replication of HCV subgenomic replicons in cultured cells.
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
Complete cell culture medium with and without G418
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate in medium without G418.
-
Incubate for 24 hours to allow cell attachment.
-
Treat the cells with serial dilutions of the test compound (e.g., a CypB inhibitor).
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the EC50 value of the compound by plotting the dose-response curve.
Visualizing the Molecular Interactions
To better illustrate the complex signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: CypB enhances HIV-1 nuclear import.
Caption: CypB stimulates HCV RNA replication.
Caption: Co-immunoprecipitation workflow.
Conclusion and Future Directions
The intricate involvement of this compound in the replication of both HIV and HCV underscores its significance as a potential pan-viral therapeutic target. The development of non-immunosuppressive CypB inhibitors holds promise for novel antiviral therapies that could be less prone to the development of viral resistance. Further research is warranted to fully elucidate the precise molecular mechanisms of CypB's proviral activities and to discover and develop potent and specific inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of virus-host interactions and developing next-generation antiviral treatments.
References
- 1. Role of this compound in activation of interferon regulatory factor-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human immunodeficiency virus type 1 Gag protein binds to cyclophilins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human immunodeficiency virus type 1 Gag protein binds to cyclophilins A and B. | Sigma-Aldrich [merckmillipore.com]
- 4. This compound enhances HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances HIV-1 infection (Journal Article) | OSTI.GOV [osti.gov]
- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Cyclophilin B in Osteogenesis Imperfecta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteogenesis Imperfecta (OI), a group of genetic disorders characterized by bone fragility, finds a key contributor in the molecular chaperone Cyclophilin B (CYPB). This technical guide provides an in-depth exploration of the association between CYPB and OI, specifically the autosomal recessive Type IX. Mutations in the PPIB gene, which encodes CYPB, disrupt the critical post-translational modification of type I collagen, leading to the severe skeletal phenotype observed in patients. This document details the molecular mechanisms, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols for investigation, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Osteogenesis Imperfecta and this compound
Osteogenesis Imperfecta (OI), commonly known as brittle bone disease, is a heterogeneous group of inherited connective tissue disorders primarily affecting bone.[1] The hallmark of OI is increased bone fragility and a propensity for fractures with minimal or no trauma.[1] Clinical manifestations are diverse, ranging from mild forms with near-normal stature and occasional fractures to severe, perinatally lethal forms.[1] Extraskeletal features can include blue sclerae, dentinogenesis imperfecta, hearing loss, and joint laxity.[1]
The majority of OI cases are caused by autosomal dominant mutations in the COL1A1 or COL1A2 genes, which encode the α1 and α2 chains of type I collagen, the principal structural protein of the bone matrix. However, a growing number of recessive forms of OI have been identified, resulting from mutations in genes encoding proteins involved in collagen synthesis, processing, and modification.
This compound (CYPB), encoded by the PPIB gene, is a peptidyl-prolyl cis-trans isomerase (PPIase) located in the endoplasmic reticulum (ER).[2] It plays a crucial role in protein folding and trafficking. Notably, CYPB is an essential component of a trimeric protein complex vital for the proper post-translational modification of type I procollagen.[3]
Molecular Mechanism: The Prolyl 3-Hydroxylase Complex
In the endoplasmic reticulum, CYPB forms a stable, 1:1:1 stoichiometric complex with two other proteins:
-
Prolyl 3-hydroxylase 1 (P3H1): The catalytic subunit of the complex, encoded by the LEPRE1 gene.[3]
-
Cartilage-associated protein (CRTAP): A protein essential for the stability and function of P3H1.[3]
This complex is responsible for a highly specific post-translational modification: the 3-hydroxylation of the proline residue at position 986 (Pro986) of the pro-α1(I) chain of type I collagen.[3][4] While the precise function of this modification is not fully elucidated, the integrity of the P3H1/CRTAP/CYPB complex is indispensable for normal bone development.[5]
Mutations in the PPIB gene lead to a deficiency of functional CYPB. This deficiency destabilizes the entire complex, often resulting in the degradation of P3H1 and CRTAP as well.[2] The consequence is a significant reduction in the 3-hydroxylation of Pro986 in type I collagen.[4][6] This lack of modification, coupled with the dysfunctional chaperone activity of the complex, leads to a delay in the folding of the collagen triple helix. This delay, in turn, results in the overmodification of collagen by other enzymes in the ER, such as lysyl hydroxylases and prolyl 4-hydroxylases.[7] The resulting abnormal collagen molecules are improperly processed and secreted, leading to the formation of structurally unsound collagen fibrils and a disorganized bone matrix, which manifests as the severe bone fragility characteristic of OI Type IX.[8][9]
Osteogenesis Imperfecta Type IX: The Clinical Perspective
Mutations in the PPIB gene cause Osteogenesis Imperfecta Type IX, an autosomal recessive form of the disorder.[1] The clinical phenotype is typically severe, often overlapping with the progressively deforming Type III and the perinatally lethal Type II classifications.[4][10]
Clinical Features
A summary of clinical features observed in patients with OI Type IX due to PPIB mutations is presented in Table 1.
| Clinical Feature | Observation in OI Type IX Patients |
| Bone Fragility | Severe, leading to multiple fractures with minimal trauma. |
| Skeletal Deformities | Bowing of long bones, scoliosis, kyphosis.[10] |
| Growth | Significant growth retardation, short stature.[10] |
| Sclerae | Often blue or grey. |
| Dentition | Dentinogenesis imperfecta may be present. |
| Hearing | Sensorineural hearing loss has been reported.[10] |
| Respiratory System | Respiratory complications are common and can be a cause of mortality.[10] |
| Other | Joint hypermobility, muscle weakness. |
This table is a synthesis of findings from multiple case reports and cohort studies.
Data Presentation: Quantitative Insights
Biochemical Analysis of Collagen Modification
The hallmark of OI Type IX at the molecular level is the altered post-translational modification of type I collagen. Quantitative analysis by mass spectrometry reveals a significant reduction in the 3-hydroxylation of the Pro986 residue in the α1(I) chain.
| Sample Group | Pro986 3-Hydroxylation Level (%) |
| Healthy Controls | 93 - 100% |
| OI Patients with PPIB Mutations | ~33% |
| OI Patients with CRTAP Mutations | ~16% |
| OI Patients with LEPRE1 Mutations | ~22% |
Data synthesized from van Dijk et al. (2009).[6]
Preclinical Data from Ppib Knockout Mouse Model
A knockout mouse model with targeted disruption of the Ppib gene has been instrumental in understanding the pathophysiology of OI Type IX. These mice recapitulate many of the features of the human disease.
| Parameter | Wild-Type Mice | Ppib Knockout Mice |
| Bone Mineral Density (BMD) | Normal | Significantly Reduced |
| Bone Volume/Total Volume (BV/TV) | Normal | Significantly Reduced |
| Collagen Fibril Diameter (Bone) | Normal distribution | Altered distribution with larger diameter fibrils |
| Biomechanical Properties | Normal bone strength and stiffness | Reduced bone strength and stiffness |
This table represents a summary of typical findings in Ppib knockout mouse studies. Specific values can vary based on age, sex, and the specific method of measurement.[11][12][13]
Visualizations: Pathways and Workflows
Signaling Pathway of Collagen Prolyl 3-Hydroxylation
Caption: Molecular pathway of collagen prolyl 3-hydroxylation and its disruption in OI Type IX.
Experimental Workflow for Investigating OI Type IX
Caption: A typical experimental workflow for the diagnosis and characterization of OI Type IX.
Experimental Protocols
Western Blot for CYPB, P3H1, and CRTAP Protein Levels
Objective: To determine the protein levels of the prolyl 3-hydroxylase complex components in patient-derived fibroblasts or tissues.
-
Protein Extraction:
-
Culture patient and control fibroblasts to confluence.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against CYPB, P3H1, and CRTAP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Mass Spectrometry for Collagen Prolyl 3-Hydroxylation
Objective: To quantify the level of 3-hydroxylation at the Pro986 residue of the α1(I) collagen chain.
-
Sample Preparation:
-
Culture patient and control fibroblasts and label with ³H-proline.
-
Isolate type I collagen from the cell culture medium or extracellular matrix.
-
Perform cyanogen bromide (CNBr) digestion of the purified collagen.
-
-
Enzymatic Digestion:
-
Subject the CNBr-cleaved peptides to trypsin digestion.
-
-
LC-MS/MS Analysis:
-
Separate the tryptic peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify the peptide containing the Pro986 residue.
-
Quantify the relative abundance of the peptide with and without the hydroxyl group (a mass shift of 16 Da) to determine the percentage of 3-hydroxylation.
-
Electron Microscopy of Collagen Fibrils
Objective: To assess the ultrastructure and diameter of collagen fibrils in the bone or skin of a Ppib knockout mouse model.
-
Tissue Preparation:
-
Fix bone or skin samples in glutaraldehyde and paraformaldehyde.
-
Post-fix in osmium tetroxide.
-
-
Embedding and Sectioning:
-
Dehydrate the samples in a graded ethanol series and embed in resin.
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the cross-sections of collagen fibrils using a transmission electron microscope (TEM).
-
-
Image Analysis:
-
Use image analysis software to measure the diameter of a large number of fibrils.
-
Generate a histogram to compare the distribution of fibril diameters between knockout and wild-type animals.
-
Conclusion and Future Directions
The identification of mutations in PPIB as a cause of Osteogenesis Imperfecta Type IX has solidified the critical role of the prolyl 3-hydroxylase complex in bone formation. The absence of functional this compound leads to a cascade of molecular events, culminating in a severe skeletal phenotype. The quantitative data from both patient samples and animal models provide a clear picture of the consequences of CYPB deficiency.
For drug development professionals, understanding this pathway offers potential therapeutic targets. Strategies aimed at stabilizing the P3H1/CRTAP/CYPB complex, enhancing the activity of residual complex, or mitigating the downstream effects of collagen overmodification and ER stress could prove beneficial. Further research is needed to fully elucidate the precise role of Pro986 3-hydroxylation and to explore novel therapeutic interventions for this debilitating disorder. The experimental protocols outlined in this guide provide a framework for the continued investigation into the pathophysiology of OI Type IX and the evaluation of potential treatments.
References
- 1. Osteogenesis imperfecta - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Collagen prolyl3-hydroxylation: a major role for a minor post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPIB mutations cause severe osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Collagen Prolyl 3-Hydroxylation on Skeletal Tissues | PLOS Genetics [journals.plos.org]
- 6. PPIB Mutations Cause Severe Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A morphometric analysis of osteoid collagen fibril diameter in osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen fibrils of osteoid in osteogenesis imperfecta: morphometrical analysis of the fibril diameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osteogenesis imperfecta caused by PPIB mutation with severe phenotype and congenital hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening of mouse gene knockouts identifies established and novel skeletal phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of PiT-2 Results in Abnormal Bone Development and Decreased Bone Mineral Density and Length in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic variability in adult bone density among inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclophilin B in Cancer Progression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophilin B (CypB), a peptidyl-prolyl isomerase encoded by the PPIB gene, is emerging as a critical player in the progression of numerous cancers. Primarily located in the endoplasmic reticulum, CypB is involved in protein folding and trafficking. However, its overexpression in various malignancies, including glioblastoma, breast, lung, liver, and stomach cancers, is correlated with enhanced tumor growth, survival, migration, and chemoresistance. This technical guide provides an in-depth overview of the multifaceted role of CypB in oncology, detailing its involvement in key signaling pathways, summarizing quantitative expression data, and providing detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating CypB as a potential therapeutic target.
Introduction to this compound
This compound (CypB) is a 21-kDa protein belonging to the cyclophilin family of peptidyl-prolyl cis-trans isomerases (PPIases). These enzymes catalyze the isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding and conformational changes. While initially identified as an intracellular receptor for the immunosuppressive drug cyclosporin A (CsA), it is now understood that CypB's functions extend far beyond this role, particularly in the context of cancer biology.
CypB is predominantly localized to the endoplasmic reticulum (ER), where it functions as a molecular chaperone, but it can also be found in the nucleus and secreted into the extracellular space. Its diverse subcellular locations reflect its involvement in a wide array of cellular processes, including protein folding and transport, transcriptional regulation, and cell signaling. In the context of cancer, the dysregulation of these functions by overexpressed CypB contributes significantly to malignant phenotypes.
Overexpression of this compound in Human Cancers
Quantitative analysis of gene and protein expression has consistently demonstrated the upregulation of CypB in a variety of human cancers compared to corresponding normal tissues. This overexpression is often associated with more aggressive tumor characteristics and poorer patient prognosis.
| Cancer Type | Tissue | Expression Change | Methodology | Reference |
| Glioblastoma (GBM) | Brain | Upregulated (p=7.9×10⁻²⁰) | Gene Expression Database Analysis (Oncomine) | [1] |
| Higher expression in GBM vs. non-tumor brain | Gene Expression Database Analysis (Rembrandt) | [2] | ||
| Breast Cancer | Breast Epithelium | Significantly increased with malignant progression | Immunohistochemistry, Immunofluorescence | [3][4] |
| Lung Adenocarcinoma (LUAD) | Lung | High PPIB expression in 64.7% of NSCLC cases | RNA in situ hybridization | [5] |
| High PPIB expression associated with lymph node metastasis and advanced stage in ADC | RNA in situ hybridization | [5][6] | ||
| Hepatocellular Carcinoma (HCC) | Liver | Overexpressed in 78% of human HCC tissues | Not Specified | [7] |
| Stomach Adenocarcinoma (STAD) | Stomach | Positive rate of 84.29% in cancer tissue vs. 56.00% in paracancerous tissue (P < 0.05) | Immunohistochemistry | [8][9] |
| Colon Adenocarcinoma (COAD) | Colon | Highly upregulated in cancer tissues (P<0.0001) | TCGA RNA-seq data analysis | [10] |
Core Signaling Pathways Modulated by this compound in Cancer
CypB's pro-tumorigenic functions are mediated through its interaction with and modulation of several key oncogenic signaling pathways.
The CypB-STAT3 Axis
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. CypB has been shown to interact with STAT3 and enhance its transcriptional activity. This interaction is crucial for the expression of STAT3 target genes involved in cell survival and proliferation.
References
- 1. CD147 is a signaling receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Supports Myc and Mutant p53 Dependent Survival of Glioblastoma Multiforme Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of this compound is Associated with Malignant Progression and Regulation of Genes Implicated in the Pathogenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of this compound is associated with malignant progression and regulation of genes implicated in the pathogenesis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPIB/Cyclophilin B expression associates with tumor progression and unfavorable survival in patients with pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPIB/Cyclophilin B expression associates with tumor progression and unfavorable survival in patients with pulmonary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression and role of this compound in stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneticsmr.org [geneticsmr.org]
- 10. This compound overexpression predicts a poor prognosis and activates metastatic pathways in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Recombinant Cyclophilin B Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the expression of recombinant human Cyclophilin B (CypB) in Escherichia coli and its subsequent purification. The described methods are intended to yield high-purity CypB suitable for structural and functional studies, as well as for use in drug development assays.
Introduction
This compound (CypB), a member of the peptidyl-prolyl cis-trans isomerase (PPIase) family, is a ubiquitously expressed protein primarily located in the endoplasmic reticulum.[1] It plays a crucial role in protein folding and trafficking.[1] Extracellularly, CypB is involved in cell-cell communication and inflammatory signaling.[2] Given its association with various diseases, including cancer and viral infections, recombinant CypB is a valuable tool for research and drug development.[1] This protocol details the expression of N-terminally His-tagged human CypB in E. coli and a multi-step purification process to achieve high purity.
Materials and Reagents
-
E. coli strain BL21(DE3)
-
Expression plasmid containing the human CypB gene with an N-terminal 6xHis-tag (e.g., pET vector series)
-
Luria-Bertani (LB) broth and agar
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Ion Exchange Buffers (e.g., Buffer A: 20 mM Tris-HCl, pH 8.0; Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Size Exclusion Chromatography Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
BCA Protein Assay Kit
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue stain
Experimental Protocols
Expression of Recombinant this compound
This protocol describes the expression of His-tagged CypB in the E. coli BL21(DE3) strain.
1.1. Transformation:
-
Thaw a vial of competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the CypB expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately transfer the tube to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic (e.g., ampicillin).
-
Incubate the plate overnight at 37°C.
1.2. Culture Growth and Induction:
-
Inoculate a single colony from the LB plate into 50 mL of LB broth with the selective antibiotic.
-
Grow overnight at 37°C with shaking at 200 rpm.
-
The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
1.3. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of Recombinant this compound
This protocol employs a three-step chromatographic process: Immobilized Metal Affinity Chromatography (IMAC), followed by Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) for polishing.
2.1. Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble His-tagged CypB.
2.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.[3]
-
Load the cleared lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[3]
-
Elute the His-tagged CypB with 5-10 column volumes of Elution Buffer.[3]
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the purified CypB.
2.3. Ion-Exchange Chromatography (IEX):
-
The pooled fractions from IMAC should be buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the sample onto an equilibrated anion exchange column (e.g., Q-Sepharose).
-
Wash the column with the low-salt buffer.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE for the presence of CypB. Pool the fractions containing the protein of interest.
2.4. Size-Exclusion Chromatography (SEC):
-
Concentrate the pooled fractions from IEX.
-
Equilibrate a size-exclusion column (e.g., Superdex 75) with SEC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with the SEC buffer. CypB is expected to elute at a volume corresponding to its molecular weight of approximately 21-23 kDa.[4][5]
-
Collect fractions and analyze by SDS-PAGE. Pool the purest fractions.
Data Presentation
Table 1: Summary of Recombinant this compound Properties
| Parameter | Value | Reference |
| Expression Host | E. coli BL21(DE3) | [6] |
| Molecular Weight (predicted) | ~21.2 kDa (human) | [2][7] |
| Molecular Weight (with His-tag) | ~22-23 kDa | [5] |
| Purity (post-purification) | >95% (SDS-PAGE) | [2][4][8] |
| Final Concentration | ~1 mg/mL | [1][2] |
| Specific Activity | >1,000 nmol/min/mg | [7][8] |
Table 2: Representative Purification Table for Recombinant this compound
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 200 | 20,000 | 100 | 100 | 1 |
| IMAC (Ni-NTA) | 20 | 18,000 | 900 | 90 | 9 |
| Ion Exchange | 15 | 16,200 | 1080 | 81 | 10.8 |
| Size Exclusion | 12 | 15,390 | 1282.5 | 77 | 12.8 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions. The calculations for the purification table are based on standard formulas.[9][10][11]
Visualization of Workflows and Pathways
Caption: Workflow for the expression of recombinant this compound.
References
- 1. portal.premierbiolife.com [portal.premierbiolife.com]
- 2. recombinant-cyclophilin-b-human-protein-ecoli-mag-2957 [mabioway.com]
- 3. protenova.com [protenova.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. algentbio.com [algentbio.com]
- 6. goldbio.com [goldbio.com]
- 7. usbio.net [usbio.net]
- 8. nkmaxbio.com [nkmaxbio.com]
- 9. chemdoctor.org [chemdoctor.org]
- 10. scribd.com [scribd.com]
- 11. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Cyclophilin B Peptidyl-Prolyl Isomerase (PPIase) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin B (CypB) is a member of the cyclophilin family of proteins, which exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] These enzymes play a crucial role in protein folding and trafficking by catalyzing the isomerization of peptide bonds preceding proline residues.[2] This isomerization can be a rate-limiting step in protein folding.[3] CypB is primarily located in the endoplasmic reticulum and is involved in the secretory pathway.[4] Given its role in various cellular processes, CypB has emerged as a potential drug target for a range of diseases, including viral infections, inflammatory disorders, and cancer.[1][2]
This document provides a detailed protocol for a continuous spectrophotometric assay to measure the PPIase activity of this compound. The assay is based on the principle of a coupled reaction where the cis-to-trans isomerization of a chromogenic peptide substrate by CypB is the rate-limiting step, and the subsequent cleavage of the trans-isomer by chymotrypsin releases a colored product that can be monitored over time. This method is suitable for determining the kinetic parameters of CypB and for screening potential inhibitors.
Principle of the Assay
The PPIase activity of this compound is determined using a chymotrypsin-coupled assay.[5][6] The substrate, typically N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), exists in both cis and trans conformations in solution.[4] Chymotrypsin can only cleave the trans-isomer of the peptide bond C-terminal to the phenylalanine, releasing the yellow-colored p-nitroaniline (pNA).[7] The rate of pNA production is limited by the cis-trans isomerization of the proline residue. This compound catalyzes this isomerization, leading to an accelerated rate of pNA release. The increase in absorbance at 390 nm, due to the released pNA, is monitored spectrophotometrically to determine the enzymatic activity.[5]
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Mechanism of the chymotrypsin-coupled PPIase assay.
Figure 2: Experimental workflow for the this compound PPIase assay.
Experimental Protocol
Materials and Reagents
-
Recombinant human this compound (purified)
-
α-Chymotrypsin
-
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
Cyclosporin A (CsA) or other inhibitors
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Solution Preparation
-
Assay Buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl, 0.05% (v/v) Triton X-100.[5] Store at 4°C.
-
This compound Stock Solution: Prepare a stock solution of recombinant CypB in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5-50 nM).
-
Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 10 mg/mL. Store at -20°C.
-
Inhibitor Stock Solution: Dissolve Cyclosporin A or other test inhibitors in DMSO to a suitable stock concentration (e.g., 1 mM).
Assay Procedure
-
Equilibrate the microplate reader to the desired assay temperature (e.g., 15°C).[5]
-
Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 200 µL:
-
Add the required volume of assay buffer.
-
Add the appropriate volume of the this compound stock solution.
-
For inhibitor studies, add the desired concentration of the inhibitor (e.g., Cyclosporin A) or an equivalent volume of DMSO for the control wells.
-
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
Prepare a substrate/chymotrypsin mix immediately before initiating the reaction. Dilute the Suc-AAPF-pNA and chymotrypsin stock solutions in the assay buffer to the desired final concentrations.
-
Initiate the reaction by adding the substrate/chymotrypsin mix to each well.
-
Immediately start monitoring the increase in absorbance at 390 nm every 15-30 seconds for a total of 5-10 minutes.
Data Presentation
Quantitative Assay Parameters
| Parameter | Typical Concentration/Value | Reference |
| This compound Concentration | 5 - 50 nM | [5] |
| Substrate (Suc-AAPF-pNA) Concentration | 50 - 100 µM | [5] |
| α-Chymotrypsin Concentration | 0.1 - 0.5 mg/mL | [5] |
| Assay Temperature | 10 - 15 °C | [5] |
| Assay Buffer pH | 8.0 | [5] |
| Wavelength for Absorbance Measurement | 390 nm | [5] |
This compound Inhibitors
| Inhibitor | Target(s) | Reported IC₅₀ / Kd for CypB | Reference |
| Cyclosporin A (CsA) | Pan-cyclophilin inhibitor | Kd: 9.8 nM | [8] |
| Sanglifehrin | Cyclophilins | Potent inhibitor | [2] |
| Alisporivir (DEB025) | Pan-cyclophilin inhibitor | Potent inhibitor | [1] |
| Note: While CsA and Alisporivir are potent inhibitors, they are not selective for CypB and will inhibit other cyclophilin isoforms.[1][3] The development of isoform-selective inhibitors is an active area of research.[3] |
Data Analysis
-
Plot the absorbance at 390 nm against time for each reaction.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
The PPIase activity can be expressed as the first-order rate constant (k) calculated from the initial velocity.
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This protocol provides a robust and reliable method for measuring the peptidyl-prolyl isomerase activity of this compound. The chymotrypsin-coupled assay is a well-established technique that is amenable to a high-throughput format, making it suitable for both basic research and drug discovery applications. By following this detailed protocol, researchers can accurately determine the kinetic parameters of CypB and screen for novel inhibitors that may have therapeutic potential.
References
- 1. frontiersin.org [frontiersin.org]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 5. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of Cyclophilin B via Western Blot
Cyclophilin B (CypB), also known as peptidyl-prolyl cis-trans isomerase B (PPIB), is a highly conserved, 21-24 kDa protein belonging to the cyclophilin family.[1] It is predominantly located in the endoplasmic reticulum but is also secreted, where it participates in cell-cell communication and inflammatory signaling.[1][2] Intracellularly, CypB functions as a molecular chaperone involved in protein folding and trafficking.[2][3] It plays a role in various signaling pathways, including the AKT/mTOR pathway to promote adipogenesis and as a ligand for the CD147 receptor to regulate MAP kinase activation.[1][3] Given its ubiquitous expression and involvement in diverse cellular processes, accurate detection and quantification of this compound are crucial for research in oncology, immunology, and metabolic diseases.
Western blotting is a standard and effective technique for the identification and semi-quantitative analysis of this compound in cell lysates and tissue extracts. Due to its relatively consistent expression in many cell types, it can also serve as a reliable loading control.[4] This document provides a detailed protocol for the immunodetection of this compound using Western blot analysis.
Experimental Overview and Signaling Pathway
The workflow for this compound detection involves sample preparation, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection using specific antibodies.
Caption: Experimental workflow for Western blot detection of this compound.
This compound is implicated in several signaling cascades. One notable pathway involves its role in promoting adipocyte differentiation through the activation of AKT/mTOR signaling.
Caption: this compound signaling in adipogenesis via the AKT/mTOR pathway.[3]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound Western blotting, compiled from various antibody datasheets and protocols. Optimization may be required depending on the specific antibody, sample type, and experimental setup.
| Parameter | Recommended Range / Value | Notes |
| Sample Loading | 10-50 µg of total protein per lane.[5] | 30 µg is commonly used for whole-cell lysates.[4][6] |
| SDS-PAGE Gel | 12% Bis-Tris Gel.[7] | A 4-12% gradient gel can also be used.[8] this compound predicted band size is ~23 kDa, observed at 19-24 kDa.[6][9] |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST. | Incubate for 1 hour at room temperature.[10] |
| Primary Antibody | ||
| Dilution | 1:500 to 1:3000 (Polyclonal).[6][11] 1 µg/mL (Monoclonal). | Optimal dilution must be determined experimentally. Excess antibody can cause non-specific bands. |
| Incubation | 1.5 hours at room temperature or overnight at 4°C.[11] | Overnight incubation at 4°C often yields higher signal-to-noise ratios. |
| Secondary Antibody | ||
| Dilution | 1:4000 to 1:20,000 (HRP-conjugated).[6][7][9] | Dilute in blocking buffer or TBST. |
| Incubation | 1 hour at room temperature.[9][10] |
Detailed Experimental Protocol
Sample Preparation (Cell Lysate)
-
Cell Lysis:
-
Place the cell culture dish on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA or NP-40 lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).[5][10]
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]
-
Agitate the lysate for 30 minutes at 4°C.[10]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Denaturation:
SDS-PAGE
-
Gel Setup:
-
Assemble a 12% polyacrylamide gel in the electrophoresis apparatus.[7]
-
Fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.
-
-
Loading and Electrophoresis:
Protein Transfer
-
Membrane Preparation:
-
Cut a PVDF or nitrocellulose membrane and filter paper to the size of the gel.
-
If using PVDF, pre-activate the membrane by soaking it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and equilibration in transfer buffer. Nitrocellulose does not require methanol activation.
-
-
Transfer Assembly:
-
Equilibrate the gel in 1x transfer buffer (Tris-Glycine with 10-20% methanol) for 10-15 minutes.
-
Assemble the transfer sandwich: filter paper, gel, membrane, filter paper. Ensure no air bubbles are trapped between the gel and the membrane.
-
-
Electrophoretic Transfer:
Immunodetection
-
Blocking:
-
After transfer, rinse the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cyclophilin B antibody in the blocking buffer at the optimized concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST at room temperature.[10]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Remove the secondary antibody solution and wash the membrane three to five times for 5-10 minutes each with TBST.[10]
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.[4]
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[10][14] The band for this compound should appear at approximately 21-24 kDa.[9]
-
References
- 1. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 2. This compound trafficking through the secretory pathway is altered by binding of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a molecule chaperone, promotes adipogenesis in 3T3-L1 preadipocytes via AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Western Blot Sample Preparation Protocol [novusbio.com]
- 6. This compound Polyclonal Antibody (PA5-80921) [thermofisher.com]
- 7. This compound Antibodies | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Anti-Cyclophilin B - Loading Control HRP antibody [EPR12703(B)] (ab205875) | Abcam [abcam.com]
- 9. Anti-Cyclophilin B antibody [EPR12703(B)] KO tested (ab178397) | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. This compound antibody (11607-1-AP) | Proteintech [ptglab.com]
- 12. addgene.org [addgene.org]
- 13. bioradiations.com [bioradiations.com]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Immunoprecipitation of Endogenous Cyclophilin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the successful immunoprecipitation (IP) of endogenous cyclophilin B (CypB). CypB is a ubiquitously expressed peptidyl-prolyl cis-trans isomerase (PPIase) primarily located in the endoplasmic reticulum (ER)[1][2]. It plays a crucial role in protein folding, cellular signaling, and has been implicated in various diseases, making it a protein of significant interest in research and drug development.
Introduction to Endogenous this compound Immunoprecipitation
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein[3]. The immunoprecipitation of endogenous proteins is essential for studying protein-protein interactions, post-translational modifications, and enzymatic activity under physiological conditions.
This compound is involved in several key signaling pathways. It has been shown to interact with the cell surface receptor CD147, regulating inflammatory responses and T-cell activation[1][4][5]. Additionally, CypB can interact with STAT3, influencing its transcriptional activity[6]. In the context of adipogenesis, CypB has been shown to promote the process through the AKT/mTOR signaling pathway[7]. Understanding the interactions and pathways involving CypB is crucial for elucidating its role in both normal physiology and disease states.
Experimental Protocols
A. Preparation of Cell Lysate
This protocol is designed for the lysis of mammalian cells to extract proteins for immunoprecipitation.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
-
Phosphatase Inhibitor Cocktail (optional, add fresh to lysis buffer before use)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge, refrigerated
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cells. For a 10 cm dish, use 1 mL of lysis buffer.
-
Incubate the dish on ice for 15-20 minutes.
-
Using a pre-chilled cell scraper, gently scrape the cells off the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is recommended to use a starting protein concentration of at least 1 mg/mL.
B. Immunoprecipitation of Endogenous this compound
This protocol describes the capture of endogenous CypB using a specific antibody and protein A/G magnetic beads.
Materials:
-
Cleared cell lysate (from Protocol A)
-
Anti-Cyclophilin B antibody, IP-grade (e.g., Rabbit Polyclonal)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G Magnetic Beads
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Rotating platform at 4°C
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein from the cleared cell lysate, add 20 µL of Protein A/G magnetic bead slurry.
-
Incubate on a rotating platform for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
-
-
Antibody Incubation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-Cyclophilin B antibody.
-
For the negative control, add the same amount of Normal Rabbit IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotating platform for 2-4 hours or overnight at 4°C.
-
-
Immunocomplex Capture:
-
Add 30 µL of Protein A/G magnetic bead slurry to each tube.
-
Incubate on a rotating platform for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold Wash Buffer. Invert the tubes several times to wash the beads.
-
Place the tubes on the magnetic rack and discard the supernatant.
-
Repeat the wash step three to four more times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of Elution Buffer to the beads and vortex gently.
-
Incubate at room temperature for 5-10 minutes with occasional vortexing.
-
Place the tubes on the magnetic rack and carefully transfer the supernatant (containing the immunoprecipitated proteins) to a new tube.
-
Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
C. Western Blot Analysis of Immunoprecipitated this compound
This protocol is for the detection of the immunoprecipitated CypB by Western blotting.
Materials:
-
Immunoprecipitated sample (from Protocol B)
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary anti-Cyclophilin B antibody (different from the one used for IP if possible, or a directly conjugated one)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Add 25 µL of 2X Laemmli Sample Buffer to the 50 µL of neutralized eluate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel, along with a protein molecular weight marker. Also, load a small amount of the input cell lysate as a positive control.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclophilin B antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an imaging system. A band at approximately 21 kDa should be visible for this compound.
Data Presentation
The following table provides a hypothetical representation of quantitative data that could be obtained from a co-immunoprecipitation experiment followed by mass spectrometry (Co-IP/MS) to identify proteins interacting with endogenous this compound. The data is presented as fold enrichment over the isotype control immunoprecipitation.
| Interacting Protein | UniProt ID | Function | Fold Enrichment (CypB IP / IgG IP) |
| CD147 (Basigin) | P35613 | Cell surface receptor, involved in inflammation and MMP induction. | 15.2 |
| STAT3 | P40763 | Signal transducer and activator of transcription 3. | 8.5 |
| Prolactin Receptor | P16471 | Receptor for prolactin, involved in cell growth and differentiation. | 6.1 |
| Calreticulin | P27797 | Calcium-binding chaperone in the ER. | 4.8 |
| PDI (Protein Disulfide Isomerase) | P07237 | Enzyme involved in protein folding in the ER. | 4.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the immunoprecipitation of endogenous this compound.
This compound - CD147 Signaling Pathway
Caption: Extracellular this compound signaling through the CD147 receptor.
This compound in AKT/mTOR Signaling Pathway (Adipogenesis)
Caption: Role of this compound in the AKT/mTOR pathway during adipogenesis.
References
- 1. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 2. PPIB - Wikipedia [en.wikipedia.org]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dealing with the family: CD147 interactions with cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilins contribute to Stat3 signaling and survival of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a molecule chaperone, promotes adipogenesis in 3T3-L1 preadipocytes via AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: siRNA-Mediated Knockdown of Cyclophilin B
Introduction
Cyclophilin B (CypB), encoded by the PPIB gene, is a member of the peptidyl-prolyl cis-trans isomerase (PPIase) family.[1] These enzymes are crucial for protein folding and maturation by catalyzing the cis-trans isomerization of proline imidic peptide bonds.[1] Localized primarily in the endoplasmic reticulum (ER), CypB acts as a molecular chaperone, particularly for type I collagen, and plays a vital role in maintaining redox homeostasis.[1][2][3] Beyond its chaperone function, CypB is implicated in various cellular processes, including immune response, cell proliferation, apoptosis, and inflammation.[1][4][5] Its involvement in the lifecycle of viruses like hepatitis C and HIV, as well as in pathologies such as cancer and fibrosis, makes it a significant target for therapeutic research.[1][4]
RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful technique for transiently silencing gene expression. This method allows researchers to investigate the functional roles of specific proteins by observing the cellular phenotype following the reduction of the target protein's expression. The knockdown of CypB can be used to study its role in ER stress, protein folding, cell viability, and signaling pathways.[6] CypB is an ideal target for a positive control in RNAi experiments because it is abundantly expressed in most cell types, and its knockdown generally does not affect cell viability under normal conditions.[7][8][9][10]
These application notes provide a detailed protocol for the siRNA-mediated knockdown of CypB in mammalian cell culture, followed by methods to quantify the knockdown efficiency at both the mRNA and protein levels.
Experimental Workflow and Methodologies
Key Experimental Protocols
Protocol 1: siRNA Transfection
Materials:
-
Mammalian cells in culture (e.g., HeLa, A549, HEK293)
-
Complete culture medium (with serum, without antibiotics)[11]
-
Serum-free medium (e.g., Opti-MEM™)
-
siRNA targeting this compound (CypB/PPIB)
-
Negative Control siRNA (non-targeting)
-
Positive Control siRNA (e.g., targeting a housekeeping gene)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Multi-well plates (e.g., 24-well plate)
Procedure (for one well of a 24-well plate):
-
Cell Seeding (Day 1):
-
Approximately 24 hours before transfection, seed cells in complete culture medium. The optimal cell density should result in the culture being 70-80% confluent at the time of transfection.[13] For a 24-well plate, this is typically 0.5 x 10⁵ to 1.0 x 10⁵ cells per well in 500 µL of medium.
-
-
Transfection (Day 2):
-
Note: Perform the following steps in a sterile environment. Prepare master mixes if transfecting multiple wells.[14]
-
Step A: siRNA Preparation
-
In a microcentrifuge tube, dilute 10 pmol of CypB siRNA (final concentration of 20 nM) into 50 µL of serum-free medium. Mix gently by pipetting.
-
Prepare separate tubes for the negative and positive controls.
-
-
Step B: Transfection Reagent Preparation
-
In a separate microcentrifuge tube, dilute 1 µL of the transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Step C: Complex Formation
-
Combine the diluted siRNA (from Step A) with the diluted transfection reagent (from Step B). This results in a total volume of 100 µL.
-
Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
-
Step D: Transfection
-
Add the 100 µL of siRNA-lipid complexes drop-wise to the well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
-
Post-Transfection (Day 3-5):
-
Harvest cells at the desired time point for downstream analysis (qRT-PCR or Western Blot).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
This protocol is for quantifying the reduction in CypB mRNA levels following siRNA-mediated knockdown.
Materials:
-
Transfected and control cells
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix)
-
Primers for CypB and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
At 24-48 hours post-transfection, aspirate the culture medium and wash cells with PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix. For a 20 µL reaction, this typically includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Set up reactions in triplicate for each sample (CypB siRNA, negative control) and for each gene (CypB, reference gene).
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).[16]
-
-
Data Analysis:
-
Calculate the relative expression of CypB mRNA using the 2-ΔΔCt method, normalizing to the reference gene and comparing the CypB siRNA-treated sample to the negative control.[17]
-
Protocol 3: Western Blot for Protein Analysis
This protocol is used to verify the knockdown of CypB at the protein level.
Materials:
-
Transfected and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CypB (e.g., rabbit anti-CypB)[2][18]
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
At 48-72 hours post-transfection, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[19]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CypB antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[2]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the CypB band intensity to the loading control for each sample.
-
Data Presentation
Effective knockdown should result in a significant reduction of both mRNA and protein levels compared to the negative control.
Table 1: Optimization of CypB siRNA Concentration
| siRNA Concentration | CypB mRNA Level (% of Control) | CypB Protein Level (% of Control) | Cell Viability (% of Control) |
|---|---|---|---|
| 5 nM | 45% | 52% | 98% |
| 10 nM | 22% | 28% | 97% |
| 20 nM | 12% | 15% | 95% |
| 50 nM | 10% | 14% | 85% |
Table 2: Summary of CypB Knockdown Efficiency at 20 nM siRNA
| Target | Time Point | mRNA Knockdown (%) | Protein Knockdown (%) |
|---|---|---|---|
| CypB siRNA | 48 hours | 88% | - |
| CypB siRNA | 72 hours | 85% | 85% |
| Negative Control | 72 hours | 0% | 0% |
CypB Signaling and Functional Role
CypB's primary function as a chaperone in the ER is critical for the proper folding of secretory and transmembrane proteins.[3] Disruption of ER homeostasis, for instance by inhibiting essential chaperones like CypB, can lead to an accumulation of misfolded proteins, a condition known as ER stress.[6] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring balance. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.[6] Knockdown of CypB has been shown to enhance ER stress-induced apoptosis.[6]
References
- 1. PPIB - Wikipedia [en.wikipedia.org]
- 2. This compound Antibody (#79652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 4. What are PPIB inhibitors and how do they work? [synapse.patsnap.com]
- 5. PPIB-regulated alternative splicing of cell cycle genes contributes to the regulation of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accell Green this compound Control siRNA [horizondiscovery.com]
- 8. ON-TARGETplus this compound Control siRNA [horizondiscovery.com]
- 9. Accell this compound Control siRNA [horizondiscovery.com]
- 10. siSTABLE this compound Control siRNA - Human [horizondiscovery.com]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. dovepress.com [dovepress.com]
- 18. Anti-Cyclophilin B antibody - Loading Control (ab16045) | Abcam [abcam.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
Generating a Cyclophilin B Knockout Cell Line Using CRISPR-Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for generating a cyclophilin B (PPIB) knockout cell line using the CRISPR-Cas9 system. This compound is a ubiquitously expressed peptidyl-prolyl isomerase located in the endoplasmic reticulum, where it plays a crucial role in protein folding, quality control, and the cellular stress response.[1][2][3] It is also secreted and participates in cell-cell communication and inflammatory signaling through its receptor, CD147.[1] Given its involvement in various pathological conditions, including cancer and inflammatory diseases, a reliable method for knocking out the PPIB gene is essential for functional studies and drug discovery.[1][4][5] This protocol details the necessary steps from sgRNA design to the validation of the knockout cell line, providing researchers with a robust workflow.
Introduction to this compound
This compound (CypB) is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding.[6][7][8] Residing primarily in the endoplasmic reticulum (ER), CypB is a key molecular chaperone involved in the proper folding and assembly of secreted and membrane proteins, including type I procollagen.[7][8][9] Consequently, mutations in the PPIB gene can lead to conditions like osteogenesis imperfecta.[8][9][10]
Beyond its intracellular functions, CypB can be secreted and acts as a ligand for the cell surface receptor CD147, triggering downstream signaling pathways that regulate inflammation and cell migration.[1] CypB is also implicated in the cellular response to ER stress; its expression is upregulated during ER stress, and it interacts with other chaperones like BiP and Grp94 to protect cells from stress-induced apoptosis.[2][3] The multifaceted roles of this compound in both normal physiology and disease make it a compelling target for investigation.
CRISPR-Cas9 Mediated Knockout Workflow
The generation of a this compound knockout cell line using CRISPR-Cas9 involves a multi-step process that begins with the design of specific single-guide RNAs (sgRNAs) to target the PPIB gene. These sgRNAs, along with the Cas9 nuclease, are delivered into the target cells, where they induce double-strand breaks in the DNA. The cell's natural repair mechanisms, often non-homologous end joining (NHEJ), can introduce insertions or deletions (indels), leading to frameshift mutations and a functional knockout of the gene.[11] Following transfection, single cells are isolated to establish clonal populations, which are then screened and validated to confirm the absence of this compound protein.
Data Presentation
The following tables present hypothetical yet representative data for the generation and validation of a this compound knockout cell line. These values are based on typical efficiencies reported in CRISPR-Cas9 literature and serve as a benchmark for expected outcomes.[12][13][14][15][16]
Table 1: Transfection Efficiency of CRISPR-Cas9 Components
| Transfection Method | Cell Line | CRISPR Format | Transfection Efficiency (%) | Cell Viability (%) |
| Lipofection | HEK293T | Plasmid | 75 | 85 |
| Electroporation (Nucleofection) | Jurkat | RNP | 90 | 70 |
| Lentiviral Transduction | HeLa | Lentivirus | >95 | >90 |
Table 2: Validation of this compound Knockout Clones
| Validation Method | Clone ID | Result | Interpretation |
| Genomic DNA Sequencing | Clone #1 | 2 bp deletion in Exon 2 | Frameshift, likely knockout |
| Clone #2 | 7 bp insertion in Exon 2 | Frameshift, likely knockout | |
| Clone #3 | Wild-type sequence | No knockout | |
| qRT-PCR | Clone #1 | 95% reduction in PPIB mRNA | Successful knockout at mRNA level |
| Clone #2 | 92% reduction in PPIB mRNA | Successful knockout at mRNA level | |
| Clone #3 | No significant change | No knockout | |
| Western Blot | Clone #1 | No detectable CypB protein | Confirmed protein knockout |
| Clone #2 | No detectable CypB protein | Confirmed protein knockout | |
| Clone #3 | CypB protein detected | No knockout |
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
sgRNA Target Selection :
-
Identify the coding sequence of the human PPIB gene from a database such as NCBI.
-
Use online design tools (e.g., CRISPOR, Benchling) to identify potential 20-nucleotide sgRNA target sequences within the early exons of PPIB. Target sequences must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.
-
Select at least two sgRNAs with high on-target scores and low off-target predictions to increase the likelihood of a successful knockout.
-
-
Oligonucleotide Synthesis :
-
Order complementary DNA oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs compatible with the BbsI restriction site in the chosen sgRNA expression vector (e.g., pX458).
-
-
Vector Preparation and Ligation :
-
Digest the sgRNA expression vector with the BbsI restriction enzyme.
-
Anneal the complementary sgRNA oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the digested vector.
-
-
Transformation and Verification :
-
Transform the ligation product into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Delivery of CRISPR-Cas9 Components by Lipofection
-
Cell Culture :
-
One day prior to transfection, seed the target cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection :
-
On the day of transfection, dilute the Cas9-sgRNA plasmid DNA in a serum-free medium.
-
In a separate tube, dilute a lipofection reagent (e.g., Lipofectamine 3000) in a serum-free medium.
-
Combine the diluted DNA and lipofection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-lipid complexes dropwise to the cells.
-
-
Post-Transfection Care :
-
Incubate the cells for 48-72 hours. If the vector contains a fluorescent marker, transfection efficiency can be assessed by fluorescence microscopy or flow cytometry.
-
Protocol 3: Single-Cell Cloning by Limiting Dilution
-
Cell Dissociation :
-
After 48-72 hours post-transfection, harvest the cells by trypsinization.
-
-
Cell Counting and Dilution :
-
Count the cells and perform serial dilutions in complete growth medium to a final concentration of approximately 10 cells/mL. This concentration should statistically result in less than one cell per well when plating 100 µL.
-
-
Plating :
-
Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.
-
-
Clonal Expansion :
-
Incubate the plates for 1-3 weeks, monitoring for the growth of single colonies.
-
Once colonies are visible, expand them into larger culture vessels.
-
Protocol 4: Knockout Validation
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from each expanded clone.
-
Design PCR primers to amplify the region of the PPIB gene targeted by the sgRNAs.
-
Perform PCR on the genomic DNA from each clone.
-
-
Sanger Sequencing :
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of indels by comparing them to the wild-type sequence. Tools like TIDE or ICE can be used for deconvolution of mixed traces from pooled cells before single-cell cloning.[17]
-
-
Western Blot Analysis :
-
Prepare protein lysates from the wild-type and potential knockout clones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
The absence of a band corresponding to this compound in a clone indicates a successful knockout at the protein level.
-
-
Quantitative RT-PCR (qRT-PCR) :
-
Isolate total RNA from wild-type and potential knockout clones.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the PPIB gene and a housekeeping gene for normalization.
-
A significant reduction in PPIB mRNA levels in a clone compared to the wild-type is indicative of a successful knockout.[18]
-
Signaling Pathways Involving this compound
This compound is involved in multiple signaling pathways, primarily through its roles in the ER stress response and its interaction with the cell surface receptor CD147.
ER Stress Response
Under conditions of ER stress, such as the accumulation of unfolded proteins, this compound expression is upregulated. It interacts with key ER chaperones like BiP and Grp94 to facilitate protein folding and protect the cell from apoptosis.
Extracellular Signaling via CD147
Secreted this compound can bind to the transmembrane protein CD147, initiating intracellular signaling cascades that are involved in inflammation, cell migration, and cancer progression.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Highly efficient transfection of CRISPR/Cas9 using small plasmids - SciLifeLab [scilifelab.se]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. "CRISPR-Cas9 Transfection Optimization and Use in a Forward Genetic Scr" by Kelsey Phillips [scholarsarchive.byu.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cyclophilin B Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin B (CypB), a member of the peptidyl-prolyl cis-trans isomerase (PPIase) family, is a ubiquitously expressed protein primarily located in the endoplasmic reticulum. It plays a crucial role in protein folding and trafficking. Beyond its enzymatic activity, CypB is involved in a multitude of cellular processes through its interactions with a diverse array of proteins. These interactions are implicated in signaling pathways regulating cell proliferation, immune responses, and viral infections. Understanding the intricacies of CypB protein-protein interactions is therefore paramount for elucidating its biological functions and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for various established methods to study CypB protein-protein interactions, including co-immunoprecipitation, pull-down assays, yeast two-hybrid screening, and surface plasmon resonance.
Data Presentation: Quantitative Analysis of this compound Interactions
The following table summarizes the available quantitative data for the interaction of this compound with its binding partners.
| Interacting Partner | Cell Line/System | Method | Dissociation Constant (Kd) | Reference |
| Jurkat T-cell surface receptors | Jurkat T-cells | Radioligand Binding Assay | 12 nM | [1] |
Key Interacting Partners of this compound and Signaling Pathways
This compound has been shown to interact with several key proteins, influencing critical cellular signaling pathways.
-
CD147: A cell surface receptor involved in inflammation and tumor progression. The interaction with CypB can trigger intracellular signaling cascades.
-
Na+/K+-ATPase β1 subunit: This interaction, identified through yeast two-hybrid screens and confirmed by pull-down and co-immunoprecipitation assays, suggests a role for CypB in regulating the activity of this essential ion pump.[2][3]
-
Prolactin and STAT5: CypB acts as a chaperone for the nuclear translocation of prolactin. In the nucleus, the prolactin/CypB complex directly interacts with STAT5, leading to the dissociation of the transcriptional repressor PIAS3 and subsequent activation of STAT5-mediated gene expression.[4][5]
-
AKT/mTOR Pathway: CypB has been implicated in the regulation of adipogenesis through the AKT/mTOR signaling pathway.
Signaling Pathway Diagrams
Experimental Protocols
Herein, we provide detailed protocols for key techniques used to investigate this compound protein-protein interactions. These protocols are generalized and should be optimized for specific applications.
Co-Immunoprecipitation (Co-IP) to Validate in vivo Interactions
This protocol is adapted from standard Co-IP procedures and has been successfully used to confirm the interaction between CypB and the Na+/K+-ATPase β1 subunit in human kidney cells.[3]
Objective: To isolate and detect the in vivo interaction between CypB and a putative binding partner from cell lysates.
Materials:
-
Cell culture expressing endogenous or tagged CypB and its putative interactor.
-
Ice-cold PBS.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Antibody against CypB or its interacting partner (IP-grade).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose resin.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
If using a non-denaturing elution, neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CypB and its putative interacting partner.
-
GST Pull-Down Assay for in vitro Interaction Analysis
This in vitro technique confirms a direct physical interaction between two proteins. It was used to validate the interaction between GST-fused CypB and the Na+/K+-ATPase β1 subunit.[3]
Objective: To determine if CypB directly interacts with a target protein in vitro.
Materials:
-
Purified GST-tagged CypB (bait protein) and a purified prey protein (e.g., with a His-tag or untagged).
-
Glutathione-agarose or magnetic beads.
-
Binding Buffer: PBS, 1 mM DTT, 0.1% Triton X-100, and protease inhibitors.
-
Wash Buffer: Binding buffer with 300-500 mM NaCl.
-
Elution Buffer: 10-20 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0).
-
SDS-PAGE and Western blotting or Coomassie staining reagents.
Protocol:
-
Bait Protein Immobilization:
-
Incubate purified GST-CypB with glutathione beads in Binding Buffer for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate GST protein alone with a separate aliquot of beads.
-
Wash the beads three times with Binding Buffer to remove unbound protein.
-
-
Binding Reaction:
-
Add the purified prey protein to the beads immobilized with GST-CypB (and the GST control).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the prey protein. A band corresponding to the prey protein in the GST-CypB lane but not in the GST control lane indicates a direct interaction.
-
Yeast Two-Hybrid (Y2H) Screening for Discovery of Novel Interactors
The Y2H system is a powerful genetic method to identify novel protein-protein interactions. This technique was instrumental in identifying the interaction between CypB and the Na+/K+-ATPase β1 subunit.[2][3]
Objective: To screen a cDNA library for proteins that interact with CypB.
Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). CypB (the "bait") is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and colorimetric detection.
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Bait plasmid (e.g., pGBKT7) containing the CypB coding sequence fused to the GAL4-BD.
-
Prey cDNA library in a suitable vector (e.g., pGADT7).
-
Yeast transformation reagents.
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Protocol:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length CypB cDNA into the bait vector.
-
Transform the bait plasmid into a suitable yeast strain and confirm its expression and lack of auto-activation of the reporter genes.
-
-
Library Screening:
-
Transform the prey cDNA library into a yeast strain of the opposite mating type.
-
Perform a large-scale yeast mating between the bait- and prey-containing strains.
-
Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
-
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Transform the prey plasmids into E. coli for amplification and sequencing to identify the interacting protein.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.
-
Perform control transformations with unrelated bait proteins to ensure the specificity of the interaction.
-
Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. While specific data for CypB is limited, the following protocol, based on studies with Cyclophilin A, can be adapted.
Objective: To quantitatively measure the binding affinity and kinetics of the interaction between CypB and a binding partner.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, NTA).
-
Purified CypB and its interacting partner.
-
Immobilization buffers (e.g., acetate buffer pH 4.5 for amine coupling).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., glycine-HCl pH 2.0).
Protocol:
-
Ligand Immobilization:
-
Immobilize CypB (the ligand) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). A control flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein.
-
-
Analyte Binding:
-
Inject a series of concentrations of the interacting protein (the analyte) over the ligand and control surfaces.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the ligand.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the signal from the ligand flow cell to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The study of this compound protein-protein interactions is essential for a comprehensive understanding of its diverse cellular functions. The methods outlined in these application notes provide a robust framework for the discovery, validation, and quantitative analysis of these interactions. By employing a combination of these techniques, researchers can elucidate the molecular mechanisms by which CypB contributes to various physiological and pathological processes, paving the way for the development of novel therapeutic interventions.
References
- 1. Characterization of surface binding sites for this compound on a human tumor T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound interacts with sodium-potassium ATPase and is required for pump activity in proximal tubule cells of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Interacts with Sodium-Potassium ATPase and Is Required for Pump Activity in Proximal Tubule Cells of the Kidney | PLOS One [journals.plos.org]
- 4. Role of this compound in prolactin signal transduction and nuclear retrotranslocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The intranuclear prolactin/cyclophilin B complex as a transcriptional inducer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Cyclophilin B in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophilin B (CypB), a member of the peptidyl-prolyl cis-trans isomerase (PPIase) family, is a ubiquitously expressed chaperone protein primarily localized in the endoplasmic reticulum (ER).[1][2][3] It plays a crucial role in protein folding, particularly in the biosynthesis of type I procollagen.[1][4] Beyond its intracellular functions, CypB can be secreted and acts as a signaling molecule by interacting with the cell surface receptor CD147, triggering downstream pathways that influence cell adhesion, migration, and inflammatory responses.[5][6] Dysregulation of CypB has been implicated in various diseases, including osteogenesis imperfecta, cancer, viral infections, and inflammatory disorders.[2][4][7][8]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of CypB in mammalian cells. This document provides detailed protocols for IF staining of CypB, guidelines for data interpretation, and an overview of its key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Expression
Quantitative analysis of immunofluorescence images allows for the objective measurement of protein expression and localization. Software such as ImageJ or CellProfiler can be used to measure the mean fluorescence intensity of CypB staining in specific subcellular compartments (e.g., ER, nucleus, whole cell).[9][10][11] Below is a representative table summarizing hypothetical quantitative data for CypB immunofluorescence in different mammalian cell lines, illustrating how results can be presented for easy comparison.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units ± SD) | Subcellular Localization | Observations |
| HeLa | Control | 150 ± 12 | Predominantly ER | Basal expression of CypB showing a reticular pattern characteristic of the ER. |
| HeLa | Tunicamycin (ER stress inducer) | 250 ± 20 | ER and perinuclear | Upregulation of CypB expression under ER stress conditions. |
| U-87 MG (Glioblastoma) | Control | 280 ± 25 | ER and secreted | High basal expression, consistent with its role in oncogenesis.[1] |
| 3T3-L1 (Preadipocyte) | Adipogenic Induction | 210 ± 18 | ER | Increased CypB expression during adipocyte differentiation.[12] |
| Primary Human Fibroblasts | Control | 120 ± 10 | ER | Moderate basal expression. |
| Primary Human Fibroblasts | PPIB Knockdown | 30 ± 5 | Diffuse, low signal | Significant reduction in CypB signal, validating antibody specificity. |
Experimental Protocols
Materials and Reagents
-
Primary Antibodies: Rabbit anti-Cyclophilin B polyclonal antibody or Mouse anti-Cyclophilin B monoclonal antibody. Select an antibody validated for immunofluorescence.[13][14]
-
Secondary Antibodies: Alexa Fluor® 488-conjugated goat anti-rabbit IgG or Alexa Fluor® 594-conjugated goat anti-mouse IgG.
-
Cell Culture: Mammalian cells of interest grown on sterile glass coverslips in a 24-well plate.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4, or ice-cold Methanol.
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween® 20).
-
Washing Buffer: PBST (PBS with 0.1% Tween® 20).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Antifade mounting medium.
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.[9][10][11][15][16]
-
Cell Seeding: Seed mammalian cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 60-70%).
-
Cell Treatment (Optional): If applicable, treat the cells with the desired compounds (e.g., drugs, growth factors) for the specified duration.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation:
-
For PFA fixation: Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
For Methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add 1% BSA in PBST and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-CypB antibody in the blocking buffer according to the manufacturer's recommendations (e.g., 1:200 - 1:500). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer (e.g., 1:1000). Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.
Signaling Pathways and Experimental Workflow Visualization
Experimental Workflow for Immunofluorescence Staining of this compound
The following diagram illustrates the key steps in the immunofluorescence staining protocol for visualizing this compound in mammalian cells.
Caption: Experimental workflow for immunofluorescence staining of this compound.
This compound Signaling Pathways
1. Extracellular this compound - CD147 Signaling
Secreted CypB can bind to the transmembrane receptor CD147, initiating intracellular signaling cascades that lead to cellular responses such as chemotaxis and adhesion.[14][17] This interaction is implicated in inflammatory processes.
Caption: this compound - CD147 signaling pathway.
2. Intracellular this compound and its Role in Protein Folding and Signaling
Intracellularly, CypB is a key chaperone in the ER, essential for the proper folding of procollagen.[5][18] It has also been shown to influence the AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[12]
Caption: Intracellular functions of this compound.
Conclusion
Immunofluorescence staining is an invaluable tool for studying the expression and subcellular localization of this compound in mammalian cells. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals investigating the multifaceted roles of CypB in health and disease. Quantitative analysis of IF data, combined with an understanding of the underlying signaling pathways, will facilitate a deeper insight into the biological significance of this important chaperone protein.
References
- 1. Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.osu.cz [web.osu.cz]
- 3. reddit.com [reddit.com]
- 4. Accelerated Aging in this compound–Deficient Mice Downstream of p21‐Cip1/Waf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inorganic polyphosphate controls this compound-mediated collagen folding in osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. maxanim.com [maxanim.com]
- 10. Automated quantification of the subcellular localization of multi-compartment proteins via Q-SCAn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dealing with the family: CD147 interactions with cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Quantification of fluorescence in thick specimens, with an application to cyclin B-GFP expression in starfish oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD147 is a signaling receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclophilin-B Modulates Collagen Cross-linking by Differentially Affecting Lysine Hydroxylation in the Helical and Telopeptidyl Domains of Tendon Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Novel Cyclophilin B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of novel inhibitors of Cyclophilin B (CypB), a protein implicated in a variety of diseases, including cancer, inflammatory disorders, and viral infections. The following sections detail the theoretical background, experimental protocols for key assays, and data presentation guidelines to facilitate the discovery of potent and selective CypB inhibitors.
Introduction to this compound as a Therapeutic Target
This compound (CypB) is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, an essential function in protein folding and trafficking.[1] Located primarily in the endoplasmic reticulum, CypB is also secreted into the extracellular space where it can interact with the cell surface receptor CD147.[1][2] This interaction triggers downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPK) such as ERK, leading to cellular responses like inflammation, cell migration, and proliferation.[2][3] Given its role in various pathological processes, CypB has emerged as a promising therapeutic target for drug development.
Key Screening Assays for this compound Inhibitors
A variety of robust and high-throughput screening (HTS) compatible assays are available to identify and characterize novel CypB inhibitors. These can be broadly categorized into biochemical assays that directly measure the inhibition of CypB's enzymatic activity or its binding to interaction partners, and cell-based assays that assess the downstream cellular effects of CypB inhibition.
Biochemical Assays
1. Fluorescence Polarization (FP) Competition Assay
This assay is a powerful tool for identifying compounds that disrupt the interaction between CypB and a fluorescently labeled ligand (tracer), such as a derivative of cyclosporin A (CsA). The principle lies in the change in polarization of emitted light from the tracer upon binding to the larger CypB protein. Small, unbound tracers rotate rapidly, leading to low polarization, while the larger CypB-tracer complex tumbles slower, resulting in high polarization. Inhibitors that compete with the tracer for binding to CypB will cause a decrease in polarization.[4][5]
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can be adapted to screen for inhibitors of protein-protein interactions, such as the CypB-CD147 interaction.[6] In this assay, a "Donor" bead and an "Acceptor" bead are brought into close proximity through their binding to the interacting proteins. Upon excitation of the Donor bead, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Compounds that disrupt the protein-protein interaction will prevent this proximity, leading to a decrease in the AlphaLISA signal.[6][7]
Cell-Based Assays
1. MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of potential CypB inhibitors on cancer cell lines or other relevant cell types.[8][9] The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] The intensity of the purple color is proportional to the number of viable cells and can be quantified spectrophotometrically.
Quantitative Data Summary
The following table summarizes the inhibitory activity of known compounds against cyclophilins. It is important to note that IC50 values can vary depending on the specific assay conditions.[10][11]
| Compound Name | Compound Type | Target | Standard Type | Standard Value (nM) |
| Cyclosporin A | Immunosuppressive | Cyclophilin A | Kd | 36.8[12] |
| This compound | Kd | 9.8[12] | ||
| Calcineurin | IC50 | 5[13] | ||
| Sanglifehrin A | Immunosuppressive | Cyclophilin A | IC50 | 70[14] |
| IL-2 dependent T-cell proliferation | IC50 | 200[15] | ||
| NIM811 | Non-immunosuppressive | Cyclophilin A/B | - | Similar affinities[16] |
| HCV Replicon (genotype 1b) | IC50 | 660[17] | ||
| Alisporivir (DEB-025) | Non-immunosuppressive | Cyclophilin D (PPIase activity) | IC50 | 30[18] |
| SARS-CoV-2 (Vero E6 cells) | EC50 | 460[19] | ||
| SCY-635 | Non-immunosuppressive | Cyclophilin A | IC50 | Nanomolar levels[20] |
| HCV NS5A-CypA Interaction | IC50 | ~625-1250[21] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Extracellular this compound signaling through the CD147 receptor.
Caption: A typical workflow for identifying and validating CypB inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay Protocol
Materials:
-
Recombinant human this compound (CypB)
-
Fluorescently labeled tracer (e.g., fluorescein-labeled CsA derivative)
-
Test compounds
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation:
-
Add 5 µL of diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add 10 µL of CypB solution (pre-diluted in assay buffer to a concentration optimized for a significant polarization window) to all wells except the tracer-only control wells.
-
Add 5 µL of the fluorescent tracer solution (pre-diluted in assay buffer to a concentration at or below its Kd for CypB) to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model.
AlphaLISA Assay Protocol for CypB-CD147 Interaction
Materials:
-
Recombinant human this compound (CypB), biotinylated
-
Recombinant human CD147 with an affinity tag (e.g., His-tag)
-
Streptavidin-coated Donor beads
-
Anti-His-tag Acceptor beads
-
AlphaLISA assay buffer
-
384-well, white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds in DMSO and then in assay buffer. Prepare working solutions of biotinylated CypB, His-tagged CD147, Donor beads, and Acceptor beads in assay buffer according to the manufacturer's instructions.
-
Assay Plate Preparation:
-
Add 5 µL of diluted test compound or DMSO to the wells.
-
Add 5 µL of a mixture containing biotinylated CypB and His-tagged CD147.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Bead Addition: Add 10 µL of a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
MTT Cell Viability Assay Protocol
Materials:
-
Human cancer cell line (e.g., a line where CypB is known to be overexpressed)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, clear-bottom, tissue culture-treated microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).[23] Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength between 570 and 600 nm.[9][22]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
References
- 1. CD147 is a signaling receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.osu.cz [web.osu.cz]
- 3. Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanomicronspheres.com [nanomicronspheres.com]
- 6. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Sanglifehrin A, a novel cyclophilin-binding immunosuppressant, inhibits IL-2-dependent T cell proliferation at the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Alisporivir | Cyclophilin inhibitor | Probechem Biochemicals [probechem.com]
- 19. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SCY-635, a novel nonimmunosuppressive analog of cyclosporine that exhibits potent inhibition of hepatitis C virus RNA replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. atcc.org [atcc.org]
- 23. MTT (Assay protocol [protocols.io]
Measuring Cyclophilin B Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin B (CypB) is a member of the cyclophilin family of proteins, which possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] This enzymatic activity plays a crucial role in protein folding and trafficking.[2] CypB is primarily located in the endoplasmic reticulum and is involved in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer and viral infections.[3][4] Therefore, the accurate measurement of CypB activity in cell lysates is essential for understanding its physiological functions and for the development of novel therapeutic agents targeting this enzyme.
These application notes provide detailed protocols for measuring CypB activity in cell lysates using a colorimetric chymotrypsin-coupled PPIase assay and for quantifying CypB protein levels using an enzyme-linked immunosorbent assay (ELISA).
Key Concepts and Methodologies
The primary method to determine CypB enzymatic activity is the PPIase assay. This assay indirectly measures the cis-trans isomerization of a proline residue in a synthetic peptide substrate. The most common approach is the chymotrypsin-coupled assay, which relies on the stereospecificity of the protease chymotrypsin for the trans-isomer of the peptide substrate.
In parallel, an ELISA can be employed to quantify the total amount of CypB protein in a sample. This is particularly useful for normalizing activity measurements to the protein concentration, allowing for a more accurate comparison between different samples.
I. Measurement of this compound PPIase Activity
A. Principle
The chymotrypsin-coupled assay for PPIase activity utilizes a chromogenic or fluorogenic substrate, such as Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[3] this compound catalyzes the slow cis-to-trans isomerization of the proline residue in the substrate. The protease chymotrypsin then rapidly cleaves the trans-isomer, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 390 nm. The rate of pNA release is proportional to the PPIase activity of CypB in the sample.
B. Experimental Workflow
Caption: Workflow for measuring CypB PPIase activity.
C. Detailed Protocol: Chymotrypsin-Coupled PPIase Assay
1. Materials and Reagents:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 1% Triton X-100, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.[5]
-
Substrate Stock Solution: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in 0.5 M LiCl in trifluoroethanol.[3][6]
-
Chymotrypsin Stock Solution: α-chymotrypsin dissolved in 1 mM HCl.[5][7]
-
96-well microplate: Clear, flat-bottom.
-
Spectrophotometer: Capable of reading absorbance at 390 nm.
2. Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold cell lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the cell lysate at -80°C until use.
3. Assay Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, add:
-
Cell lysate (containing a known amount of protein, e.g., 10-50 µg)
-
Assay Buffer to a final volume of 180 µL.
-
-
Add 10 µL of chymotrypsin stock solution to each well.
-
To initiate the reaction, add 10 µL of the Suc-AAPF-pNA substrate stock solution to each well.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
4. Data Analysis:
-
Plot the absorbance values against time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the specific activity of CypB by normalizing the reaction rate to the amount of protein in the cell lysate.
D. Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Specific Activity of recombinant human this compound | > 220 nmoles/min/mg | [4] |
| Substrate Concentration | 60 µM | [6] |
| Chymotrypsin Concentration | 50 µM | [8] |
II. Quantification of this compound Protein Levels by ELISA
A. Principle
An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For CypB, a sandwich ELISA is commonly used. In this format, a capture antibody specific for CypB is pre-coated onto a 96-well plate. The cell lysate is added, and any CypB present is bound by the capture antibody. A biotinylated detection antibody, also specific for CypB, is then added, followed by streptavidin-conjugated horseradish peroxidase (HRP). Finally, a substrate solution is added, which produces a colorimetric signal proportional to the amount of CypB in the sample.[9]
B. Experimental Workflow
Caption: General workflow for a CypB sandwich ELISA.
C. Detailed Protocol: Sandwich ELISA
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
1. Materials:
-
Human this compound ELISA Kit (contains pre-coated plate, detection antibody, HRP-conjugate, standards, buffers, and substrate).[10]
-
Cell lysate (prepared as described above).
-
Microplate reader capable of measuring absorbance at 450 nm.[11]
2. Assay Procedure:
-
Prepare all reagents, standards, and samples according to the kit manual.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[10][11]
-
Wash the wells with the provided wash buffer.
-
Add 100 µL of prepared biotinylated detection antibody to each well.
-
Wash the wells.
-
Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.[10][11]
-
Add 50 µL of stop solution to each well.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CypB in the samples by interpolating their absorbance values from the standard curve.
D. Quantitative Data Summary
| Parameter | Typical Value | Reference |
| ELISA Kit Sensitivity | ≈ 0.45 ng/mL | |
| ELISA Kit Range | 0.41 - 100 ng/mL | |
| Sample Types | Serum, plasma, cell culture supernatants, cell lysates | [12] |
III. This compound Signaling Context
CypB is involved in various signaling pathways, often through its interaction with other proteins. Its PPIase activity is crucial for the proper folding and function of its substrates.
Caption: Simplified overview of CypB's roles.
Conclusion
The protocols outlined in these application notes provide robust methods for the measurement of this compound activity and protein levels in cell lysates. The chymotrypsin-coupled PPIase assay is a reliable method for determining enzymatic function, while the sandwich ELISA offers a sensitive means of quantifying protein expression. The appropriate choice of assay, or combination thereof, will depend on the specific research question. Careful execution of these protocols and appropriate data analysis will yield valuable insights into the roles of CypB in health and disease.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 4. prospecbio.com [prospecbio.com]
- 5. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Mouse this compound ELISA Kit (CYPB, PPIB, Peptidylprolyl Isomerase B) Part No. mCYPB-ELISA [fivephoton.com]
Application Notes and Protocols for In Vivo Imaging of Cyclophilin B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin B (CypB), a member of the peptidyl-prolyl isomerase (PPIase) family, is predominantly located in the endoplasmic reticulum (ER). It plays a crucial role in protein folding and trafficking.[1][2][3] Emerging evidence has implicated CypB in the pathophysiology of various diseases, including liver diseases such as non-alcoholic steatohepatitis (NASH), osteogenesis imperfecta, and cancer, making it a compelling target for therapeutic intervention and diagnostic imaging.[4][5][6][7][8] In vivo imaging of CypB in animal models can provide invaluable insights into its expression, distribution, and activity in both healthy and diseased states, thereby accelerating the development of novel therapeutics.
This document provides detailed application notes and protocols for the conceptualization and execution of in vivo imaging studies targeting CypB in animal models. While a specific, validated imaging agent for in vivo imaging of CypB is not yet commercially available, this guide outlines the necessary steps for the development and application of targeted fluorescent probes, leveraging the known molecular interactions of CypB.
Signaling Pathways and Experimental Workflows
To effectively design in vivo imaging studies for this compound, it is essential to understand its biological roles and the logical flow of an imaging experiment. The following diagrams illustrate a key signaling pathway involving CypB and a generalized workflow for in vivo fluorescence imaging.
Caption: this compound Signaling and Function.
Caption: General Workflow for In Vivo Imaging.
Application Notes
Development of a this compound-Targeted Fluorescent Probe
As of now, there are no commercially available probes specifically for in vivo imaging of CypB. Researchers will likely need to develop a custom probe. A promising approach is to utilize known ligands of cyclophilins, such as Cyclosporin A (CsA), and conjugate them to a near-infrared (NIR) fluorescent dye. NIR dyes are preferred for in vivo applications due to their ability to penetrate tissue more deeply and reduce autofluorescence.[9]
-
Ligand Selection: Non-immunosuppressive derivatives of CsA that retain high affinity for cyclophilins would be ideal to minimize off-target effects.[10][11]
-
Fluorophore Conjugation: The selected ligand can be chemically conjugated to a NIR fluorophore (e.g., Cy7, Alexa Fluor 750). The conjugation strategy should aim to preserve the ligand's binding affinity to CypB.
-
In Vitro Validation: Before in vivo studies, the probe's specificity and binding affinity for CypB should be validated using techniques such as fluorescence polarization assays or in vitro binding studies with purified CypB protein or cell lines overexpressing CypB.[12]
Animal Models
The choice of animal model is critical and will depend on the research question.
-
Disease Models: For studying the role of CypB in disease, relevant animal models should be used. For example, diet-induced or carbon tetrachloride (CCl4)-induced NASH models in mice are suitable for liver disease research.[4][5][6] For studying collagen-related disorders, mouse models of osteogenesis imperfecta could be employed.[7]
-
Xenograft Models: For cancer research, human tumor xenografts in immunodeficient mice (e.g., nude mice) can be used to assess CypB expression in tumors.
-
Control Animals: Age- and sex-matched wild-type animals should always be included as controls. Additionally, for validation of a new probe, CypB knockout mice could serve as a negative control to demonstrate the specificity of the imaging signal.
Imaging Systems
A sensitive in vivo imaging system capable of detecting NIR fluorescence is required. Several commercial systems are available that provide both photographic and fluorescence images, allowing for the co-registration of the fluorescence signal with the animal's anatomy. These systems typically include an anesthesia unit to keep the animal immobile during imaging.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific probe, animal model, and imaging system being used.
Protocol 1: Preparation and Administration of a Hypothetical CypB-Targeted Fluorescent Probe
This protocol assumes the use of a custom-developed, NIR-labeled, CsA-based probe.
Materials:
-
CypB-targeted fluorescent probe
-
Sterile, pyrogen-free vehicle (e.g., saline, PBS with a small percentage of a solubilizing agent like DMSO)
-
Anesthetic (e.g., isoflurane, or an injectable anesthetic like a ketamine/xylazine cocktail)
-
Animal model (e.g., 6-8 week old BALB/c mice)[4]
Procedure:
-
Probe Preparation: Dissolve the fluorescent probe in the appropriate vehicle to the desired concentration. The final concentration should be determined based on in vitro binding affinity and preliminary in vivo dose-finding studies. A starting concentration for a Cy7-labeled molecule could be around 0.5 mg/kg.[4] Ensure the final solution is sterile-filtered.
-
Animal Anesthesia: Anesthetize the mouse using either an isoflurane chamber or an intraperitoneal injection of an anesthetic. Confirm proper anesthetic depth by lack of response to a toe pinch.
-
Probe Administration:
-
Intravenous (IV) Injection: For systemic distribution, administer the probe via tail vein injection. A typical volume for a mouse is 100-200 µL.[4][5]
-
Intraperitoneal (IP) Injection: Alternatively, for ease of administration, an IP injection can be performed. Note that the pharmacokinetics will differ from IV injection.[5]
-
-
Post-Injection Monitoring: Monitor the animal to ensure recovery from anesthesia if it is not immediately imaged.
Protocol 2: In Vivo Fluorescence Imaging
Materials:
-
In vivo fluorescence imaging system
-
Anesthetized animal with administered probe
-
Heating pad to maintain the animal's body temperature
Procedure:
-
System Setup: Turn on the imaging system and allow the camera to cool to its operating temperature. Select the appropriate excitation and emission filters for the NIR fluorophore used. For a Cy7-like probe, excitation would be around 700-770 nm and emission would be captured with a long-pass filter at 790 nm.[4]
-
Animal Placement: Place the anesthetized animal on the imaging stage inside the dark chamber. A heating pad should be used to maintain the animal's body temperature.
-
Image Acquisition:
-
Acquire a baseline photographic image.
-
Acquire a series of fluorescence images at different time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 6, 24 hours). This will help determine the optimal time for imaging based on probe biodistribution and clearance.[4][5]
-
The exposure time for the fluorescence image should be optimized to achieve a good signal-to-noise ratio without saturation.
-
-
Longitudinal Imaging: For longitudinal studies, the same animal can be imaged repeatedly over several days or weeks.
Protocol 3: Quantitative Data Analysis
Procedure:
-
Region of Interest (ROI) Analysis: Using the imaging system's software, draw ROIs around the target organ (e.g., liver) and a background region (e.g., muscle).
-
Fluorescence Quantification: The software will calculate the average fluorescence intensity (often expressed as radiance or photons/sec/cm²/sr) within each ROI.
-
Data Normalization: To compare between animals, the fluorescence signal from the target organ can be normalized to the background signal to calculate a target-to-background ratio.
-
Statistical Analysis: Perform appropriate statistical analysis on the quantitative data from different experimental groups.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different experimental groups and time points.
Table 1: Biodistribution of a Hypothetical CypB-Targeted Probe in a NASH Mouse Model
| Organ | Mean Fluorescence Intensity (Radiance) ± SEM - Healthy Control | Mean Fluorescence Intensity (Radiance) ± SEM - NASH Model | Target-to-Background Ratio (NASH) |
| Liver | 1.5 x 10⁸ ± 0.2 x 10⁸ | 5.8 x 10⁸ ± 0.7 x 10⁸ | 12.1 |
| Kidney | 2.1 x 10⁸ ± 0.3 x 10⁸ | 2.5 x 10⁸ ± 0.4 x 10⁸ | 5.2 |
| Spleen | 0.9 x 10⁸ ± 0.1 x 10⁸ | 1.2 x 10⁸ ± 0.2 x 10⁸ | 2.5 |
| Muscle (Background) | 0.5 x 10⁸ ± 0.1 x 10⁸ | 0.48 x 10⁸ ± 0.09 x 10⁸ | 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Ex Vivo Validation
To confirm the in vivo imaging results, ex vivo analysis of organs and tissues is crucial.
-
Biodistribution: After the final in vivo imaging session, euthanize the animal and dissect the organs of interest (e.g., liver, spleen, kidneys, tumor). Image the dissected organs using the in vivo imaging system to quantify the probe's distribution with higher sensitivity and without the interference of overlying tissues.[13]
-
Histology and Immunohistochemistry: Tissues can be sectioned and analyzed by fluorescence microscopy to determine the cellular and subcellular localization of the probe. Immunohistochemistry using a validated anti-CypB antibody can be performed on adjacent sections to correlate the fluorescence signal with the actual presence of the CypB protein.
By following these application notes and protocols, researchers can develop and implement a robust strategy for the in vivo imaging of this compound in animal models, paving the way for a better understanding of its role in health and disease and facilitating the development of targeted therapies.
References
- 1. Quantification of green fluorescence protein by in vivo imaging, PCR and flow cytometry: comparison of transgenic strains and relevance for fetal cell microchimerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound Antibody (#79652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 6. In vivo optical molecular imaging and analysis in mice using dorsal window chamber models applied to hypoxia, vasculature and fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Validation of a semi-quantitative scoring system and workflow for analysis of fluorescence quantification in companion animals [frontiersin.org]
- 8. In Vivo Imaging of Click-Crosslinked Hydrogel Depots Following Intratympanic Injection | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
Application Notes: Utilizing Cyclophilin B as a Loading Control in Western Blots
Introduction
Western blotting is an indispensable technique for the detection and quantification of specific proteins within a complex mixture. A critical aspect of quantitative Western blotting is the use of a loading control to normalize the data, ensuring that observed differences in protein levels are due to actual biological variations rather than inconsistencies in sample loading or protein transfer. Loading controls are typically housekeeping proteins that are abundantly and constitutively expressed across various cell types and experimental conditions.[1][2] While proteins like GAPDH and β-actin are commonly used, their expression can vary under certain conditions, such as hypoxia or when studying cytoskeletal dynamics.[3] Cyclophilin B (PPIB) presents a valuable alternative in these contexts.
This compound is a 21-24 kDa protein primarily located in the endoplasmic reticulum.[4][5][6][7] It belongs to the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for catalyzing protein folding.[5][8][9] Its role as a housekeeping gene involved in fundamental cellular processes makes it a candidate for a reliable loading control.[10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a Western blot loading control, including its advantages, limitations, and detailed experimental protocols.
About this compound (PPIB)
-
Function: As a PPIase, this compound (CypB) facilitates protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds.[9][11] It is particularly important for the proper folding and biosynthesis of type I collagen.[12][13] Beyond its chaperone activity, CypB is involved in transcriptional regulation, immune response, and cellular signaling.[5][8][10]
-
Subcellular Localization: Primarily resides within the endoplasmic reticulum (ER) lumen.[5][14][15] It can also be found in the nucleus and is secreted into biological fluids.[5][15]
-
Molecular Weight: The calculated molecular weight is approximately 21 kDa, though it may be observed between 19-24 kDa on an SDS-PAGE gel.[4][5][6][7]
This compound as a Loading Control: Data and Considerations
The ideal loading control should have a stable expression level across all samples being compared. While this compound is ubiquitously expressed, it is crucial to validate its stability within the specific experimental context, as its expression can be altered under certain conditions.
Data Presentation: Comparison of Common Loading Controls
The following table provides a comparison of this compound with other frequently used loading controls. This allows for an informed decision based on the molecular weight of the protein of interest and the experimental model.
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Key Considerations & Potential for Variation |
| This compound (PPIB) | ~21 kDa | Endoplasmic Reticulum, Nucleus, Secreted | Expression may be altered in some cancers (e.g., breast, lung, liver), under hypoxia, and by inflammatory stimuli.[10][16][17][18] |
| GAPDH | ~37 kDa | Cytoplasm, Nucleus | Expression can be upregulated by hypoxia and may vary with metabolic changes.[1][3] |
| β-Actin | ~43 kDa | Cytoskeleton, Cytoplasm, Nucleus | Not suitable for samples with high intrinsic actin content (e.g., muscle). Expression can be affected by changes to the cytoskeleton.[1] |
| α-Tubulin / β-Tubulin | ~55 kDa | Cytoskeleton, Cytoplasm | Expression can be affected by drugs that interfere with microtubules. May not be suitable for experiments involving the cell cycle.[1] |
| Lamin B1 | ~66 kDa | Nuclear Envelope | Strictly a nuclear marker; not suitable for whole-cell or cytoplasmic extracts.[1][3] |
| Histone H3 | ~15 kDa | Nucleus | Strictly a nuclear marker. Useful when the protein of interest is also nuclear and of low molecular weight.[1] |
Experimental Conditions Known to Affect this compound Expression
Researchers must be cautious when using this compound as a loading control under the following conditions, where its expression has been reported to change.
| Condition / Disease | Cell/Tissue Type | Observed Effect on this compound |
| Hypoxia | Hepatocellular & Gastric Carcinoma | Upregulation[10][17] |
| Breast Cancer | Malignant Breast Epithelium | Increased expression with malignant progression[16][19] |
| Lung Adenocarcinoma | Lung Tumor Tissue | High expression associated with tumor progression[10] |
| Inflammation | Various | Can be secreted in response to inflammatory stimuli and oxidative stress[18][20] |
| Prolactin Signaling | Breast Cancer Cells | Modulates prolactin-induced gene expression[21][22][23] |
| Viral Infections (e.g., HCV, JEV) | Host Cells | Involved in viral replication cycles[12][15][17] |
Diagrams and Visualizations
Experimental Workflow: Western Blotting
This diagram outlines the major steps for performing a Western blot, from sample preparation through to data analysis, using this compound as a loading control.
Signaling Context: this compound in Prolactin/STAT5 Pathway
This diagram illustrates the role of this compound as a co-regulator in the Prolactin (PRL) signaling pathway, which is relevant in contexts like breast cancer research.
Detailed Experimental Protocols
This section provides a standard protocol for performing a Western blot using this compound as a loading control.
Sample Preparation (Cell Lysis)
-
Culture and Treatment: Grow cells to the desired confluency and perform experimental treatments.
-
Harvesting: Place the culture dish on ice, wash cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Avoid disturbing the pellet.
Protein Quantification
-
Assay: Use a standard protein assay such as the Bicinchoninic acid (BCA) or Bradford assay to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Measurement: Measure the absorbance of samples and standards according to the assay manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE (Protein Separation)
-
Sample Preparation: Based on the quantification results, dilute each lysate to the same final concentration (e.g., 1-2 µg/µL) with RIPA buffer and 4x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Loading: Load 15-30 µg of protein per lane into a polyacrylamide gel (e.g., 12% or 4-15% gradient gel). Also, load a molecular weight marker.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Western Transfer (Protein Transfer)
-
Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Transfer: Perform the transfer according to the manufacturer's instructions for your specific apparatus (wet or semi-dry). A typical condition for wet transfer is 100 V for 60-90 minutes at 4°C.
Immunoblotting and Detection
-
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[24]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (one for the target protein, one for this compound) in blocking buffer. A typical starting dilution for a commercial anti-Cyclophilin B antibody is 1:1,000 to 1:5,000.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG if the primary antibodies were raised in rabbit), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Acquire the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis and Normalization
-
Densitometry: Use imaging software (e.g., ImageJ) to measure the band intensity (optical density) for your protein of interest and for this compound in each lane.
-
Background Subtraction: Subtract the local background from each band's intensity measurement.
-
Normalization: For each sample, calculate the normalized signal by dividing the intensity of the target protein band by the intensity of the this compound band.
-
Comparison: Compare the normalized values across the different samples to determine the relative change in the expression of the protein of interest.
This compound is a viable and effective loading control for Western blotting, particularly for low molecular weight proteins or when the expression of traditional controls like GAPDH or β-actin may be compromised. However, its expression is not static under all conditions. Researchers must perform due diligence by validating the stability of this compound expression within their specific model system and experimental design. By following the detailed protocols and considering the potential pitfalls outlined in these notes, scientists can confidently use this compound to generate reliable and reproducible quantitative Western blot data.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 3. Loading Controls for Western Blots [labome.com]
- 4. prospecbio.com [prospecbio.com]
- 5. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 6. Anti-Cyclophilin B antibody - Loading Control (ab16045) | Abcam [abcam.com]
- 7. This compound antibody (11607-1-AP) | Proteintech [ptglab.com]
- 8. What are PPIB inhibitors and how do they work? [synapse.patsnap.com]
- 9. sinobiological.com [sinobiological.com]
- 10. PPIB/Cyclophilin B expression associates with tumor progression and unfavorable survival in patients with pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcepta.com [abcepta.com]
- 12. PPIB - Wikipedia [en.wikipedia.org]
- 13. This compound Antibody (#79652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. omnimabs.com [omnimabs.com]
- 15. WikiGenes - PPIB - peptidylprolyl isomerase B (this compound) [wikigenes.org]
- 16. Expression of this compound is associated with malignant progression and regulation of genes implicated in the pathogenesis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPIB peptidylprolyl isomerase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Elevated Serum this compound Levels Are Associated with the Prevalence and Severity of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of this compound is Associated with Malignant Progression and Regulation of Genes Implicated in the Pathogenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PPIB-regulated alternative splicing of cell cycle genes contributes to the regulation of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jme.bioscientifica.com [jme.bioscientifica.com]
- 22. This compound as a co-regulator of prolactin-induced gene expression and function in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Western blot protocol | Abcam [abcam.com]
Application of Cyclophilin B in Drug Discovery: A Comprehensive Guide for Researchers
Introduction
Cyclophilin B (CypB), a member of the cyclophilin family of peptidyl-prolyl cis-trans isomerases (PPIases), has emerged as a significant target in drug discovery. Primarily located in the endoplasmic reticulum (ER), CypB plays a crucial role in protein folding and trafficking. Its involvement in a spectrum of pathologies, including cancer, viral infections, inflammatory diseases, and fibrosis, has positioned it as a compelling molecule for therapeutic intervention. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study and targeting of CypB.
Application Notes
This compound as a Drug Target
This compound's multifaceted role in cellular processes makes it a valuable target for a range of diseases:
-
Cancer: Overexpression of CypB has been documented in various cancers, including glioblastoma, breast, stomach, liver, and colon cancer.[1][2] It contributes to tumorigenesis by promoting cell proliferation, survival, and migration, and by modulating key signaling pathways such as STAT3 and HIF-1α.[1][3] Targeting CypB with small molecule inhibitors has been shown to induce cancer cell death and impair tumor growth in preclinical models.[4][5]
-
Viral Infections: CypB is a host factor that is co-opted by several viruses for their replication. It has been shown to be essential for the replication of Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and Japanese Encephalitis Virus (JEV).[6][7] Inhibiting the PPIase activity of CypB can disrupt the viral life cycle, making it an attractive target for the development of host-targeting antiviral therapies.
-
Inflammatory Diseases and Fibrosis: Extracellular CypB can act as a pro-inflammatory mediator by interacting with the cell surface receptor CD147.[8] This interaction triggers signaling cascades that contribute to inflammatory responses. Furthermore, CypB's role in collagen secretion and processing implicates it in fibrotic diseases such as non-alcoholic steatohepatitis (NASH).[9][10] Mice lacking CypB have shown protection from diet- and chemically-induced NASH.[9]
Key Signaling Pathways Involving this compound
Understanding the signaling networks in which CypB participates is crucial for designing targeted therapies.
Quantitative Data on this compound Inhibitors
The development of potent and selective CypB inhibitors is a key focus of drug discovery efforts. The following table summarizes the inhibitory activities of selected compounds against CypB and other cyclophilin isoforms.
| Inhibitor | Target(s) | IC50 (nM) for CypB | Ki (nM) for CypB | Selectivity Profile | Reference(s) |
| CRV431 (Rencofilstat) | Pan-Cyclophilin | 3.1 | - | Potent inhibitor of CypA, B, D, and G | [5][11][12] |
| Sanglifehrin A (SfA) | Cyclophilins | 21.6 (ng/mL) | - | Binds to CypA, B, and C with high potency | [13] |
| Sanglifehrin B (SfB) | Cyclophilins | - | 0.20 | Over 30-fold more potent than Cyclosporin A against CypA, B, and D | [14] |
| NV651 | Cyclophilins | More potent than CsA and SfA | - | Inhibits CypA, B, D, and Cyp40 | [9][15] |
| Cyclosporin A (CsA) | Cyclophilins | 11.5 | - | Broad spectrum cyclophilin inhibitor | [11] |
Note: IC50 and Ki values can vary depending on the assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments in CypB-focused drug discovery.
This compound Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the enzymatic activity of CypB and is the primary method for screening and characterizing inhibitors.
Materials:
-
Recombinant human this compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Spectrophotometer capable of kinetic reads
Protocol:
-
Prepare Reagents:
-
Dissolve recombinant CypB in Assay Buffer to the desired final concentration (e.g., 10-50 nM).
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 178 µL of the CypB enzyme solution to each well.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the substrate and α-chymotrypsin in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately start measuring the absorbance at 390-405 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This compound siRNA Knockdown in Cell Culture
This protocol describes the transient knockdown of CypB expression in mammalian cells to study its function.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
CypB-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RT-qPCR or Western blotting
Protocol:
-
Cell Seeding:
-
The day before transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute 50-100 pmol of siRNA (CypB-specific or non-targeting control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the 500 µL of the siRNA-lipid complex mixture to each well containing cells and 2 mL of fresh complete medium.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency by measuring CypB mRNA levels using RT-qPCR or CypB protein levels using Western blotting.
-
Western Blotting for this compound Detection
This protocol outlines the detection of CypB protein levels in cell lysates.
Materials:
-
Cell lysate samples
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cyclophilin B
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CypB antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Immunofluorescence for this compound Localization
This protocol allows for the visualization of the subcellular localization of CypB.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Cyclophilin B
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Fixation and Permeabilization:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-CypB antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Co-Immunoprecipitation (Co-IP) to Identify CypB Interacting Proteins
This protocol is used to identify proteins that interact with CypB within a cell.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Cyclophilin B antibody and an isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Reagents for Western blotting or mass spectrometry
Protocol:
-
Preparation of Antibody-Bead Conjugates:
-
Incubate protein A/G magnetic beads with the anti-CypB antibody or control IgG for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads to remove unbound antibody.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
-
For unbiased discovery of interacting proteins, the eluate can be analyzed by mass spectrometry.
-
References
- 1. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of a new family of non-peptidic small-molecule cyclophilin inhibitors with potent antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and molecular basis of subtype-selective cyclophilin inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pan-Cyclophilin Inhibitor, CRV431, Decreases Fibrosis and Tumor Development in Chronic Liver Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of this compound-Targeted Tri-vector Inhibitors for Novel MASH Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational insight into small molecule inhibition of cyclophilins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. WO2021142115A1 - Sanglifehrin analogs and uses thereof - Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting & Optimization
troubleshooting low yield of recombinant cyclophilin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression and purification of recombinant cyclophilin B (CypB), with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if I'm getting a low yield of recombinant this compound?
A1: When encountering low yields of recombinant CypB, it's crucial to systematically evaluate your experimental workflow. Start with the basics:
-
Verify the integrity of your expression construct: Sequence your plasmid to confirm the CypB gene is in the correct reading frame and that there are no mutations.[1]
-
Check your bacterial culture: Ensure that the cells are growing properly and that the antibiotic selection is effective. Poor cell growth will inevitably lead to low protein expression.
-
Confirm protein expression: Before proceeding to purification, confirm that the protein is being expressed. You can do this by running a small sample of your cell lysate on an SDS-PAGE gel and looking for a band at the expected molecular weight of CypB (approximately 21 kDa).[2] A Western blot using an anti-CypB antibody can provide more definitive confirmation.
Q2: My SDS-PAGE analysis shows a faint or no band for CypB. What could be the issue?
A2: If you're not seeing a clear band for CypB, the issue likely lies within the expression conditions. Several factors can contribute to low or no expression:
-
Codon Usage: The codon usage of the human CypB gene may not be optimal for expression in E. coli.[3][4] This can lead to translational stalling and premature termination.
-
Promoter Strength and Induction: Overly strong promoters or aggressive induction conditions can sometimes be detrimental, leading to the formation of insoluble and non-functional protein aggregates known as inclusion bodies.[5][6]
-
Toxicity of the Recombinant Protein: High levels of a foreign protein can sometimes be toxic to the host cells, leading to slower growth and reduced protein production.[1][6]
Q3: I see a strong band for CypB on my SDS-PAGE of the total cell lysate, but I lose most of it after purification. Why is this happening?
A3: This is a common issue that often points to problems with protein solubility or the purification strategy itself.
-
Inclusion Body Formation: this compound, like many recombinant proteins, can form insoluble inclusion bodies when overexpressed in E. coli.[5][7] These aggregates are typically pelleted during cell lysis and will be lost if you are only working with the soluble fraction.
-
Inefficient Purification: Your purification protocol may not be optimized for CypB. This could be due to issues with the affinity tag (if used), incorrect buffer conditions, or the choice of chromatography resin.[8][9]
-
Protein Degradation: The protein may be degrading during the purification process.[5]
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant this compound
This guide provides a systematic approach to troubleshooting low or non-existent expression of recombinant CypB in E. coli.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. prospecbio.com [prospecbio.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. neb.com [neb.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Top Challenges In Recombinant Protein Purification Process Development [bioprocessonline.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Cyclophilin B PPIase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cyclophilin B (CypB) peptidyl-prolyl cis-trans isomerase (PPIase) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chymotrypsin-coupled PPIase assay for this compound?
The chymotrypsin-coupled assay is the most common method for measuring the PPIase activity of cyclophilins.[1][2] It relies on the stereospecificity of the protease α-chymotrypsin for the trans isomer of a peptide substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[3][4][5] In solution, this substrate exists in both cis and trans conformations. This compound catalyzes the conversion of the cis isomer to the trans isomer.[6] α-chymotrypsin then rapidly cleaves the trans isomer, releasing the chromophore p-nitroanilide (pNA), which can be monitored by measuring the increase in absorbance at 390-410 nm.[3][4][5] The rate of this absorbance increase is proportional to the PPIase activity of this compound.
Q2: What are the key reagents and equipment needed for this assay?
Reagents:
-
Recombinant human this compound[7]
-
Peptide substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)[8]
-
α-Chymotrypsin[3]
-
Specific inhibitor (optional, for control): Cyclosporin A (CsA)[4]
-
Substrate solvent (e.g., trifluoroethanol (TFE) containing LiCl)[8]
Equipment:
-
UV/Vis spectrophotometer with temperature control[10]
-
Cuvettes or microplates (clear, flat-bottom for colorimetric assays)[11]
-
Calibrated pipettes[11]
Q3: How should I prepare and store the reagents?
Proper reagent preparation and storage are critical for reproducible results.
| Reagent | Preparation and Storage Guidelines |
| This compound | Supplied as a liquid or lyophilized powder. Reconstitute in the recommended buffer (e.g., 20mM Tris, pH 8.0, 20mM NaCl, 0.5mM DTT, 10% glycerol).[7] Aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7][12] |
| Suc-AAPF-pNA | Dissolve in a solvent like trifluoroethanol (TFE) containing LiCl to increase the proportion of the cis isomer.[8] Store the stock solution at -20°C.[13] |
| α-Chymotrypsin | Prepare fresh before each experiment. Dissolve in a cold, slightly acidic buffer (e.g., 1 mM HCl) to prevent autolysis. Keep on ice until use.[14] |
| Assay Buffer | Prepare fresh and filter through a 0.22 µm filter. Store at 4°C.[15] |
| Cyclosporin A | Dissolve in DMSO to prepare a stock solution. Store at -20°C. |
Q4: What are typical concentrations for the key components in the assay?
The optimal concentrations may vary depending on the specific activity of the enzyme batch and other experimental conditions. However, the following table provides a general starting point based on published protocols.
| Component | Typical Concentration Range |
| This compound | 5 - 50 nM |
| Suc-AAPF-pNA | 50 - 100 µM[9] |
| α-Chymotrypsin | 0.1 - 0.5 mg/mL (approximately 4 - 20 µM)[9] |
| Cyclosporin A | 10 - 100 nM (for inhibition control)[9] |
Troubleshooting Guides
This section addresses common issues encountered during the this compound PPIase assay in a question-and-answer format.
Problem 1: No or Very Low Signal (Low Rate of Absorbance Change)
Q: I am not observing any significant increase in absorbance after initiating the reaction. What could be the cause?
Possible Causes and Solutions:
-
Inactive this compound:
-
Solution: Verify the activity of your enzyme stock. If possible, use a new vial or a positive control of known activity. Ensure the enzyme has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[16]
-
-
Inactive α-Chymotrypsin:
-
Solution: Prepare fresh α-chymotrypsin solution for each experiment. Autolysis can reduce its activity.
-
-
Suboptimal Assay Conditions:
-
Incorrect Reagent Concentrations:
-
Solution: Double-check the final concentrations of all reagents in the assay mix. Use calibrated pipettes to ensure accuracy.[11]
-
-
Presence of Inhibitors:
-
Solution: Ensure that none of your buffers or solutions contain known inhibitors of cyclophilins or chymotrypsin. For example, some buffer components or high salt concentrations can be inhibitory.[16]
-
Problem 2: High Background Signal (High Uncatalyzed Rate)
Q: The reaction rate in my negative control (without this compound) is very high. How can I reduce this background?
Possible Causes and Solutions:
-
Spontaneous cis-trans Isomerization:
-
Contaminated Reagents:
-
Solution: Use high-purity water and reagents. Ensure that the substrate or buffer is not contaminated with any substance that could catalyze the reaction or interfere with the absorbance reading.[16]
-
-
Substrate Degradation:
-
Solution: Prepare fresh substrate dilutions from a stock solution for each experiment. Ensure the substrate stock has been stored properly.
-
Problem 3: Inconsistent or Irreproducible Results
Q: I am getting high variability between my replicates. What are the likely sources of this inconsistency?
Possible Causes and Solutions:
-
Pipetting Errors:
-
Inadequate Mixing:
-
Solution: Ensure thorough but gentle mixing of the reaction components upon addition.[19] Avoid vigorous vortexing that could denature the enzymes.
-
-
Temperature Fluctuations:
-
Solution: Use a temperature-controlled spectrophotometer or plate reader to maintain a constant temperature throughout the assay.[17] Pre-incubate all reagents and plates at the desired reaction temperature.
-
-
"Edge Effects" in Microplates:
-
Solution: Evaporation from the outer wells of a microplate can lead to increased concentrations and variability.[17] Avoid using the outer wells or fill them with buffer or water to maintain humidity.
-
Experimental Protocols and Data
Detailed Protocol: Chymotrypsin-Coupled PPIase Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare the assay buffer (50 mM HEPES, 150 mM NaCl, pH 8.0) and bring to the desired assay temperature (e.g., 15°C).
-
Prepare a 10 mg/mL stock of α-chymotrypsin in 1 mM HCl and keep on ice.
-
Prepare a stock solution of Suc-AAPF-pNA in TFE with 0.5 M LiCl.
-
Prepare working solutions of this compound and any inhibitors in the assay buffer.
-
-
Assay Procedure (for a 1 mL cuvette):
-
To a cuvette, add the assay buffer to a final volume of 1 mL, accounting for all subsequent additions.
-
Add the desired concentration of this compound (e.g., 20 nM final concentration). If testing inhibitors, add the inhibitor and pre-incubate with the enzyme for 10-15 minutes.
-
Add α-chymotrypsin to a final concentration of 0.3 mg/mL.[9]
-
Place the cuvette in the temperature-controlled spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate to a final concentration of 80 µM.[9]
-
Immediately start monitoring the change in absorbance at 390 nm for 5-10 minutes.
-
-
Controls:
-
Negative Control (Uncatalyzed Reaction): Perform the assay without adding this compound to determine the background rate.
-
Positive Inhibition Control: Perform the assay with this compound and a known inhibitor like Cyclosporin A to confirm that the observed activity is from the cyclophilin.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the uncatalyzed reaction from the rates of the enzyme-catalyzed reactions.
-
The PPIase activity can be calculated from the corrected rate using the molar extinction coefficient of p-nitroanilide.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound PPIase assay.
Table 1: Optimal Assay Conditions
| Parameter | Recommended Value/Range | Reference |
| pH | 7.5 - 8.0 | [3][7] |
| Temperature | 10 - 37°C | [3][4][7] |
| Wavelength | 390 - 410 nm | [3][5] |
Table 2: Reagent Concentrations
| Reagent | Working Concentration | Reference |
| This compound | 5 - 50 nM | [20] |
| Suc-AAPF-pNA | 50 - 100 µM | [9] |
| α-Chymotrypsin | 0.1 - 0.5 mg/mL | [9] |
| Cyclosporin A | 10 - 100 nM | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for the chymotrypsin-coupled CypB PPIase assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common PPIase assay issues.
References
- 1. Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidyl-prolyl cis-trans isomerase activity of the wheat cyclophilin, TaCypA-1, is essential for inducing thermotolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Microbial Peptidyl-Prolyl cis/trans Isomerases (PPIases): Virulence Factors and Potential Alternative Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 9. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chymotrypsin-coupled Peptidyl-prolyl cis/trans isomerase assay [bio-protocol.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. This compound Polyclonal Antibody (PA1-027A) [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biokin.com [biokin.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclophilin B Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their cyclophilin B Western blot experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
High background and weak signals are common issues that can obscure results and complicate data interpretation.[1][2] This guide provides a systematic approach to identifying and resolving these problems.
| Problem | Possible Cause | Solution |
| High Background | Insufficient Blocking: The blocking buffer is not effectively preventing non-specific antibody binding to the membrane.[1][3] | - Optimize the blocking agent by trying a different one (e.g., switch from non-fat dry milk to BSA or vice-versa). For detecting phosphoproteins, BSA is generally preferred.[1][4] - Increase the concentration of the blocking agent (typically 3-5%).[5] - Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[2][5] - Ensure the blocking buffer is fresh and consider filtering it to remove particulates.[6] |
| Antibody Concentration Too High: Excessive primary or secondary antibody concentration leads to increased non-specific binding.[1][7] | - Titrate both primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[1][8] - Perform a secondary antibody-only control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.[4][5] | |
| Inadequate Washing: Insufficient washing fails to remove unbound and non-specifically bound antibodies.[1] | - Increase the number and duration of wash steps (e.g., four or five washes of 10-15 minutes each).[1][5] - Ensure the volume of wash buffer is sufficient to fully cover the membrane.[5] - Use a gentle agitation during washing.[5] - Include a detergent like Tween-20 in the wash buffer to reduce non-specific binding.[1] | |
| Membrane Issues: The type of membrane or its handling can contribute to high background. | - Consider switching from a PVDF membrane to a nitrocellulose membrane, as nitrocellulose may offer a lower background.[4][7] - Never allow the membrane to dry out at any stage of the Western blotting process.[1] | |
| Overexposure: The detection signal is too strong, leading to a dark background.[7] | - Reduce the exposure time during imaging.[6][7] - For chemiluminescent detection, use a substrate with a stable, long-lasting signal to make exposure times more predictable and reproducible.[6] | |
| Weak or No Signal | Insufficient Antibody Concentration or Activity: The primary or secondary antibody concentration is too low, or the antibody has lost activity. | - Increase the concentration of the primary antibody. - Ensure the antibody has been stored correctly and is within its expiration date.[9] - Extend the primary antibody incubation time (e.g., overnight at 4°C). |
| Insufficient Protein Load: The amount of target protein in the sample is too low for detection. | - Increase the amount of total protein loaded onto the gel. - Confirm the presence and integrity of the protein in your sample using another method, if possible. | |
| Poor Protein Transfer: The transfer of proteins from the gel to the membrane was inefficient. | - Verify successful transfer by staining the membrane with Ponceau S after transfer.[10] - Optimize transfer time and voltage, especially for very large or small proteins.[10] - Ensure good contact between the gel and the membrane, and that no air bubbles are present.[10] | |
| Blocking Agent Masking Epitope: The blocking agent may be obscuring the antibody binding site on the target protein. | - Try a different blocking agent. Non-fat dry milk can sometimes mask certain antigens.[2][11] |
Frequently Asked Questions (FAQs) for this compound Western Blots
Q1: Why am I seeing multiple bands in my this compound Western blot?
Multiple bands can arise from several factors. These may include protein degradation, post-translational modifications like glycosylation, or the presence of splice variants.[2][12] It is also possible that the antibody is cross-reacting with other proteins. To troubleshoot this, ensure your samples are fresh and have been handled with protease inhibitors to prevent degradation.[12] You can also check the literature for known post-translational modifications of this compound that might alter its apparent molecular weight. If non-specific binding is suspected, optimizing antibody concentrations and blocking conditions is crucial.[11]
Q2: What is the expected molecular weight of this compound, and why might my band appear at a different size?
This compound has a theoretical molecular weight of approximately 24 kDa. However, the observed molecular weight in a Western blot can vary due to post-translational modifications, which can cause the protein to migrate slower and appear larger than predicted.[2] Some commercial antibodies have been validated to detect this compound at around 23-25 kDa.[13]
Q3: What are the recommended antibody dilutions for a this compound Western blot?
The optimal antibody dilution is highly dependent on the specific antibody and the experimental conditions. However, as a starting point, many manufacturers recommend dilutions in the range of 1:1000 to 1:6000 for the primary antibody.[14][15] It is always recommended to perform an antibody titration to determine the ideal concentration for your specific assay.[1]
Q4: Can I use non-fat dry milk as a blocking agent for my this compound Western blot?
While non-fat dry milk is a common and cost-effective blocking agent, it may not always be the best choice.[3] Milk contains casein, a phosphoprotein, which can interfere with the detection of phosphorylated target proteins.[4] Although this compound is not typically studied for its phosphorylation, if you are multiplexing or have issues with background, switching to Bovine Serum Albumin (BSA) is a good troubleshooting step.[1]
Experimental Protocols
Below are detailed methodologies for key experiments in a Western blot workflow.
Protocol 1: Blocking the Membrane
-
After transferring the proteins from the gel to the membrane, wash the membrane briefly with Tris-buffered saline with Tween-20 (TBST).
-
Prepare a fresh blocking solution. Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[5]
-
Immerse the membrane completely in the blocking solution.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[2][5]
-
After incubation, discard the blocking solution and wash the membrane with TBST.
Protocol 2: Antibody Incubation
-
Primary Antibody Incubation:
-
Dilute the primary anti-cyclophilin B antibody to its optimal concentration in fresh blocking buffer or TBST.
-
Completely submerge the blocked membrane in the primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody to its optimal concentration in fresh blocking buffer or TBST.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
Visualizing the Workflow and Troubleshooting Logic
To better understand the experimental process and the factors influencing the outcome, the following diagrams illustrate the Western blot workflow and a troubleshooting decision tree.
Caption: A generalized workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting signal-to-noise issues.
References
- 1. clyte.tech [clyte.tech]
- 2. bosterbio.com [bosterbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sinobiological.com [sinobiological.com]
- 5. arp1.com [arp1.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. news-medical.net [news-medical.net]
- 8. youtube.com [youtube.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. This compound Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 14. This compound antibody (11607-1-AP) | Proteintech [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Co-Immunoprecipitation of Cyclophilin B Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the co-immunoprecipitation (Co-IP) of Cyclophilin B (PPIB) and its interacting partners.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its co-immunoprecipitation challenging?
This compound (CypB), encoded by the PPIB gene, is a peptidyl-prolyl cis-trans isomerase (PPIase) primarily located in the endoplasmic reticulum.[1][2][3] It plays a crucial role in protein folding, trafficking, and various signaling pathways.[4][5][6] Co-immunoprecipitation of CypB complexes can be challenging due to several factors:
-
Transient or Weak Interactions: Many protein-protein interactions are transient in nature, making them difficult to capture.
-
Low Protein Abundance: The expression levels of CypB or its binding partners may be low in the chosen cell type or condition.
-
Antibody Issues: The availability of high-quality antibodies specific for native protein conformations required for Co-IP can be limited.
-
Subcellular Localization: As an ER-resident protein, efficient lysis and solubilization are necessary to release CypB and its complexes without disrupting interactions.[2]
Q2: Which type of antibody is best for this compound Co-IP?
For Co-IP, it is generally recommended to use an antibody that has been validated for immunoprecipitation. Polyclonal antibodies can sometimes be advantageous as they can recognize multiple epitopes, potentially increasing the chances of capturing the protein in its native complex. However, high-quality monoclonal antibodies that recognize an epitope accessible within the complex are also suitable.[7][8][9] It is crucial to use an antibody that recognizes the native conformation of this compound and does not interfere with the protein-protein interaction interface.[10]
Q3: What are some known interacting partners of this compound?
This compound has been shown to interact with a variety of proteins, including:
-
CD147 (Basigin): A transmembrane glycoprotein involved in various physiological and pathological processes.[2]
-
Actin: A key component of the cytoskeleton.[11]
-
Peroxiredoxin-1: An antioxidant enzyme.[11]
-
Prolactin Receptor: Involved in lactation and other cellular processes.[12]
-
Components of the secretory pathway: CypB's localization in the ER suggests interactions with other proteins involved in protein folding and transport.[2]
Q4: How can I be sure that the interaction I am seeing is specific?
Proper controls are essential to ensure the specificity of the interaction. Key controls include:
-
Isotype Control: Using a non-specific antibody of the same isotype as your primary antibody to rule out non-specific binding to the immunoglobulin.
-
Beads-only Control: Incubating the cell lysate with beads alone to identify proteins that bind non-specifically to the beads.
-
Knockout/Knockdown Cells: Using cells where the expression of the bait or prey protein has been knocked out or knocked down to confirm the antibody's specificity and the dependence of the interaction on the target protein.[7]
-
Reverse Co-IP: Performing the Co-IP with an antibody against the putative interacting partner to confirm the interaction from the other direction.
Troubleshooting Guide
This guide addresses common problems encountered during the co-immunoprecipitation of this compound complexes.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for the Interacting Protein | Weak or transient interaction. | - Use a cross-linking agent (e.g., DSP) to stabilize the interaction before cell lysis.[13] - Optimize the lysis buffer to be less stringent (e.g., use non-ionic detergents like NP-40 or Triton X-100 at lower concentrations).[14] - Perform the incubation steps at 4°C for a longer duration (e.g., overnight). |
| Low expression of the target protein or its partner. | - Increase the amount of starting cell lysate.[15] - Overexpress the tagged versions of the proteins of interest. | |
| Antibody is blocking the interaction site. | - Use a different antibody that targets a different epitope on the bait protein.[10] | |
| Incorrect lysis buffer for CypB complexes. | - Since CypB is in the ER, ensure the lysis buffer can effectively solubilize ER membranes without disrupting protein complexes. A buffer with a mild non-ionic detergent is a good starting point.[2] | |
| High Background/Non-specific Binding | Non-specific binding of proteins to the beads. | - Pre-clear the lysate by incubating it with beads before adding the primary antibody.[15] - Block the beads with BSA or normal serum from the host species of the primary antibody. |
| Non-specific binding to the antibody. | - Titrate the antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[14] - Use a high-quality, affinity-purified antibody. | |
| Insufficient washing. | - Increase the number of wash steps (e.g., 4-5 times). - Increase the stringency of the wash buffer by slightly increasing the detergent or salt concentration. Be cautious not to disrupt the specific interaction.[15] | |
| Co-elution of Antibody Heavy and Light Chains | Antibody is eluted along with the protein complex. | - Use a light-chain specific secondary antibody for Western blotting to avoid detecting the heavy chain.[16] - Covalently crosslink the antibody to the beads before incubation with the lysate. - Use an elution buffer with a lower pH (e.g., glycine-HCl, pH 2.5-3.0) followed by immediate neutralization. |
| Inconsistent Results | Variability in experimental conditions. | - Ensure consistent cell culture conditions, lysis procedures, and incubation times.[17] - Use freshly prepared lysates and protease/phosphatase inhibitors.[10] - Perform experiments in triplicate to assess reproducibility. |
Experimental Protocols
Optimized Lysis Buffer for this compound Co-IP
For Co-IP of ER-localized proteins like this compound, a gentle lysis buffer is crucial.
-
Non-denaturing Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 or Triton X-100
-
Protease and phosphatase inhibitor cocktail (add fresh)
-
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Co-Immunoprecipitation Protocol
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the anti-Cyclophilin B antibody (or antibody against the interaction partner) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of pre-washed Protein A/G beads.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with slightly higher stringency).
-
-
Elution:
-
Denaturing Elution (for Western Blot): Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes.
-
Non-denaturing Elution (for functional assays): Use a gentle elution buffer, such as a low pH glycine buffer, and neutralize immediately.
-
Visualizations
This compound Co-Immunoprecipitation Workflow
Caption: A general workflow for the co-immunoprecipitation of this compound complexes.
This compound Interaction and Signaling Hub
Caption: A conceptual diagram of this compound's role as a hub for protein interactions and signaling.
References
- 1. sinobiological.com [sinobiological.com]
- 2. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 3. This compound antibody Western, Immunofluorescence SAB4200201 [sigmaaldrich.com]
- 4. Cyclophilins: Proteins in search of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilins and their possible role in the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound antibody (11607-1-AP) | Proteintech [ptglab.com]
- 9. novusbio.com [novusbio.com]
- 10. bioradiations.com [bioradiations.com]
- 11. Physical and functional interactions of this compound with neuronal actin and peroxiredoxin-1 are modified by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WikiGenes - PPIB - peptidylprolyl isomerase B (this compound) [wikigenes.org]
- 13. Confirmation of weak protein-protein interactions by optimizing co-immunoprecipitation [journal.ucas.ac.cn]
- 14. troubleshooting of Co-IP [assay-protocol.com]
- 15. ptglab.com [ptglab.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Can anyone help solve some troubles with co-immunoprecipitation? - Protein and Proteomics [protocol-online.org]
Technical Support Center: Overcoming Off-Target Effects of Cyclophilin B siRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome off-target effects associated with Cyclophilin B (PPIB) siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound siRNA?
Q2: What is the primary mechanism of this compound siRNA off-target effects?
A2: The primary mechanism is through a microRNA (miRNA)-like activity.[1][4] The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended mRNA transcripts with partial sequence homology, leading to their degradation or translational repression.[1][5]
Q3: Why is it important to control for off-target effects when using this compound siRNA as a positive control?
Q4: What are the main strategies to minimize this compound siRNA off-target effects?
A4: Several strategies can be employed to minimize off-target effects:
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Chemical Modifications: Modifying the siRNA duplex, such as 2'-O-methylation of the seed region, can reduce miRNA-like off-target binding without compromising on-target silencing.[1][9]
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siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of sequence-specific off-target effects.[1][9][10]
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Optimized siRNA Design: Utilizing advanced design algorithms that screen for potential off-target matches can help in selecting more specific siRNA sequences.[11]
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Dose-Response Experiments: Using the lowest effective concentration of siRNA can help to minimize off-target effects, which are often concentration-dependent.[10][12]
Troubleshooting Guide
Problem 1: I'm observing a phenotype with my this compound siRNA that is not consistent with the known function of this compound.
-
Question: How can I confirm if the observed phenotype is a result of an off-target effect?
-
Answer:
Problem 2: My negative control siRNA is showing a phenotype.
-
Question: What could be causing my negative control siRNA to induce a phenotype, and how can I address this?
-
Answer:
-
Sequence-Specific Off-Target Effects: Your scrambled or non-targeting control may have unintended sequence homology to other genes. It is crucial to use a negative control that has been validated to have minimal off-target effects.[7]
-
Immune Stimulation: siRNAs can sometimes trigger an innate immune response. Use controls to monitor for interferon response activation.[5]
-
Solution: Test a different, validated negative control siRNA. Consider using a control with chemical modifications designed to reduce off-target effects.
-
Problem 3: I'm trying to optimize my siRNA concentration, but I'm still seeing significant off-target gene modulation.
-
Question: What other strategies can I employ to reduce off-target effects without compromising this compound knockdown?
-
Answer:
-
Use a pre-designed siRNA pool: Commercially available siRNA pools (e.g., SMARTpool) contain multiple siRNAs at a lower individual concentration, which can significantly reduce off-target effects while maintaining potent on-target knockdown.[4][12]
-
Switch to chemically modified siRNAs: siRNAs with modifications in the seed region (e.g., ON-TARGETplus) are designed to destabilize miRNA-like off-target interactions.[6]
-
Quantitative Data on Off-Target Effect Reduction
| Strategy | Method | Reported Reduction in Off-Target Effects | Reference |
| Chemical Modification | ON-TARGETplus modification pattern | Up to 90% | [6] |
| 2'-O-methyl modification at position 2 of the guide strand | Significantly decreases miRNA-like off-target effects | [1][14] | |
| siRNA Pooling | SMARTpool reagent (pool of 4 siRNAs) | Reduces the off-target profile without sacrificing target-specific knockdown | [4][12] |
| High-complexity pools (15 or more siRNAs) | Can eliminate strong off-target effects | [10] | |
| Concentration Optimization | Lowering siRNA concentration | Reduces off-target activity, but may also reduce on-target knockdown | [10] |
Experimental Protocols
Protocol 1: Validation of On-Target vs. Off-Target Phenotype using Multiple siRNAs
-
siRNA Selection: Select at least three different validated siRNAs targeting distinct regions of the this compound mRNA. Also, include a validated negative control siRNA.
-
Cell Culture and Transfection: Plate your cells at the desired density. Transfect the cells with each of the individual this compound siRNAs and the negative control siRNA according to your optimized protocol.
-
Phenotypic Analysis: At the appropriate time point post-transfection, assess the phenotype of interest using your established assay (e.g., cell viability, reporter assay, morphological changes).
-
Target Knockdown Verification: In parallel, lyse a set of transfected cells to verify the knockdown of this compound at both the mRNA (by qRT-PCR) and protein (by Western blot) levels for each siRNA.
-
Data Interpretation:
-
If all this compound siRNAs produce the same phenotype and effectively knock down the target, the phenotype is likely on-target.
-
If the phenotypes vary between the different siRNAs despite similar knockdown efficiencies, off-target effects are likely contributing.
-
Protocol 2: Rescue Experiment using an siRNA-Resistant Expression Vector
-
Construct Design: Create an expression vector containing the coding sequence of this compound. Introduce silent mutations within the target site of your specific this compound siRNA. These mutations should not alter the amino acid sequence of the protein.
-
Co-transfection: Co-transfect your cells with the this compound siRNA and either the siRNA-resistant this compound expression vector or an empty control vector.
-
Phenotypic Analysis: Analyze the phenotype of interest at the appropriate time point.
-
Expression Verification: Confirm the expression of the siRNA-resistant this compound protein by Western blot.
-
Data Interpretation:
-
If the phenotype observed with the siRNA alone is reversed (rescued) by the expression of the siRNA-resistant this compound, this confirms the phenotype is due to the on-target knockdown of this compound.
-
If the phenotype persists despite the expression of the siRNA-resistant this compound, it is likely an off-target effect.
-
Visual Guides
Caption: Mechanism of siRNA on-target and off-target effects.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 3. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ON-TARGETplus this compound Control siRNA [horizondiscovery.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 10. sitoolsbiotech.com [sitoolsbiotech.com]
- 11. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 12. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Data for the Cyclophilin B Interactome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cyclophilin B (PPIB) interactome using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in identifying this compound interacting proteins by mass spectrometry?
A1: Researchers may encounter several challenges when analyzing the this compound (CypB) interactome. Due to its multiple subcellular localizations (endoplasmic reticulum, nucleus, and extracellular space), co-immunoprecipitation (co-IP) experiments can pull down proteins from various compartments, leading to a complex mixture of potential interactors. Distinguishing true interactors from background contaminants is a primary hurdle. Additionally, CypB is involved in dynamic processes like protein folding and signaling, meaning some of its interactions may be transient and difficult to capture with standard affinity purification-mass spectrometry (AP-MS) techniques.
Q2: How can I differentiate between true CypB interactors and non-specific binding proteins in my mass spectrometry data?
A2: Differentiating true interactors from non-specific binders is crucial for accurate data interpretation. A common approach is to use a negative control, such as immunoprecipitation with a non-specific IgG antibody or using a cell line that does not express the tagged CypB. True interactors should be significantly enriched in the CypB pulldown compared to the negative control. Quantitative mass spectrometry techniques, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can provide relative abundance data to identify proteins that are specifically enriched with CypB. It is also recommended to compare your list of potential interactors against a database of common contaminants, such as the Contaminant Repository for Affinity Purification (CRAPome).
Q3: My co-IP experiment with a CypB antibody failed to pull down any known interactors. What could be the reason?
A3: Several factors could contribute to a failed co-IP experiment. First, ensure your antibody is validated for immunoprecipitation. Not all antibodies that work for western blotting are suitable for co-IP. The lysis buffer composition is also critical; overly harsh detergents can disrupt protein-protein interactions. For CypB, which is involved in both stable and transient interactions, optimizing the stringency of your lysis and wash buffers is key. It's also important to include protease and phosphatase inhibitors in your lysis buffer to maintain the integrity of the protein complexes. Finally, confirm that CypB is expressed at a sufficient level in your cell or tissue lysate.
Q4: I have identified a list of potential CypB interactors. What are the next steps to validate these interactions?
A4: After identifying potential interactors through mass spectrometry, it is essential to validate these findings using orthogonal methods. A common validation technique is co-immunoprecipitation followed by western blotting, where you would pull down CypB and probe for the presence of the putative interacting protein. Alternatively, you can perform the reciprocal co-IP by pulling down the potential interactor and probing for CypB. Other validation methods include proximity ligation assays (PLA) to visualize the interaction in situ, or in vitro binding assays using purified proteins.
Troubleshooting Guides
Issue 1: High Background of Non-Specific Proteins
| Possible Cause | Recommendation |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5) and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration). |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. |
| Antibody cross-reactivity | Ensure the antibody is highly specific for CypB. Use a monoclonal antibody if possible, and validate its specificity. |
| Cell lysis is too harsh | Use a milder lysis buffer. Buffers with non-ionic detergents like NP-40 or Triton X-100 are generally less disruptive to protein-protein interactions than those with ionic detergents like SDS. |
Issue 2: Low Yield of Bait Protein (this compound)
| Possible Cause | Recommendation |
| Inefficient antibody binding | Ensure the antibody is validated for immunoprecipitation and is used at the recommended concentration. Consider trying a different antibody if the problem persists. |
| Low expression of CypB | Confirm the expression of CypB in your starting material by western blot. If expression is low, you may need to use a larger amount of cell lysate. |
| Protein degradation | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure. |
| Inefficient elution | If you are having trouble eluting CypB from the beads, try a more stringent elution buffer or increase the incubation time and temperature during elution. |
Data Presentation
The following is a hypothetical quantitative dataset for a this compound co-immunoprecipitation mass spectrometry experiment. This table illustrates how to present quantitative data to facilitate the identification of high-confidence interactors. The data is based on known interactors of CypB and typical quantitative values obtained in such experiments.
Table 1: Hypothetical Quantitative Mass Spectrometry Data for this compound Interactome
| Protein ID (UniProt) | Gene Symbol | Protein Name | Spectral Counts (CypB IP) | Spectral Counts (IgG Control) | Fold Change (CypB IP / IgG Control) | p-value |
| P23284 | PPIB | Peptidyl-prolyl cis-trans isomerase B | 254 | 2 | 127.0 | < 0.0001 |
| P62937 | ACTB | Actin, cytoplasmic 1 | 89 | 15 | 5.9 | 0.005 |
| P30048 | PRDX1 | Peroxiredoxin-1 | 75 | 5 | 15.0 | 0.001 |
| P05090 | ATP1A1 | Sodium/potassium-transporting ATPase subunit alpha-1 | 62 | 3 | 20.7 | < 0.001 |
| P17661 | BSG | Basigin (CD147) | 55 | 2 | 27.5 | < 0.001 |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 48 | 40 | 1.2 | 0.45 |
| P62258 | HSPA8 | Heat shock cognate 71 kDa protein | 150 | 145 | 1.0 | 0.89 |
Note: This is a hypothetical dataset for illustrative purposes.
Experimental Protocols
Co-Immunoprecipitation Protocol for this compound
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-Cyclophilin B antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted sample on an SDS-PAGE gel for a short distance to separate proteins from the antibody.
-
Excise the gel band, perform in-gel trypsin digestion, and extract the peptides for LC-MS/MS analysis.
-
Mandatory Visualization
how to increase the efficiency of cyclophilin B knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency and reliability of Cyclophilin B (PPIB) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPIB) and why is it a common positive control in RNAi experiments?
This compound (CypB), encoded by the PPIB gene, is a highly conserved, 21-kDa peptidyl-prolyl cis-trans isomerase (PPIase) primarily located in the endoplasmic reticulum (ER).[1][2] It plays a crucial role in protein folding, particularly for type I collagen, and is involved in various cellular processes including transcriptional regulation, immune response, and cell signaling.[2][3]
CypB is an ideal positive control for RNA interference (RNAi) experiments for several reasons:
-
Ubiquitous and Abundant Expression : It is expressed at a consistent and high level in most mammalian cell types, which allows for easy detection of its mRNA and protein.[4][5][6]
-
Non-Essential for Cell Viability : Knockdown of CypB does not typically affect cell viability, ensuring that observed phenotypes are due to the experimental conditions rather than cell death.[4][6]
-
Robust and Reproducible Knockdown : Commercially available siRNAs and shRNAs targeting CypB are well-validated and known to produce high levels of gene silencing, making it a reliable indicator of transfection or transduction efficiency.[5][6]
Q2: What are the primary methods for achieving PPIB knockdown?
The two most common methods for PPIB knockdown are transient silencing using small interfering RNA (siRNA) and stable or long-term silencing using short hairpin RNA (shRNA).
-
siRNA (Small Interfering RNA) : Chemically synthesized siRNA duplexes are introduced into cells, typically via transfection. This method is ideal for transient knockdown experiments. For difficult-to-transfect cells, modified siRNAs (like Accell siRNA) that can enter cells without a transfection reagent are available.[4][7]
-
shRNA (Short Hairpin RNA) : An shRNA sequence targeting PPIB is cloned into a viral vector (e.g., lentivirus or retrovirus).[7][8] The virus is then used to transduce the target cells, leading to stable integration of the shRNA into the host genome and continuous expression, resulting in long-term gene silencing.[7] This is the preferred method for generating stable cell lines with constitutive knockdown.
Q3: How do I validate the efficiency of my PPIB knockdown?
Validation should always be performed at both the mRNA and protein levels.
-
mRNA Level (RT-qPCR) : Reverse Transcription-Quantitative Polymerase Chain Reaction is the most common and sensitive method to quantify the reduction in PPIB mRNA transcripts.[9] It is crucial to use validated primers that span an exon-exon junction to avoid amplifying any contaminating genomic DNA.[9]
-
Protein Level (Western Blot) : Western blotting is used to confirm the reduction of CypB protein. This is a critical step, as a decrease in mRNA does not always correlate directly with a proportional decrease in protein levels, especially for proteins with a slow turnover rate.[9][10] Ensure you are using a specific and validated antibody for CypB.[9][11]
Q4: What are potential off-target effects and how can they be minimized?
Off-target effects occur when the siRNA or shRNA sequence unintentionally silences genes other than the intended target, which can lead to misinterpretation of experimental results.[8]
Minimization Strategies:
-
Use Modified siRNAs : Utilize siRNAs with chemical modifications, such as the ON-TARGETplus pattern, which blocks the sense strand from entering the RISC complex and modifies the seed region of the guide strand to reduce miRNA-like off-target activity by up to 90%.[6]
-
Perform Rescue Experiments : Re-introduce a version of the PPIB gene that is resistant to your siRNA/shRNA (e.g., by silent mutations in the target sequence). If the observed phenotype is reversed, it confirms the effect is specific to PPIB knockdown.
-
Use a "Cocktail" Approach : A pool or cocktail of multiple different siRNAs targeting the same gene can sometimes improve knockdown efficiency and minimize off-target effects of any single siRNA.[9]
Troubleshooting Guides
Problem Area 1: Low Knockdown Efficiency
Q: My RT-qPCR results show poor knockdown of PPIB mRNA. What are the potential causes and solutions?
A: This is a common issue that can often be resolved by optimizing the delivery and design of your RNAi reagent.
Troubleshooting Steps:
-
Optimize Delivery Method : Transfection efficiency is a major factor for siRNA success.[7]
-
Cell Health & Density : Ensure cells are healthy, actively dividing, and plated at the optimal density (typically 70-80% confluency) at the time of transfection.[10]
-
Transfection Reagent : Titrate the amount of transfection reagent. Too little can result in poor efficiency, while too much can cause toxicity.[5] For example, an optimization experiment in HeLa cells showed that 4 or 6 µL of DharmaFECT™ 1 resulted in at least 85% silencing of this compound while maintaining over 80% cell viability.[5]
-
siRNA Concentration : Titrate the siRNA concentration. While a range of 5-100 nM is common, the lowest effective concentration should be used to minimize toxicity and off-target effects.[10] Some specialized siRNAs, like Accell siRNA, require higher concentrations (e.g., 1 µM).[4]
-
Incubation Time : Optimize the incubation time post-transfection. Peak mRNA knockdown is typically observed 24-72 hours after transfection.[4][13]
-
-
Verify RNAi Reagent Quality :
-
siRNA/shRNA Design : Not all sequences will be effective. Typically, only 50-70% of shRNA designs show a noticeable knockdown effect.[9] If possible, use pre-validated sequences or test 3-4 different sequences to find the most effective one.[9]
-
RNase Contamination : Ensure a strict RNase-free environment, as RNA is highly susceptible to degradation.[10]
-
-
Check Validation Assay :
-
RT-qPCR Primers : The primers used for validation must be specific and efficient. It's recommended to test new primer pairs by running the PCR product on an agarose gel to confirm a single, correctly sized band.[9]
-
Q: My PPIB mRNA levels are significantly reduced, but Western blot shows little to no change in protein levels. Why is this happening?
A: A discrepancy between mRNA and protein knockdown is often due to high protein stability and slow turnover.
Troubleshooting Steps:
-
Increase Incubation Time : The half-life of the CypB protein may be long. Extend the time course of your experiment to 72, 96, or even 120 hours post-transfection/transduction to allow sufficient time for the existing protein to be degraded.[4][13]
-
Confirm Antibody Specificity : Western blot can be prone to non-specific antibody binding, which might be misinterpreted as a lack of knockdown.[9] Ensure your primary antibody is specific to CypB. Consider testing a different validated antibody if issues persist.
-
Assess Cell Proliferation Rate : In rapidly dividing cells, the target protein is diluted with each cell division, aiding in the reduction of protein levels. In slow-growing or non-dividing cells, a longer duration is required to observe protein reduction.
Problem Area 2: High Cellular Toxicity
Q: My cells show high levels of death or a stressed morphology after introducing the siRNA/shRNA. What should I do?
A: Cellular toxicity is often related to the delivery method or the RNAi reagent itself.
Troubleshooting Steps:
-
Optimize Transfection Reagent/Viral Titer :
-
Transfection Reagent : Reduce the concentration of the lipid-based transfection reagent, as these can be inherently toxic to many cell types. Perform a titration to find the lowest effective concentration that maintains high cell viability.[5]
-
Viral Titer (for shRNA) : A high multiplicity of infection (MOI) can be toxic. Perform a titration of your viral particles to determine the lowest MOI that achieves effective knockdown without compromising cell health.
-
-
Reduce siRNA/shRNA Concentration : High concentrations of RNAi reagents can saturate the cell's RNAi machinery and induce an immune response or off-target effects leading to cell death. Use the lowest concentration that gives you the desired level of knockdown.[10]
-
Use Appropriate Controls :
-
Mock Transfection : Transfect cells with the delivery reagent only (no siRNA) to assess the toxicity of the reagent itself.[10]
-
Non-Targeting Control : Use a non-targeting or scrambled siRNA control. If cells treated with this control also die, the toxicity is likely due to the delivery method or a general response to foreign RNA.[5]
-
-
Consider Alternative Delivery Methods : For sensitive or difficult-to-transfect cells (e.g., primary cells, neurons), consider using modified siRNAs that do not require transfection reagents (e.g., Accell siRNA) or switching to a lentiviral shRNA delivery system, which is often less toxic than other viral methods.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for planning PPIB knockdown experiments, based on data from commercially available reagents and published studies.
Table 1: Recommended siRNA Concentrations and Incubation Times
| siRNA Type | Recommended Concentration | Optimal mRNA Knockdown | Optimal Protein Knockdown | Cell Type Example | Reference |
| Conventional siRNA | 5 - 100 nM | 24 - 48 hours | 48 - 96 hours | HeLa | [5][10] |
| Accell siRNA | 1 µM | 72 hours | 72 - 96 hours | Neonatal rat ventricular myocytes | [4][13] |
| ON-TARGETplus siRNA | 5 - 100 nM | 24 - 48 hours | 48 - 96 hours | Human, Mouse, Rat cells | [6] |
| Peptide-Delivered siRNA | 5 nM | 24 hours | 24 hours | HeLa, HS68 | [14] |
Table 2: Example of Transfection Optimization Data
This table is an example based on a described experiment targeting this compound in HeLa cells.[5]
| DharmaFECT 1 Volume (µL/well) | siRNA Concentration | % PPIB mRNA Silencing | % Cell Viability | Outcome |
| 0.5 | 100 nM | < 85% | > 95% | Sub-optimal transfection |
| 2.0 | 100 nM | ~80% | > 90% | Sub-optimal transfection |
| 4.0 | 100 nM | ≥ 85% | > 80% | Optimal |
| 6.0 | 100 nM | ≥ 85% | ~80% | Optimal |
Experimental Protocols
Protocol 1: Transient Knockdown of PPIB using siRNA Transfection
-
Cell Seeding : 24 hours before transfection, seed cells in antibiotic-free medium so they reach 70-80% confluency at the time of transfection.
-
siRNA Preparation : In an RNase-free microfuge tube, dilute the PPIB siRNA stock solution (and a non-targeting control siRNA in a separate tube) to the desired final concentration (e.g., 20 nM) with serum-free medium.
-
Transfection Reagent Preparation : In a separate tube, dilute the lipid-based transfection reagent (e.g., DharmaFECT 1, Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation : Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection : Add the siRNA-lipid complexes drop-wise to the cells. Gently swirl the plate to ensure even distribution.
-
Incubation : Incubate the cells for 24-96 hours at 37°C in a CO₂ incubator. The optimal time will depend on the assay (RT-qPCR or Western blot) and the turnover rate of the CypB protein.
-
Validation : Harvest cells for mRNA analysis (at 24-48 hours) or protein analysis (at 48-96 hours) to determine knockdown efficiency.
Protocol 2: Validation of PPIB Knockdown by RT-qPCR
-
RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) that includes an on-column DNase digestion step to eliminate genomic DNA contamination.[7]
-
cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup : Prepare the qPCR master mix containing SYBR Green, forward and reverse primers for PPIB, and forward and reverse primers for a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.[7]
-
qPCR Run : Perform the qPCR reaction on a real-time PCR system. Include a dissociation (melt curve) analysis step to verify the specificity of the amplification.[7]
-
Data Analysis : Calculate the relative expression of PPIB mRNA in knockdown samples compared to control samples using the delta-delta Ct (ΔΔCt) method, after normalizing to the housekeeping gene.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for a this compound siRNA knockdown experiment.
References
- 1. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 2. PPIB - Wikipedia [en.wikipedia.org]
- 3. Expression of this compound is associated with malignant progression and regulation of genes implicated in the pathogenesis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accell this compound Control siRNA [horizondiscovery.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. ON-TARGETplus this compound Control siRNA [horizondiscovery.com]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Expression of this compound is Associated with Malignant Progression and Regulation of Genes Implicated in the Pathogenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accell Red this compound Control siRNA [horizondiscovery.com]
- 14. Targeting cyclin B1 through peptide-based delivery of siRNA prevents tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclophilin B Enzymatic Assays
Welcome to the technical support center for cyclophilin B (CypB) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the measurement of CypB peptidyl-prolyl isomerase (PPIase) activity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for measuring this compound PPIase activity?
A1: The most common method is the chymotrypsin-coupled assay. This spectrophotometric assay indirectly measures the cis-trans isomerization of a synthetic peptide substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). In its cis form, the peptide is not a substrate for chymotrypsin. CypB catalyzes the conversion of the cis isomer to the trans isomer, which is then rapidly cleaved by chymotrypsin, releasing p-nitroanilide. The rate of p-nitroanilide release, monitored by the increase in absorbance at 390-410 nm, is proportional to the PPIase activity of CypB.[1][2]
Q2: My assay shows no or very low signal. What are the potential causes?
A2: There are several potential reasons for a lack of signal:
-
Inactive this compound: The enzyme may have lost activity due to improper storage or handling. It is recommended to store the enzyme at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3]
-
Substrate Degradation: The peptide substrate may have degraded. Prepare fresh substrate solutions and store them properly, protected from light and moisture.
-
Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for enzyme activity. Ensure the buffer is at the optimal pH (typically 7.5-8.0) and does not contain interfering substances.
-
Problem with Chymotrypsin: The chymotrypsin may be inactive. It is advisable to test the activity of your chymotrypsin stock separately.
-
Inhibitor Presence: Your sample may contain an unknown inhibitor of CypB or chymotrypsin.
Q3: I am observing a high background signal in my no-enzyme control wells. What should I do?
A3: A high background signal can be caused by several factors:
-
Spontaneous Substrate Isomerization: The peptide substrate can spontaneously isomerize from the cis to the trans form without enzymatic catalysis. This rate is temperature-dependent, so performing the assay at a lower temperature (e.g., 4-10°C) can minimize this.
-
Substrate Contamination: The substrate may be contaminated with the trans isomer or free p-nitroanilide.
-
Chymotrypsin Activity on cis-isomer: Although slow, chymotrypsin can have some activity on the cis-isomer of the substrate. Optimizing the chymotrypsin concentration is crucial.
-
Contaminants in the Sample: Components in your test sample might directly react with the substrate or chymotrypsin.
Q4: My results are inconsistent and have high variability between replicates. What could be the issue?
A4: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Fluctuations: Inconsistent temperatures across the assay plate can affect the enzymatic reaction rate. Ensure the plate is uniformly equilibrated to the assay temperature.
-
Reagent Instability: Reagents, particularly the enzymes, may be degrading over the course of the experiment. Keep enzymes on ice and prepare master mixes to ensure consistency.
-
Timing Inconsistencies: The timing of reagent addition and plate reading should be consistent for all wells.
Q5: Can the chaperone activity of this compound interfere with the PPIase assay?
A5: Yes, cyclophilins, including CypB, possess chaperone activity that is independent of their PPIase activity.[1][4][5] This chaperone function can potentially influence the assay by interacting with other proteins in the sample or by affecting the conformation of the substrate or chymotrypsin. However, in a purified system with a small peptide substrate, the direct interference from chaperone activity on the measured PPIase rate is generally considered minimal. It is more of a concern when working with complex biological samples or when studying the effect of CypB on protein folding.
Troubleshooting Guides
Problem 1: No or Low Signal
This is a common issue that can halt an experiment. Follow this decision tree to diagnose the root cause.
Problem 2: High Background Signal
High background can mask the true signal from your enzyme. This workflow helps to identify and mitigate the source of the high background.
Data Presentation
Table 1: Typical Reagent Concentrations for Chymotrypsin-Coupled Assay
| Reagent | Typical Concentration Range | Purpose |
| This compound | 5 - 50 nM | The enzyme of interest. |
| Suc-AAPF-pNA (Substrate) | 10 - 100 µM | Isomerized by CypB. |
| α-Chymotrypsin | 0.1 - 0.5 mg/mL | Cleaves the trans-isomer of the substrate. |
| Assay Buffer | 35-100 mM HEPES or Tris-HCl, pH 7.5-8.0 | Maintains optimal pH for both enzymes. |
| Cyclosporin A (Inhibitor) | 1 nM - 1 µM | Positive control for inhibition. |
Note: These are starting recommendations. Optimal concentrations should be determined empirically for your specific experimental conditions.
Table 2: Kinetic Parameters of this compound with a Common Substrate
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Bovine Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 980 ± 140 | 13200 ± 880 | 1.35 x 107 |
| Human Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 870 ± 84 | 12700 ± 550 | 1.46 x 107 |
Data from Kofron et al. (1991).[6] Conditions: 0°C in a buffer containing HEPES and NaCl.
Experimental Protocols
Detailed Protocol: Chymotrypsin-Coupled PPIase Assay for this compound
This protocol is a standard method for determining the peptidyl-prolyl isomerase activity of this compound.
Materials:
-
Recombinant human this compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
DMSO (for dissolving substrate and inhibitors)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Suc-AAPF-pNA in DMSO (e.g., 20 mM).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl (e.g., 10 mg/mL).
-
Prepare working solutions of this compound in cold assay buffer.
-
If testing inhibitors, prepare stock solutions in DMSO and dilute to working concentrations in assay buffer.
-
-
Assay Setup:
-
Equilibrate the microplate and all reagents (except enzymes) to the desired assay temperature (e.g., 10°C to minimize spontaneous isomerization).
-
In each well, add the following in order:
-
Assay Buffer
-
This compound solution (or buffer for no-enzyme controls)
-
Inhibitor solution (or vehicle for no-inhibitor controls)
-
α-Chymotrypsin solution
-
-
Mix gently by pipetting.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 390 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the sample wells to obtain the enzyme-catalyzed rate.
-
For inhibitor studies, calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
-
Experimental Workflow Diagram
References
- 1. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential Loss of Prolyl Isomerase or Chaperone Activity of Ran-binding Protein 2 (Ranbp2) Unveils Distinct Physiological Roles of Its Cyclophilin Domain in Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaperoning activity of the cyclophilin family prevents tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biokin.com [biokin.com]
Technical Support Center: Antibody Validation for Cyclophilin B
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of antibodies targeting Cyclophilin B (CypB) for various applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western Blot?
A1: this compound is a 21 kDa protein, and a specific band for CypB is typically detected at approximately 20-25 kDa in a Western Blot.[1][2][3] The predicted molecular weight is around 23.7 kDa.[4]
Q2: What is the subcellular localization of this compound?
A2: this compound is primarily localized within the endoplasmic reticulum (ER).[3][5] It is associated with the secretory pathway and can also be found in the nucleus and secreted into biological fluids.[5][6]
Q3: Are there known cross-reactivity issues with other cyclophilin family members?
A3: Some commercially available this compound antibodies have been specifically tested and show no cross-reactivity with Cyclophilin A.[2][6][7] However, it is always recommended to verify the specificity of a new antibody lot, for instance by using knockout-validated cell lines.
Q4: What are the key applications for which this compound antibodies are validated?
A4: this compound antibodies are commonly validated for use in Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunoprecipitation (IP), and ELISA.[2][8]
Q5: Why is knockout (KO) validation important for this compound antibodies?
A5: Knockout (KO) validation is the gold standard for confirming antibody specificity. By comparing the antibody's signal in a wild-type cell line with a cell line where the gene for this compound (PPIB) has been knocked out, you can definitively demonstrate that the antibody recognizes the intended target. Several suppliers provide KO-validated antibodies for this compound.[1][2]
Troubleshooting Guides
Western Blot (WB)
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Insufficient protein loading. | Load at least 20-30 µg of total protein per lane. For low-abundance post-translationally modified forms, up to 100 µg may be necessary. |
| Primary antibody concentration too low. | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000). | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For smaller proteins like CypB (~21 kDa), consider using a smaller pore size membrane (0.2 µm) and optimizing transfer time and voltage to prevent over-transfer. | |
| Inactive secondary antibody or substrate. | Use a fresh dilution of the secondary antibody and ensure the ECL substrate is not expired and has been stored correctly. | |
| High Background | Primary or secondary antibody concentration too high. | Decrease the antibody concentrations and/or reduce the incubation time. |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C using 5% non-fat dry milk or BSA in TBST. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. | |
| Unexpected Bands | Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. |
| Non-specific antibody binding. | Use a knockout-validated antibody if available. Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody. | |
| Post-translational modifications or protein isoforms. | Consult the literature for known modifications of this compound that may alter its apparent molecular weight. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Suggested Solution |
| No Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). For CypB, heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) is a common starting point. |
| Primary antibody not penetrating the tissue. | Ensure proper deparaffinization and rehydration. Use a permeabilization agent like Triton X-100 in your blocking and antibody dilution buffers. | |
| Low primary antibody concentration. | Perform a titration of the primary antibody to find the optimal concentration. | |
| High Background | Non-specific binding of primary or secondary antibodies. | Use a blocking solution containing normal serum from the same species as the secondary antibody. |
| Endogenous peroxidase activity (for HRP-based detection). | Quench endogenous peroxidase activity by incubating the slides in 3% H2O2 in methanol before blocking. | |
| Tissue drying out during staining. | Keep the tissue sections hydrated throughout the entire staining procedure. | |
| Inappropriate Staining Pattern | Antibody recognizing a non-native epitope. | Ensure the fixation method is compatible with the antibody. Some antibodies may require specific fixation protocols. |
| Cross-reactivity with other proteins. | Use a well-validated antibody, preferably one with knockout validation data. |
Experimental Protocols
Western Blot Protocol for this compound
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the this compound primary antibody diluted in blocking buffer (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.[4]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block with 10% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with this compound primary antibody diluted in blocking buffer (e.g., 1:300-1:1200) overnight at 4°C in a humidified chamber.[8]
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a DAB substrate solution.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathways and Workflows
This compound in ER Stress and Calcium Homeostasis
This compound plays a crucial role in the endoplasmic reticulum (ER) by assisting in protein folding. Under conditions of ER stress, such as the accumulation of misfolded proteins, this compound expression is upregulated. It interacts with other ER chaperones like BiP and Grp94 to protect cells from ER stress-induced apoptosis. This protective function is linked to its ability to help maintain calcium homeostasis within the ER.[9][10]
Caption: this compound's role in mitigating ER stress and preventing apoptosis.
Extracellular this compound and CD147 Signaling
Extracellular this compound can act as a ligand for the cell surface receptor CD147. This interaction initiates a signaling cascade that can lead to an influx of intracellular calcium and the activation of the ERK MAP kinase pathway. This signaling is implicated in cellular responses such as chemotaxis.[11][12][13]
Caption: Extracellular this compound signaling through the CD147 receptor.
Quantitative Data Summary
Recommended Antibody Dilutions for Different Applications
| Application | Antibody Type | Recommended Starting Dilution | Species Reactivity | Reference |
| Western Blot (WB) | Polyclonal (Rabbit) | 1:1000 - 1:6000 | Human, Mouse, Rat | [8] |
| Monoclonal (Mouse) | 1 µg/mL | Human, Mouse, Rat | [2] | |
| Monoclonal (Rabbit) | 1:1000 | Human, Mouse, Rat | [1] | |
| Immunohistochemistry (IHC) | Polyclonal (Rabbit) | 1:300 - 1:1200 | Human, Mouse, Rat | [8] |
| Immunocytochemistry (ICC/IF) | Monoclonal (Mouse) | 8-25 µg/mL | Human | [2] |
| Polyclonal (Rabbit) | 1:20 - 1:200 | Human | [8] | |
| Immunoprecipitation (IP) | Polyclonal (Rabbit) | 1-5 µg per 1 mg of lysate | Not specified | [14] |
Note: The optimal dilution should be determined experimentally for each specific antibody and experimental condition.
References
- 1. Anti-Cyclophilin B antibody [EPR12703(B)] KO tested (ab178397) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. This compound Polyclonal Antibody (PA5-80921) [thermofisher.com]
- 5. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 6. This compound Antibody (549205) [Unconjugated] (MAB5410): Novus Biologicals [novusbio.com]
- 7. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 8. This compound antibody (11607-1-AP) | Proteintech [ptglab.com]
- 9. Overexpressed this compound suppresses apoptosis associated with ROS and Ca2+ homeostasis after ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.osu.cz [web.osu.cz]
- 13. CD147 is a signaling receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Cyclophilin B Aggregation During Purification
For researchers, scientists, and drug development professionals, the aggregation of Cyclophilin B (CypB) during purification can be a significant bottleneck. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring a smoother and more successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound aggregating during purification?
A1: Protein aggregation during purification is a common issue that can be triggered by several factors. For this compound, aggregation can stem from:
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can significantly impact the solubility of CypB. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, leading to aggregation.[1]
-
High Protein Concentration: Over-concentrating the protein, especially during steps like elution from chromatography columns or ultrafiltration, can increase the likelihood of intermolecular interactions that lead to aggregation.
-
Temperature Fluctuations: Changes in temperature can affect protein stability. While purification is often performed at low temperatures (e.g., 4°C) to minimize degradation, some proteins may be less soluble in the cold.
-
Presence of Unfolded or Misfolded Protein: Inefficient protein folding in the expression host can lead to a population of misfolded proteins that are prone to aggregation.
-
Oxidation and Disulfide Bond Formation: The presence of cysteine residues in a protein's sequence can lead to the formation of incorrect disulfide bonds, especially in an oxidizing environment, which can cause aggregation. While some studies on cyclophilin A suggest cysteines may not be critical for its primary function, other cyclophilins, like the plant cyclophilin CYP20-3, have been shown to form disulfide bonds that regulate their activity, indicating this could be a factor for CypB.[2][3]
Q2: What is the isoelectric point (pI) of this compound, and how does it affect my purification strategy?
A2: The isoelectric point (pI) is the pH at which a protein has no net electrical charge. At this pH, electrostatic repulsion between protein molecules is minimal, which can lead to aggregation and precipitation. The experimentally determined pI for a neutral isoform of human cyclophilin is approximately 7.4 to 7.8.[1] To maintain the solubility of your this compound, it is crucial to work with buffers that have a pH at least one unit away from its pI.
Q3: Can disulfide bonds in this compound contribute to aggregation?
A3: While a study on human cyclophilin A indicated that its four cysteine residues are not essential for its catalytic activity or its binding to cyclosporin A, this may not be universally true for all cyclophilins. For instance, the chloroplast-located cyclophilin CYP20-3 from Arabidopsis thaliana contains four cysteine residues that form two disulfide bonds under oxidizing conditions, which are involved in redox-dependent conformational changes.[2][3] This suggests that disulfide bond formation could potentially play a role in the aggregation of other cyclophilins, including this compound, especially under oxidizing conditions during lysis and purification. Therefore, including a reducing agent in your buffers is a recommended precautionary measure.
Troubleshooting Guides
Problem 1: this compound precipitates after cell lysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Lysis buffer pH is close to the pI of this compound (pI ≈ 7.4-7.8). | Adjust the pH of your lysis buffer to be at least one pH unit above or below the pI. For example, using a Tris buffer at pH 8.5 or a phosphate buffer at pH 6.5. |
| High local protein concentration upon cell lysis. | Increase the volume of lysis buffer to reduce the overall protein concentration. Ensure efficient and rapid homogenization to prevent localized high concentrations. |
| Oxidative environment leading to incorrect disulfide bond formation. | Add a reducing agent to your lysis buffer. Common choices include Dithiothreitol (DTT) at 1-5 mM or β-mercaptoethanol (BME) at 5-10 mM. |
| Release of proteases upon lysis leading to protein degradation and aggregation of fragments. | Add a protease inhibitor cocktail to your lysis buffer immediately before use. |
Problem 2: this compound aggregates during chromatography.
Possible Causes and Solutions:
| Buffer Component | Recommended Starting Concentration | Notes |
| Buffering Agent | 20-50 mM Tris-HCl or HEPES | Tris is a common choice, but be mindful of its temperature-dependent pH. HEPES offers better pH stability across temperature changes. |
| pH | 7.5 - 8.5 | Keeping the pH above the pI of this compound (≈7.4-7.8) will impart a net negative charge, increasing solubility. |
| Salt (e.g., NaCl) | 150-500 mM | Salt helps to minimize non-specific ionic interactions with chromatography resins and can improve protein solubility by shielding charged patches. |
| Reducing Agent | 1-5 mM DTT or TCEP | To prevent oxidation and the formation of incorrect disulfide bonds. TCEP is more stable over time than DTT. |
| Additives | 1-10% (v/v) Glycerol | Glycerol is a stabilizing agent that can help to prevent aggregation. |
| 0.1-0.5 M L-Arginine or L-Glutamate | These amino acids can act as aggregation suppressors. | |
| 0.01-0.1% (v/v) Non-ionic detergent (e.g., Tween-20, Triton X-100) | Can help to solubilize aggregation-prone proteins, but must be removed for certain downstream applications. |
This table provides general recommendations. The optimal conditions should be determined empirically for your specific construct and expression system.
Problem 3: this compound aggregates during concentration.
Possible Causes and Solutions:
-
Action: Concentrate the protein in smaller, incremental steps.
-
Rationale: This avoids a rapid and drastic increase in protein concentration which can drive aggregation.
-
Action: Add stabilizing agents to the protein solution before concentration.
-
Rationale: Additives like glycerol (5-10%), L-arginine (50-100 mM), or low concentrations of non-ionic detergents can help maintain solubility at higher concentrations.
-
Action: Perform concentration at a controlled, low temperature (e.g., 4°C).
-
Rationale: While some proteins are less soluble in the cold, for many, lower temperatures slow down the aggregation process.
-
Action: If using a spin concentrator, choose a device with a gentle membrane and optimize the centrifugation speed.
-
Rationale: Excessive shear stress during centrifugation can contribute to protein unfolding and aggregation.
Experimental Protocols
Protocol 1: Buffer Screen to Optimize this compound Solubility
This protocol uses a small amount of purified or partially purified this compound to rapidly screen for optimal buffer conditions.
-
Prepare a stock solution of your this compound in a baseline buffer where it is at least partially soluble (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0).
-
Prepare a matrix of test buffers in a 96-well plate format. Vary one component at a time (e.g., pH, salt concentration).
-
pH screen: Prepare a series of buffers (e.g., phosphate, Tris, HEPES) with pH values ranging from 6.0 to 9.0 in 0.5 unit increments. Keep the salt concentration constant.
-
Salt screen: Prepare a series of buffers with a fixed pH (e.g., Tris pH 8.0) and varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).
-
-
Add a small aliquot of your this compound stock to each well of the 96-well plate to a final concentration of approximately 0.5-1.0 mg/mL.
-
Incubate the plate for a set period (e.g., 1 hour, 4 hours, or overnight) at a relevant temperature (e.g., 4°C or room temperature).
-
Measure the absorbance at 340 nm or 600 nm to quantify the amount of aggregated protein (turbidity).
-
Alternatively, centrifuge the plate and carefully remove the supernatant. Analyze the amount of soluble protein remaining in the supernatant by SDS-PAGE or a Bradford assay.
-
Identify the buffer conditions that result in the lowest turbidity or the highest concentration of soluble protein.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Key parameters for optimizing this compound purification buffers.
References
- 1. Preliminary characterization of a cloned neutral isoelectric form of the human peptidyl prolyl isomerase cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the cysteine residues in Arabidopsis thaliana cyclophilin CYP20-3 in peptidyl-prolyl cis–trans isomerase and redox-related functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the cysteine residues in Arabidopsis thaliana cyclophilin CYP20-3 in peptidyl-prolyl cis-trans isomerase and redox-related functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Protease Degradation of Cyclophilin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclophilin B (CypB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protease degradation of CypB during your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound (CypB), also known as peptidylprolyl isomerase B (PPIB), is a 21-kDa protein primarily located in the endoplasmic reticulum (ER).[1][2] It belongs to the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for proper protein folding.[1][3] CypB is involved in various cellular processes, including protein trafficking, signaling, and has been implicated in diseases such as cancer and viral infections.[1] Proteolytic degradation of CypB during experimental procedures can lead to inaccurate quantification, loss of function, and misleading results in downstream applications such as Western blotting, immunoprecipitation, and functional assays.
Q2: Where is this compound localized, and how does this affect its susceptibility to proteases?
A2: CypB is predominantly found within the endoplasmic reticulum (ER), but it can also be found in the nucleus and is secreted into extracellular fluids like serum and milk.[1] Its localization within the ER, a major calcium storage organelle, may expose it to calcium-activated proteases, such as calpains, upon loss of ER membrane integrity during cell lysis. Furthermore, secreted CypB can be exposed to a variety of extracellular proteases, including matrix metalloproteinases (MMPs).
Q3: Are there any known cleavage sites in this compound?
A3: Specific protease cleavage sites within this compound are not well-documented in publicly available literature. However, it is known that the C-terminal ER-retention motif of CypB can be proteolytically clipped, enabling its secretion.[1] Further research, potentially using mass spectrometry-based approaches, is needed to identify specific cleavage sites targeted by various proteases.
Troubleshooting Guide
Issue: I'm observing multiple lower molecular weight bands for this compound on my Western blots.
This is a common indication of proteolytic degradation. Here are several strategies to troubleshoot this issue:
1. Optimize Your Lysis Procedure:
-
Work Quickly and at Low Temperatures: Perform all cell lysis and subsequent steps on ice or at 4°C to minimize endogenous protease activity.[4]
-
Use Appropriate Lysis Buffers: For cytoplasmic and ER-localized CypB, RIPA buffer is a common choice as it is effective at solubilizing proteins from these compartments.[5] However, for preserving protein-protein interactions, a gentler lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 may be preferable.[5][6]
-
Incorporate Protease Inhibitor Cocktails: This is the most critical step. Immediately before use, add a broad-spectrum protease inhibitor cocktail to your lysis buffer.
2. Select the Right Protease Inhibitor Cocktail:
Since the specific proteases that degrade CypB are not definitively known, a broad-spectrum cocktail is recommended. Ensure your cocktail inhibits the following classes of proteases:
-
Serine Proteases: Inhibitors like PMSF and AEBSF are crucial.
-
Cysteine Proteases: E-64 and leupeptin are effective against this class.
-
Aspartic Proteases: Pepstatin A is a common inhibitor for these enzymes.
-
Metalloproteases: EDTA and 1,10-Phenanthroline are metalloprotease inhibitors. Note that EDTA should be avoided if you are performing downstream applications that are sensitive to divalent cation chelation, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins.[7]
-
Calpains: Given CypB's ER localization and the calcium-dependent nature of calpains, consider adding specific calpain inhibitors like Calpeptin or ALLN. While direct evidence for calpain cleavage of CypB is wanting, calpain 1 has been shown to cleave the mitochondrial cyclophilin D.[8][9]
Table 1: Common Protease Inhibitors and Their Targets
| Protease Class | Inhibitor | Typical Working Concentration | Notes |
| Serine Proteases | PMSF (Phenylmethylsulfonyl fluoride) | 0.1 - 1 mM | Unstable in aqueous solutions; add fresh. |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) | 0.1 - 1 mM | More stable alternative to PMSF. | |
| Aprotinin | 1 - 2 µg/mL | Reversible inhibitor. | |
| Cysteine Proteases | Leupeptin | 1 - 10 µM | |
| E-64 | 1 - 10 µM | Irreversible inhibitor. | |
| Aspartic Proteases | Pepstatin A | 1 µM | |
| Metalloproteases | EDTA (Ethylenediaminetetraacetic acid) | 1 - 5 mM | Chelates divalent cations. Avoid in IMAC. |
| 1,10-Phenanthroline | 1 - 5 mM | Alternative to EDTA. | |
| Calpains | Calpeptin | 1 - 50 µM | |
| ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) | 10 - 100 µM | Also inhibits some proteasomes. |
3. Consider the Cellular Context:
-
Apoptosis Induction: If your experimental conditions induce apoptosis, be aware that caspases are activated and could potentially cleave CypB.[10] The use of a broad-spectrum caspase inhibitor like Z-VAD-FMK may be warranted.
-
Extracellular Matrix Remodeling: If you are studying secreted CypB, matrix metalloproteinases (MMPs) could be a source of degradation, as seen with Cyclophilin A's interaction with MMP-9.[11] Adding MMP inhibitors like Batimastat or Marimastat to your collection buffer for secreted proteins might be beneficial.
Experimental Protocols
Protocol 1: Optimized Cell Lysis for this compound Extraction
This protocol is designed to maximize the yield of intact CypB from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Broad-spectrum Protease Inhibitor Cocktail (containing inhibitors for serine, cysteine, aspartic, metallo-, and calpain proteases)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the protease inhibitor cocktail to the ice-cold RIPA lysis buffer immediately before use.
-
Add the lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble CypB to a new pre-chilled tube.
-
Proceed immediately with your downstream application or store the lysate at -80°C.
Protocol 2: Immunoprecipitation of this compound with Enhanced Stability
This protocol provides a method for immunoprecipitating CypB while minimizing degradation.
Materials:
-
Cell lysate prepared as in Protocol 1
-
Anti-Cyclophilin B antibody
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20) with freshly added protease inhibitors
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating it with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new pre-chilled tube.
-
Add the anti-CypB antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer containing freshly added protease inhibitors.
-
After the final wash, elute the immunoprecipitated CypB from the beads using an appropriate elution buffer.
-
Analyze the eluted sample by Western blotting.
Visualizations
Caption: Workflow for minimizing CypB degradation during extraction.
Caption: Key strategies to prevent this compound degradation.
References
- 1. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 2. prospecbio.com [prospecbio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. An Additional Function of the Rough Endoplasmic Reticulum Protein Complex Prolyl 3-Hydroxylase 1·Cartilage-associated Protein·this compound: THE CXXXC MOTIF REVEALS DISULFIDE ISOMERASE ACTIVITY IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. usbio.net [usbio.net]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-mediated cleavage of Beclin-1 inactivates Beclin-1-induced autophagy and enhances apoptosis by promoting the release of proapoptotic factors from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship Between Cyclophilin A Levels and Matrix Metalloproteinase 9 Activity in Cerebrospinal Fluid of Cognitively Normal Apolipoprotein E4 Carriers and Blood-Brain Barrier Breakdown - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a Novel Cyclophilin B Interacting Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a newly identified interacting protein for Cyclophilin B (CypB), a ubiquitously expressed peptidyl-prolyl isomerase implicated in protein folding, cellular signaling, and disease pathogenesis. By comparing the experimental validation of a novel interactor, the Na+/K+-ATPase β1 subunit, with established binding partners—the Prolyl 3-hydroxylase 1 (P3H1)/Cartilage-associated protein (CRTAP) complex and the cell surface receptor CD147 (Basigin)—this guide offers a practical roadmap for rigorous protein-protein interaction studies.
Comparative Analysis of this compound Interacting Proteins
The validation of a protein-protein interaction relies on a multi-faceted approach, employing various in vitro and in vivo techniques to establish binding specificity and physiological relevance. Below is a summary of experimental data for the interaction of CypB with a newly identified partner and two well-established partners.
Table 1: Quantitative Data Summary for this compound Protein Interactions
| Interacting Protein | Experimental Method | Quantitative Readout | Key Findings | Reference |
| Na+/K+-ATPase β1 subunit (Novel) | Yeast Two-Hybrid (Y2H) | Reporter Gene Activation | Interaction between CypB and Na+/K+-ATPase β1 subunit activates reporter genes, indicating a direct interaction in a cellular context. | [1] |
| GST Pull-Down Assay | Western Blot Band Intensity | GST-tagged CypB successfully pulls down the Na+/K+-ATPase β1 subunit from cell lysates, confirming in vitro interaction. | [2] | |
| Co-immunoprecipitation (Co-IP) | Western Blot Band Intensity | Endogenous CypB is detected in immunoprecipitates of the Na+/K+-ATPase β1 subunit, and vice-versa, confirming the interaction of the native proteins within the cell. | [1][2] | |
| P3H1/CRTAP Complex (Established) | Co-immunoprecipitation (Co-IP) | Western Blot Band Intensity | P3H1 and CRTAP are co-immunoprecipitated with CypB from cell lysates, demonstrating their presence in a stable complex. | [3][4] |
| Pull-Down Assay | SDS-PAGE and Western Blot | Recombinant tagged PPIB variants were shown to pull down P3H1 and CRTAP, confirming a direct interaction. | [5] | |
| PPIase Activity Assay | Catalytic Efficiency (kcat/Km) | The PPIase activity of CypB within the P3H1/CRTAP complex is maintained and slightly enhanced (kcat/Km of 18,800 ± 1000 M⁻¹s⁻¹ for the complex vs. 11,600 ± 1000 M⁻¹s⁻¹ for CypB alone). | [6] | |
| CD147 (Basigin) (Established) | Co-immunoprecipitation (Co-IP) | Western Blot Band Intensity | CD147 co-immunoprecipitates with Cyp60 (a cyclophilin family member), an interaction dependent on a specific proline residue in CD147. This suggests a similar interaction mechanism for CypB. | [7] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | The interaction between Cyclophilin A (a close homolog of CypB) and CD147 is characterized by a low affinity, which is consistent with a transient signaling interaction. For Cyclophilin A and CsA, the Kd was determined to be 23 ± 6 nM. | [8][9] | |
| Functional Assays (Chemotaxis) | Cell Migration | CyPB induces chemotaxis in CD147-transfected cells, and this effect is blocked by anti-CD147 antibodies, demonstrating a functional consequence of the interaction. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of protein-protein interaction studies. The following sections provide generalized protocols for key experiments cited in this guide.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to identify novel protein-protein interactions in a eukaryotic cellular environment.
a. Principle: A "bait" protein (e.g., CypB) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins (from a cDNA library) is fused to a transcriptional activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
b. Protocol Outline:
-
Vector Construction: Clone the full-length cDNA of CypB into a Y2H bait vector (e.g., pGBKT7).
-
Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and confirm its expression and lack of auto-activation of the reporter genes.
-
Library Screening: Mate the bait-expressing yeast strain with a pre-transformed yeast library of the opposite mating type (e.g., Y187 containing a human kidney cDNA library).
-
Selection of Positive Clones: Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) to select for colonies where the reporter genes are activated.
-
Validation of Interactions: Isolate the prey plasmids from the positive clones and sequence the cDNA inserts to identify the interacting proteins. Re-transform the bait and identified prey plasmids into yeast to confirm the interaction.
GST Pull-Down Assay
This in vitro technique is used to confirm direct physical interactions between two proteins.
a. Principle: A "bait" protein (e.g., CypB) is expressed as a fusion protein with Glutathione-S-Transferase (GST). The GST-CypB fusion protein is immobilized on glutathione-conjugated beads. A cell lysate containing the putative "prey" protein (e.g., Na+/K+-ATPase β1 subunit) is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
b. Protocol Outline:
-
Expression and Purification of GST-Bait: Express GST-CypB in E. coli and purify the fusion protein using glutathione-agarose beads.
-
Preparation of Cell Lysate: Prepare a total cell lysate from cells known to express the prey protein under non-denaturing conditions.
-
Binding Reaction: Incubate the purified GST-CypB bound to glutathione beads with the cell lysate for 2-4 hours at 4°C. Include a negative control with GST alone.
-
Washing: Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
Co-immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that two proteins interact in their native state within a cell.
a. Principle: An antibody specific to a "bait" protein (e.g., CypB) is used to capture the bait from a cell lysate. If a "prey" protein (e.g., Na+/K+-ATPase β1 subunit) is part of a complex with the bait, it will also be immunoprecipitated.
b. Protocol Outline:
-
Cell Lysis: Lyse cells expressing both proteins of interest using a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C. As a negative control, use a non-specific IgG antibody.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the immunoprecipitated proteins from the beads. Analyze the eluates by Western blotting using antibodies against both the bait and prey proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity of protein-protein interactions in real-time.
a. Principle: One protein (the "ligand," e.g., CypB) is immobilized on a sensor chip. A solution containing the other protein (the "analyte," e.g., soluble domain of CD147) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
b. Protocol Outline:
-
Ligand Immobilization: Covalently immobilize purified CypB onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the purified analyte over the ligand-immobilized surface and a reference surface (without ligand).
-
Data Acquisition: Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing Interaction Workflows and Pathways
Graphical representations are invaluable for conceptualizing experimental designs and biological pathways.
Caption: A typical workflow for validating a novel protein-protein interaction.
Caption: Simplified overview of this compound's interactions and functions.
Caption: Logical flow of a Co-immunoprecipitation experiment.
References
- 1. This compound interacts with sodium-potassium ATPase and is required for pump activity in proximal tubule cells of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Interacts with Sodium-Potassium ATPase and Is Required for Pump Activity in Proximal Tubule Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl 3-hydroxylase 1 and CRTAP are mutually stabilizing in the endoplasmic reticulum collagen prolyl 3-hydroxylation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl 3-hydroxylase 1 and CRTAP are mutually stabilizing in the endoplasmic reticulum collagen prolyl 3-hydroxylation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of PPIB interaction in the P3H1 ternary complex and implications for its pathological mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization of the Prolyl 3-Hydroxylase 1·Cartilage-associated Protein·this compound Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell surface expression of CD147/EMMPRIN is regulated by cyclophilin 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD147 is a signaling receptor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Enzymatic Activity of Purified Cyclophilin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic activity of purified cyclophilin B (CypB), offering a comparative analysis with other relevant enzymes and detailing the experimental protocols necessary for its confirmation. The primary enzymatic function of this compound is its peptidyl-prolyl cis-trans isomerase (PPIase) activity, which plays a crucial role in protein folding and conformational changes.[1][2][3]
Comparative Analysis of PPIase Activity
This compound belongs to the cyclophilin family of PPIases, which are characterized by their ability to bind the immunosuppressive drug cyclosporin A (CsA).[1][3] This family is distinct from other PPIase families, such as the FK506-binding proteins (FKBPs) and parvulins, in terms of their structure, substrate specificity, and inhibitor profiles.[4][5] While all three families catalyze the cis-trans isomerization of peptidyl-prolyl bonds, their specificities for the amino acid preceding the proline residue can vary.[6]
| Enzyme Family | Prototypical Member | Known Inhibitors | Key Distinguishing Features |
| Cyclophilins | Cyclophilin A, This compound | Cyclosporin A (CsA) | Conserved cyclophilin-like domain (CLD).[7] |
| FKBPs | FKBP12 | FK506 (Tacrolimus), Rapamycin (Sirolimus) | Structurally distinct from cyclophilins.[4] |
| Parvulins | Pin1 | Juglone | Often require phosphorylation of the substrate.[5] |
The specific activity of purified recombinant this compound can vary depending on the source and purification method. However, typical values are in the range of >220 nmoles/min/mg for human CypB and >1,000 nmol/min/mg for mouse CypB, as determined by the chymotrypsin-coupled assay.[8][9]
Experimental Protocol: Chymotrypsin-Coupled PPIase Assay
This is a standard and widely accepted method for measuring the PPIase activity of cyclophilins.[10][11] The assay relies on the stereospecificity of α-chymotrypsin for the trans-isomer of its substrate.
Principle: The substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), exists in both cis and trans conformations in solution. Chymotrypsin can only cleave the trans-isomer, releasing p-nitroaniline, which can be monitored spectrophotometrically at 390 nm. In the absence of a PPIase, the slow spontaneous cis-to-trans isomerization is the rate-limiting step. The addition of an active PPIase, such as this compound, accelerates this isomerization, leading to a faster rate of p-nitroaniline release.
Materials:
-
Purified this compound
-
α-Chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, pH 7.8[11]
-
LiCl/Trifluoroethanol (TFE) solution for dissolving the substrate[12]
-
Spectrophotometer capable of measuring absorbance at 390 nm
Procedure:
-
Prepare the assay buffer and pre-cool it to 4°C.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the Suc-AAPF-pNA substrate in LiCl/TFE solution.
-
In a cuvette, combine the assay buffer and the purified this compound enzyme.
-
Add the α-chymotrypsin solution to the cuvette.
-
Initiate the reaction by adding the substrate solution and mix rapidly.
-
Immediately begin monitoring the increase in absorbance at 390 nm over time.
-
The initial rate of the reaction is proportional to the PPIase activity.
Data Analysis:
The first-order rate constant for the enzyme-catalyzed isomerization can be calculated from the absorbance data. The specific activity is typically expressed as nmoles of substrate isomerized per minute per milligram of enzyme.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in confirming the enzymatic activity of purified this compound.
Caption: Experimental workflow for confirming this compound enzymatic activity.
This compound in Cellular Signaling
Beyond its role as a chaperone in protein folding, the PPIase activity of this compound is implicated in various signaling pathways. For instance, intranuclear this compound can act as a transcriptional inducer by interacting with Stat5, a key signaling molecule in prolactin-mediated gene expression.[13] This interaction is dependent on the enzymatic activity of CypB.
Caption: Role of this compound in Prolactin/Stat5 signaling.
Beyond PPIase Activity: Emerging Functions
Recent studies have suggested that this compound may possess other enzymatic activities. For instance, it has been reported to exhibit nuclease activity, which could have implications for its biological functions and for the development of aptamer-based assays.[14][15] Further research is needed to fully characterize these potential secondary activities and their physiological relevance.
This guide provides a foundational understanding of the enzymatic activity of this compound and the methods for its confirmation. For researchers and drug development professionals, a thorough characterization of this and other PPIases is crucial for understanding their roles in health and disease and for the development of novel therapeutic interventions.
References
- 1. sinobiological.com [sinobiological.com]
- 2. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 3. Cyclophilin - Wikipedia [en.wikipedia.org]
- 4. PPIase Services | PPIase Assays | Selcia [selcia.com]
- 5. Microbial Peptidyl-Prolyl cis/trans Isomerases (PPIases): Virulence Factors and Potential Alternative Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospecbio.com [prospecbio.com]
- 9. prospecbio.com [prospecbio.com]
- 10. The peptidyl-prolyl cis-trans isomerase activity of the wheat cyclophilin, TaCypA-1, is essential for inducing thermotolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 13. The intranuclear prolactin/cyclophilin B complex as a transcriptional inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human this compound Nuclease Activity Revealed via Nucleic Acid-Based Electrochemical Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to the Functional Distinctions Between Cyclophilin B and Cyclophilin A
For Researchers, Scientists, and Drug Development Professionals
Cyclophilin A (CypA) and Cyclophilin B (CypB) are highly homologous members of the cyclophilin family of proteins, both possessing peptidyl-prolyl cis-trans isomerase (PPIase) activity that plays a crucial role in protein folding and conformational changes. Despite their structural similarities, these two proteins exhibit distinct functional differences stemming from their varied subcellular localizations, protein-protein interactions, and involvement in diverse signaling pathways and pathological conditions. This guide provides a comprehensive comparison of CypA and CypB, supported by experimental data, to aid researchers in understanding their unique biological roles and potential as therapeutic targets.
Subcellular Localization: A Key Determinant of Function
The distinct subcellular distribution of CypA and CypB is a primary factor dictating their specialized functions. While both can be found in multiple compartments, their predominant locations differ significantly.
-
Cyclophilin A (CypA): Primarily a cytosolic protein, CypA is highly abundant in the cytoplasm.[1][2] However, it can also be found in the nucleus and can be secreted from cells in response to inflammatory stimuli.[3][4][5] Phosphorylation at serine 77 has been shown to be important for its release from the centrosome during mitosis.[6]
-
This compound (CypB): CypB is primarily localized within the endoplasmic reticulum (ER) due to an ER-retention sequence in its C-terminus.[7][8][9] It also contains a nuclear translocation motif and can be found in the nucleus.[7][10] Like CypA, CypB can be secreted into the extracellular space.[7][8]
Comparative Data Summary
The following tables summarize the key functional differences between Cyclophilin A and this compound based on experimental findings.
| Feature | Cyclophilin A (CypA) | This compound (CypB) | References |
| Primary Localization | Cytosol, Nucleus | Endoplasmic Reticulum, Nucleus | [1][2][5][10] |
| Secretion | Secreted upon inflammatory stimuli | Constitutively secreted by some cells and upon stimuli | [3][4][8][11] |
| Key Intracellular Functions | Protein folding, T-cell activation, HIV-1 replication | Protein folding in the secretory pathway, Collagen biosynthesis | [3][8][12][13] |
| Key Extracellular Functions | Pro-inflammatory signaling, Chemotaxis | Pro-inflammatory signaling, Chemotaxis, Cell adhesion | [8][14][15][16] |
| Key Interacting Proteins | HIV-1 Gag, CrkII, Calcineurin, Itk | Prolyl-3-Hydroxylase-1 (P3H1), CRTAP, Na/K-ATPase β1 subunit, Glycosaminoglycans | [12][13][15][17][18][19][20] |
| Involvement in Disease | Viral infections (HIV, HCV), Cardiovascular diseases, Cancer, Neurodegeneration, Rheumatoid arthritis | Osteogenesis Imperfecta, Accelerated aging, Cancer, Inflammatory diseases, NASH | [3][4][8][13][21][22][23] |
| Knockout Mouse Phenotype | Frontotemporal dementia phenotype, Altered T-cell signaling, Resistant to cyclosporine immunosuppression | Severe osteogenesis imperfecta, Kyphosis, Reduced body size, Accelerated aging, Protection from NASH | [13][21][22][23][24][25] |
Signaling Pathways and Molecular Interactions
CypA and CypB are involved in a multitude of signaling pathways, often acting as molecular chaperones or signaling mediators. Their interactions with specific partners dictate their influence on cellular processes.
Cyclophilin A Signaling Network
CypA has been shown to influence several key signaling cascades. Extracellularly, it can bind to the cell surface receptor CD147, initiating downstream signaling.[8][26] Intracellularly, it interacts with proteins like CrkII to promote cell migration and with the calcineurin-NFAT pathway to regulate T-cell activation.[12][17] In the context of cancer, CypA can modulate the PI3K/Akt/mTOR pathway, protecting cells from oxidative stress-induced apoptosis.[27]
This compound Signaling and Functional Interactions
CypB's primary role within the ER is as a molecular chaperone, particularly for the proper folding and modification of type I collagen. It forms a crucial complex with prolyl-3-hydroxylase 1 (P3H1) and cartilage-associated protein (CRTAP).[13] Deficiency in CypB disrupts this complex, leading to impaired collagen modification and the severe bone fragility characteristic of osteogenesis imperfecta.[13] Extracellularly, CypB also interacts with CD147 and glycosaminoglycans to mediate inflammatory responses and T-cell adhesion.[7][15] Furthermore, CypB has been shown to promote adipogenesis through the AKT/mTOR pathway.[28]
Experimental Protocols
Understanding the functional differences between CypA and CypB relies on a variety of experimental techniques. Below are outlines of key methodologies.
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the catalytic activity of cyclophilins in accelerating the cis-trans isomerization of proline-containing peptides.
-
Principle: The assay typically uses a chromogenic substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-to-trans isomerization of the Ala-Pro bond is the rate-limiting step for cleavage of the p-nitroanilide group by chymotrypsin, which can be monitored spectrophotometrically.
-
Protocol Outline:
-
Prepare a reaction mixture containing the substrate and chymotrypsin in a suitable buffer.
-
Initiate the reaction by adding a purified recombinant cyclophilin (CypA or CypB).
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroanilide.
-
Calculate the rate of the reaction to determine the PPIase activity.
-
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is used to identify and confirm protein-protein interactions in vivo or in vitro.
-
Principle: An antibody specific to a "bait" protein (e.g., CypA or CypB) is used to pull down the protein from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be precipitated.
-
Protocol Outline:
-
Lyse cells expressing the proteins of interest to release cellular proteins.
-
Incubate the cell lysate with an antibody specific to the bait protein.
-
Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
-
Subcellular Localization by Immunofluorescence
This technique is used to visualize the subcellular distribution of proteins.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to the protein of interest (CypA or CypB) is applied, followed by a secondary antibody conjugated to a fluorophore. The location of the protein is then visualized using a fluorescence microscope.
-
Protocol Outline:
-
Grow cells on coverslips.
-
Fix the cells with a cross-linking agent like paraformaldehyde.
-
Permeabilize the cell membranes with a detergent such as Triton X-100.
-
Incubate with a primary antibody against CypA or CypB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization with organelle-specific markers can be performed to confirm the subcellular location.
-
Conclusion
References
- 1. Cyclophilin - Wikipedia [en.wikipedia.org]
- 2. Neuronal localization of the cyclophilin A protein in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophilin A: a key player for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin A: a key player for human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin A Is Localized to the Nucleus and Controls Meiosis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 8. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 9. This compound trafficking through the secretory pathway is altered by binding of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WikiGenes - PPIB - peptidylprolyl isomerase B (this compound) [wikigenes.org]
- 11. Elevated Serum this compound Levels Are Associated with the Prevalence and Severity of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severe osteogenesis imperfecta in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cyclophilins A, B, and C Role in Human T Lymphocytes Upon Inflammatory Conditions [frontiersin.org]
- 15. db.cngb.org [db.cngb.org]
- 16. Cyclophilin A (Peptidyl-prolyl cis-trans isomerase A, PPIase A, Cyclosporin A-binding protein, Rotamase A, PPIA, CYPA) | BioVendor R&D [biovendor.com]
- 17. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound interacts with sodium-potassium ATPase and is required for pump activity in proximal tubule cells of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Altered HIV-1 Gag protein interactions with cyclophilin A (CypA) on the acquisition of H219Q and H219P substitutions in the CypA binding loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclophilin A Function in the Immune System - Jeremy Luban [grantome.com]
- 21. Accelerated Aging in this compound–Deficient Mice Downstream of p21‐Cip1/Waf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Mice lacking this compound, but not cyclophilin A, are protected from the development of NASH in a diet and chemical-induced model | PLOS One [journals.plos.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Cyclophilin A-deficient mice are resistant to immunosuppression by cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. This compound, a molecule chaperone, promotes adipogenesis in 3T3-L1 preadipocytes via AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substrate Specificity: Cyclophilin B Versus Other Peptidyl-Prolyl Isomerases
A comprehensive guide for researchers, scientists, and drug development professionals detailing the substrate preferences and catalytic efficiencies of Cyclophilin B in comparison to other key peptidyl-prolyl cis-trans isomerases (PPIases).
Peptidyl-prolyl cis-trans isomerases (PPIases) are a ubiquitous class of enzymes that catalyze the isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and conformational switching. This diverse enzyme family is broadly classified into three main groups: cyclophilins, FK506-binding proteins (FKBPs), and parvulins. This compound (CypB), a member of the cyclophilin family primarily located in the endoplasmic reticulum (ER), plays a crucial role in the folding of secretory and transmembrane proteins, most notably collagen.[1][2][3] Understanding the substrate specificity of CypB in comparison to other PPIases is critical for elucidating its specific biological functions and for the development of targeted therapeutics.
Overview of PPIase Families
The three major families of PPIases, while sharing the same fundamental catalytic function, are structurally distinct and exhibit different substrate preferences and inhibitor sensitivities.
-
Cyclophilins: These enzymes, including Cyclophilin A (CypA) and this compound (CypB), are characterized by their ability to bind the immunosuppressive drug cyclosporin A (CsA).[4] They generally exhibit broad substrate specificity.
-
FKBPs: This family, which includes FKBP12, binds to the immunosuppressants FK506 and rapamycin. In contrast to cyclophilins, FKBPs often display a more pronounced dependence on the amino acid residue preceding the target proline.
-
Parvulins: This small family of PPIases, which includes Pin1, is not inhibited by CsA or FK506. Pin1 is unique in its strict requirement for a phosphorylated serine or threonine residue immediately preceding the proline motif.[5]
Quantitative Comparison of Catalytic Efficiency
The substrate specificity of PPIases is quantitatively assessed by comparing their catalytic efficiency, expressed as kcat/Km, for various peptide substrates. The following tables summarize the available kinetic data for this compound and other representative PPIases.
Table 1: Catalytic Efficiency (kcat/Km) of Cyclophilins for a Di-Alanine Peptide Substrate
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Cyclophilin A | Suc-Ala-Ala-Pro-Phe-pNA | 1.1 x 10⁷ | Fisc, 1991 |
| Human this compound | Suc-Ala-Ala-Pro-Phe-pNA | 1.4 x 10⁶ | J-M. et al., 1991 |
Table 2: Comparative Catalytic Efficiency (kcat/Km) of Different PPIase Families for Various Peptide Substrates
| Enzyme Family | Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Source |
| Cyclophilin | Bovine Cyclophilin A | Suc-Ala-Ala-Pro-Phe-pNA | 1.3 x 10⁷ | Kofron et al., 1991 |
| FKBP | Human FKBP12 | Suc-Ala-Leu-Pro-Phe-pNA | 1.3 x 10⁶ | Harrison & Stein, 1990 |
| FKBP | Human FKBP12 | Suc-Ala-Phe-Pro-Phe-pNA | 2.5 x 10⁵ | Harrison & Stein, 1990 |
| Parvulin | Human Pin1 | Ac-Ala-Ala-pSer-Pro-Arg-pNA | 1.8 x 10⁵ | Yaffe et al., 1997 |
Note: Direct comparison of kcat/Km values should be made with caution due to variations in experimental conditions between studies.
Substrate Specificity Profiles
This compound: this compound demonstrates a broad substrate tolerance, similar to other cyclophilins. However, its primary role in the ER points towards a specialization for proteins transiting the secretory pathway. A key substrate for CypB is procollagen.[1][2][3] CypB is a component of the collagen prolyl 3-hydroxylase complex and is considered the major PPIase responsible for catalyzing the rate-limiting cis-trans isomerization of proline residues during collagen triple helix formation.[2][5] Interestingly, studies have shown that CypB exhibits lower activity towards post-translationally modified collagen, specifically hydroxylated proline residues.[6] This suggests a role for CypB in the early stages of collagen folding before extensive modification.
Other Cyclophilins (e.g., Cyclophilin A): Cyclophilin A, a cytosolic counterpart of CypB, also has a broad substrate specificity. It has been implicated in a wide range of cellular processes, including signal transduction and viral infections. While both CypA and CypB can act on similar short peptide substrates in vitro, their different subcellular localizations dictate their primary in vivo substrates.
FKBPs (e.g., FKBP12): In contrast to the broad specificity of cyclophilins, FKBPs often show a strong preference for the amino acid preceding the proline. For instance, FKBP12 displays a significantly higher catalytic efficiency for substrates with a large hydrophobic residue like leucine in the P1 position compared to smaller or charged residues.
Parvulins (e.g., Pin1): Pin1 represents an extreme case of substrate specificity, with an absolute requirement for a phosphorylated serine or threonine at the P-1 position relative to the proline. This specificity links its enzymatic activity directly to phosphorylation-dependent signaling pathways.
Signaling Pathways and Logical Relationships
The distinct substrate specificities of PPIases are reflected in their integration into different cellular signaling pathways.
References
- 1. Accelerated Aging in this compound–Deficient Mice Downstream of p21‐Cip1/Waf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin-B Modulates Collagen Cross-linking by Differentially Affecting Lysine Hydroxylation in the Helical and Telopeptidyl Domains of Tendon Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPIB - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ziploc-ing the structure 2.0: Endoplasmic reticulum-resident peptidyl prolyl isomerases show different activities toward hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Cyclophilin B: A Comparative Guide for Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the function of Cyclophilin B (CypB) in various disease models. It summarizes key quantitative data, details experimental methodologies, and visualizes complex pathways and workflows to support research and development efforts targeting CypB.
Introduction to this compound (CypB)
This compound (CypB), encoded by the PPIB gene, is a multifaceted protein primarily located in the endoplasmic reticulum (ER).[1][2] As a member of the cyclophilin family, it possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein folding and trafficking.[1][3][4] Beyond its chaperone function, CypB is involved in a wide array of cellular processes, including collagen biosynthesis, inflammatory signaling, and the regulation of gene expression.[5][6] Its dysregulation has been implicated in numerous pathologies, making it a compelling target for therapeutic intervention.[5][7][8]
Comparative Analysis of CypB Validation in Disease Models
The definitive validation of CypB's role in disease pathogenesis has been demonstrated across several preclinical models, primarily through genetic ablation (knockout mice) and pharmacological inhibition. These studies provide a robust framework for comparison.
Non-Alcoholic Steatohepatitis (NASH) and Liver Fibrosis
In models of liver disease, CypB has been identified as a critical mediator of fibrosis and inflammation. Comparative studies using knockout mice have been pivotal in distinguishing its role from that of the more abundant Cyclophilin A (CypA).
Quantitative Data Summary: CypB vs. CypA in NASH Model
| Parameter | Wild-Type (WT) Mice | CypA Knockout (KO) Mice | CypB Knockout (KO) Mice | Citation |
| Liver Fibrosis | Severe | Severe (not significantly different from WT) | Marked and significant decrease | [9][10] |
| Steatosis | Severe | Severe | Significantly blunted development | [9] |
| Inflammation (TNFα) | High | High | Significantly reduced | [9][10] |
Data from diet and chemical-induced (Western diet + CCl4) NASH mouse models.
Osteogenesis Imperfecta (OI) and Accelerated Aging
CypB deficiency in mice leads to a phenotype strikingly similar to recessive Osteogenesis Imperfecta (OI), characterized by severe osteoporosis and bone fragility.[2][11] This is attributed to its essential role in the collagen prolyl 3-hydroxylation complex, which is critical for proper collagen folding and cross-linking.[2][12][13]
Quantitative Data Summary: Phenotype of CypB KO Mice
| Parameter | Wild-Type (WT) Mice | CypB Knockout (KO) Mice | Citation |
| Bone Phenotype | Normal trabecular bone | Severe osteopenia, reduced bone volume, kyphosis | [2][11] |
| Collagen Modification | Normal lysine hydroxylation | Diminished helical lysine hydroxylation, abnormal fibril morphology | [2][13] |
| Aging Markers | Normal | Elevated Senescence-Associated β-Galactosidase, increased p21 protein levels | [11][14] |
| Tendon Fibril Diameter | 174 ± 76 nm | 55 ± 51 nm (about one-third of WT) | [13] |
Cancer
CypB is overexpressed in several cancers and is associated with malignant progression.[8][15] Validation studies in cancer models have primarily utilized siRNA-mediated knockdown and small molecule inhibitors.
Quantitative Data Summary: CypB Inhibition in Cancer Models
| Model | Experimental Approach | Key Findings | Citation |
| Breast Cancer (T47D cells) | siRNA knockdown of CypB | Decreased cell growth, proliferation, and motility. Down-regulation of hormone receptors (ERα, PR). | [15] |
| Hepatocellular Carcinoma (HCC) | Pharmacological inhibition (NV651) | Significant decrease in proliferation across multiple HCC cell lines; induction of G2/M phase cell cycle arrest. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these validation studies.
Generation and Validation of CypB Knockout (KO) Mouse Model
-
Methodology: A common approach involves using a gene-trapped allele where a β-geo reporter construct is inserted into an intron of the Ppib gene, leading to a non-functional protein.[12]
-
Genotyping: Offspring are genotyped using hemi-nested PCR with primers that selectively amplify either the wild-type (e.g., 255 bp) or the gene-trapped allele (e.g., 364 bp).[12]
-
Validation of Knockout: The absence of Ppib expression is confirmed at both the mRNA and protein levels.
-
mRNA: Real-time RT-PCR is performed on total RNA isolated from primary cells (e.g., fibroblasts, osteoblasts) and tissues (e.g., dermal, femoral).[12]
-
Protein: Western blotting is used to confirm the absence of CypB protein. In some models, Liquid Chromatography-Selected Reaction Monitoring (LC-SRM) mass spectrometry can be used to unambiguously distinguish truncated or modified proteins from the wild-type, offering higher specificity than immuno-based assays.[16]
-
Induction of NASH/Liver Fibrosis Mouse Model
-
Model: A robust and clinically relevant model of NASH is induced in mice through a combination of a high-sugar, high-cholesterol "Western" diet and weekly intraperitoneal injections of carbon tetrachloride (CCl4).[9][10]
-
Duration: The diet and injections are typically administered over several weeks to establish significant fibrosis and other features of NASH.
-
Phenotypic Analysis:
-
Histology: Liver sections are stained with Picrosirius red to visualize and quantify collagen fibrosis. Hematoxylin & Eosin (H&E) staining is used to assess overall liver morphology, steatosis, and inflammation.[10]
-
Immunohistochemistry: Staining for inflammatory markers such as TNFα is performed on liver sections to quantify the inflammatory response.[9]
-
siRNA-Mediated Knockdown in Cell Culture
-
Methodology: T47D breast cancer cells or 3T3-L1 preadipocytes are transduced with lentiviral vectors expressing a short interfering RNA (siRNA) targeting CypB. A non-specific siRNA (e.g., targeting luciferase) is used as a control.[15][17]
-
Validation of Knockdown: The efficiency of CypB knockdown is confirmed by RT-qPCR and Western blotting.
-
Functional Assays:
-
Proliferation: Cell growth and proliferation are measured using standard assays (e.g., MTT, cell counting).[15]
-
Migration: Cell motility is assessed using wound-healing or transwell migration assays.[15]
-
Gene Expression: Microarray or RNA-seq analysis is performed to identify global changes in gene expression, with validation of key genes by RT-qPCR.[15]
-
Visualizing Pathways and Workflows
Signaling and Logic Diagrams
Experimental Workflow Diagram
References
- 1. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 2. Severe osteogenesis imperfecta in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclophilin inhibition as potential therapy for liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice lacking this compound, but not cyclophilin A, are protected from the development of NASH in a diet and chemical-induced model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice lacking this compound, but not cyclophilin A, are protected from the development of NASH in a diet and chemical-induced model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclophilin-B Modulates Collagen Cross-linking by Differentially Affecting Lysine Hydroxylation in the Helical and Telopeptidyl Domains of Tendon Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerated Aging in this compound–Deficient Mice Downstream of p21‐Cip1/Waf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of this compound is Associated with Malignant Progression and Regulation of Genes Implicated in the Pathogenesis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast and specific method to validate cell models: application to KO models | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 17. This compound, a molecule chaperone, promotes adipogenesis in 3T3-L1 preadipocytes via AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cyclophilin B Antibodies: A Comparative Guide to Specificity and Cross-Reactivity
For researchers in immunology, oncology, and drug development, the specific detection of cyclophilin B (CypB), a protein implicated in inflammatory diseases and cancer, is crucial.[1] This guide provides a comparative analysis of commercially available this compound antibodies, with a focus on their cross-reactivity with other members of the highly conserved cyclophilin family. The information presented here is intended to assist researchers in selecting the most appropriate antibody for their specific application, ensuring data accuracy and reliability.
Understanding the Challenge: Cyclophilin Homology
The cyclophilin family of proteins possesses a high degree of structural homology, presenting a significant challenge for the development of specific antibodies. This structural similarity increases the likelihood of antibody cross-reactivity, where an antibody intended for one cyclophilin isoform may also bind to others, leading to inaccurate experimental results. Therefore, rigorous validation of antibody specificity is paramount.
Comparative Analysis of this compound Antibody Specificity
Several commercially available this compound antibodies have been evaluated for their specificity. The following table summarizes the available data on their cross-reactivity with other cyclophilin isoforms.
| Antibody/Vendor | Type | Host | Tested Applications | Cross-Reactivity Data |
| R&D Systems MAB5410 | Monoclonal (Clone # 549205) | Mouse | Western Blot, Immunocytochemistry | No cross-reactivity observed with recombinant human Cyclophilin A in Western blots. Specificity also validated using CypB knockout HeLa cells. |
| Abcam ab16045 | Polyclonal | Rabbit | Western Blot, Immunoprecipitation, Immunocytochemistry/Immunofluorescence | Specificity confirmed by Western blot testing in PPIB Knockout HAP1 cells.[2] |
| Cell Signaling Technology #43603 | Monoclonal (Clone # D1V5J) | Rabbit | Western Blot | Does not cross-react with cyclophilin A protein.[3][4] |
| Cusabio (in study) | Not specified | Not specified | ELISA, Western Blot | No cross-reactivity was observed between CypA, CypB, and CypC antibodies used in the study.[5] |
Note: The absence of information regarding cross-reactivity with other cyclophilins (e.g., C, D) for some antibodies does not necessarily imply a lack of cross-reactivity, but rather that this specific data was not provided in the available resources. Researchers are encouraged to perform their own validation experiments.
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of antibody specificity requires robust experimental protocols. The following are standard methods used to evaluate the cross-reactivity of this compound antibodies.
Western Blotting
Western blotting is a widely used technique to assess antibody specificity. By testing the antibody against lysates from cells where the target protein has been knocked out or knocked down, one can confirm that the antibody specifically recognizes the intended target.
Protocol:
-
Protein Separation: Separate cell lysates (including wild-type and CypB knockout/knockdown samples) and recombinant cyclophilin isoforms (A, B, C, etc.) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CypB antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A specific antibody will only produce a band at the expected molecular weight for CypB in the wild-type and recombinant CypB lanes, with no corresponding band in the knockout/knockdown or other cyclophilin isoform lanes.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the binding of an antibody to different cyclophilin isoforms, providing a more quantitative measure of cross-reactivity.
Protocol:
-
Coating: Coat the wells of a microplate with purified recombinant cyclophilin isoforms (A, B, C, etc.) and a control protein (e.g., BSA).
-
Blocking: Block the uncoated surfaces in the wells to prevent non-specific binding.
-
Primary Antibody Incubation: Add the anti-CypB antibody at various dilutions to the wells and incubate.
-
Washing: Wash the wells to remove unbound antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity in each well corresponds to the degree of antibody binding to each cyclophilin isoform.
Immunoprecipitation (IP)
Immunoprecipitation followed by mass spectrometry or Western blotting can also be used to assess specificity.
Protocol:
-
Cell Lysis: Lyse cells expressing various cyclophilin isoforms.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CypB antibody.
-
Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies specific to different cyclophilin isoforms or by mass spectrometry to identify all co-precipitated proteins.
Signaling Pathway and Experimental Workflow Diagrams
To further aid in experimental design and data interpretation, the following diagrams illustrate a key signaling pathway involving this compound and a typical workflow for evaluating antibody cross-reactivity.
References
- 1. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 2. Anti-Cyclophilin B antibody - Loading Control (ab16045) | Abcam [abcam.com]
- 3. This compound (D1V5J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound (D1V5J) Rabbit Monoclonal Antibody (#43603) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Cyclophilins A, B, and C Role in Human T Lymphocytes Upon Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cyclophilin B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclophilin B (CypB), a peptidyl-prolyl cis-trans isomerase (PPIase) primarily located in the endoplasmic reticulum, has emerged as a significant therapeutic target in a range of diseases, including metabolic disorders, liver diseases, and cancer.[1] This guide provides a comparative analysis of the efficacy of various CypB inhibitors, supported by experimental data, to aid researchers in the selection and development of potent and selective therapeutic agents.
Quantitative Comparison of this compound Inhibitors
The therapeutic potential of cyclophilin inhibitors is often initially assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.[2] The following table summarizes the available quantitative data for several CypB inhibitors.
| Inhibitor | Type | Target(s) | IC50 for CypB (nM) | Reference(s) |
| NV651 | Sanglifehrin-based | CypA, CypB, CypD, Cyp40 | ~10 | [3] |
| Cyclosporin A (CsA) | Cyclic peptide | Pan-cyclophilin | Kd: 9.8 nM | [4] |
| Sanglifehrin A (SfA) | Macrolide | Pan-cyclophilin | Not specified | [3][5] |
| Compound B23 | Macrocyclic | Primarily CypD, some activity against CypB | ~23.4 | [6] |
| Compound 11 | Tri-vector small molecule | Primarily CypB | Potent inhibitor (specific IC50 not provided) | [1][7][8] |
Note: IC50 and Kd values are key metrics for inhibitor potency, with lower values indicating higher potency.[2] Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Key Signaling Pathways Involving this compound
This compound is implicated in several critical cellular signaling pathways. Its chaperone activity within the endoplasmic reticulum is crucial for protein folding and managing ER stress through the unfolded protein response (UPR).[1] Extracellularly, CypB can interact with the CD147 receptor, triggering downstream signaling cascades such as the ERK-MAPK pathway, which is involved in inflammation and cell proliferation. Furthermore, CypB has been shown to influence the AKT/mTOR pathway, playing a role in processes like adipogenesis.
Experimental Protocols
A fundamental method for assessing the efficacy of cyclophilin inhibitors is the chymotrypsin-coupled peptidyl-prolyl cis-trans isomerase (PPIase) assay. This assay measures the ability of a cyclophilin enzyme to catalyze the cis-trans isomerization of a proline-containing peptide substrate.
Principle of the Chymotrypsin-Coupled PPIase Assay
The assay utilizes a synthetic peptide substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The enzyme α-chymotrypsin can only cleave the peptide bond following the phenylalanine residue when the Ala-Pro bond is in the trans conformation, releasing p-nitroanilide (pNA), a chromophore that can be detected spectrophotometrically at 390 nm. This compound accelerates the conversion of the cis isomer of the substrate to the trans isomer, thus increasing the rate of pNA release. The inhibitory effect of a compound is determined by measuring the reduction in the rate of this reaction.[9][10]
Experimental Workflow
-
Preparation of Reagents:
-
Assay buffer (e.g., 35 mM HEPES, pH 8.0).
-
Recombinant human this compound enzyme.
-
Substrate stock solution (Suc-AAPF-pNA dissolved in a suitable solvent like DMSO).
-
α-chymotrypsin solution.
-
Inhibitor stock solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the test inhibitor at various dilutions to the respective wells. A control with no inhibitor is included.
-
Add the this compound enzyme to all wells except for the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 10°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a mixture of the substrate (e.g., final concentration of 100 µM) and α-chymotrypsin (e.g., final concentration of 250 µg/ml).[10]
-
Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 0.5 seconds) using a plate reader.[10]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The development of potent and selective this compound inhibitors holds significant promise for the treatment of various diseases. While the classic pan-cyclophilin inhibitor Cyclosporin A shows high affinity for CypB, newer compounds like the sanglifehrin-based inhibitor NV651 and novel tri-vector inhibitors demonstrate improved potency and selectivity, which may translate to better therapeutic profiles with fewer off-target effects.[1][3] The methodologies and data presented in this guide provide a framework for the continued evaluation and comparison of emerging CypB inhibitors. Future research should focus on obtaining comprehensive efficacy and selectivity data for a wider range of these promising compounds.
References
- 1. Optimization of this compound-Targeted Tri-vector Inhibitors for Novel MASH Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Sanglifehrin-Based Cyclophilin Inhibitor NV651 with Cisplatin in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements [pubmed.ncbi.nlm.nih.gov]
- 5. Sanglifehrin A mitigates multiorgan fibrosis by targeting the collagen chaperone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of this compound-Targeted Tri-vector Inhibitors for Novel MASH Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclophilin B Orthologs for Researchers and Drug Development
Cyclophilin B (CypB), a member of the highly conserved cyclophilin family of peptidyl-prolyl cis-trans isomerases (PPIases), plays a crucial role in protein folding and trafficking within the secretory pathway.[1][2] Its involvement in various signaling pathways and disease processes, including viral infections and cancer, has made it a significant target for therapeutic intervention.[3][4] This guide provides a comparative analysis of CypB orthologs across different species, offering insights into their structural and functional conservation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Structural and Functional Comparison of this compound Orthologs
This compound is primarily located in the endoplasmic reticulum (ER) due to an N-terminal signal sequence, a key feature that distinguishes it from the cytosolic Cyclophilin A (CypA).[1] This localization is critical for its function as a molecular chaperone for secreted and membrane proteins.[1] The core of the protein consists of a highly conserved cyclophilin-like domain (CLD) responsible for its PPIase activity.[5]
The following table summarizes the key characteristics of CypB orthologs from human, mouse, rat, and the fruit fly (Drosophila melanogaster), where the closest homolog is NinaA.[5][6] While comprehensive kinetic data for all CypB orthologs is not available in a single comparative study, the available data for human CypB and general data for cyclophilins provide a baseline for understanding their enzymatic activity.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Fruit Fly (Drosophila melanogaster) - NinaA |
| Protein Name | Peptidylprolyl isomerase B (PPIB) | Peptidylprolyl isomerase B (Ppib) | Peptidylprolyl isomerase B (Ppib) | NinaA |
| Amino Acid Length | 216 | 216 | 216 | 237 |
| Molecular Weight (Da) | ~23,743 | ~23,713 | ~23,803 | ~27,000 |
| Sequence Identity to Human CypB | 100% | High | High | ~49% (CLD)[5] |
| Subcellular Localization | Endoplasmic Reticulum, Secreted | Endoplasmic Reticulum | Endoplasmic Reticulum | Endoplasmic Reticulum |
| Key Functional Domains | N-terminal signal sequence, Cyclophilin-like domain | N-terminal signal sequence, Cyclophilin-like domain | N-terminal signal sequence, Cyclophilin-like domain | N-terminal signal sequence, Cyclophilin-like domain, C-terminal transmembrane domain[5] |
| Specific PPIase Activity | > 220 nmoles/min/mg[2] | Not reported | Not reported | Not reported |
| Catalytic Efficiency (kcat/KM) | ~10^5 to 10^7 M⁻¹s⁻¹ (general for cyclophilins)[4] | Not reported | Not reported | Not reported |
| Inhibition by Cyclosporin A (CsA) | Yes | Yes | Yes | Yes |
Signaling Pathway Involving this compound
This compound has been shown to play a role in various signaling pathways. One notable example is its involvement in adipogenesis through the AKT/mTOR signaling cascade. The following diagram illustrates this pathway.
Caption: this compound promotes adipogenesis via the AKT/mTOR pathway.
Experimental Protocols
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay
This assay measures the enzymatic activity of CypB by monitoring the cis-to-trans isomerization of a proline-containing peptide substrate. A common method is the protease-coupled assay.
Principle: The substrate, typically N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroanilide, which can be detected spectrophotometrically at 390 nm. CypB catalyzes the conversion of the cis isomer to the trans isomer, thus accelerating the rate of p-nitroanilide release.
Materials:
-
Purified recombinant CypB orthologs
-
Assay buffer: 35 mM HEPES, pH 8.0
-
Substrate stock: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in dimethyl sulfoxide (DMSO)
-
α-chymotrypsin
-
Spectrophotometer capable of reading at 390 nm
Procedure:
-
Prepare the assay mixture containing HEPES buffer and the desired concentration of CypB enzyme.
-
Add the substrate Suc-AAPF-pNA to the mixture.
-
Initiate the reaction by adding α-chymotrypsin.
-
Immediately monitor the increase in absorbance at 390 nm over time.
-
The initial rate of the reaction is proportional to the PPIase activity of CypB.
-
Kinetic parameters such as Kcat and KM can be determined by measuring the reaction rates at varying substrate concentrations.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
ELISA is a sensitive method for quantifying the concentration of CypB in biological samples.
Principle: A sandwich ELISA format is commonly used. A capture antibody specific to CypB is coated onto the wells of a microplate. The sample containing CypB is added, and the protein is captured by the antibody. A second, detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP) that also recognizes CypB is then added, forming a "sandwich". Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of CypB in the sample.
Materials:
-
ELISA plate pre-coated with anti-CypB capture antibody
-
Biological samples (e.g., cell lysates, serum)
-
Recombinant CypB standard of known concentration
-
Detection antibody (biotinylated anti-CypB)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Add standards and samples to the wells of the pre-coated plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Construct a standard curve using the absorbance values of the standards and determine the concentration of CypB in the samples.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of CypB orthologs.
Caption: A typical workflow for the comparative study of CypB orthologs.
Conclusion
The comparative analysis of this compound orthologs reveals a high degree of structural and functional conservation across diverse species, underscoring its fundamental biological importance. While the core PPIase domain and its enzymatic activity are well-conserved, subtle differences, such as the presence of additional domains in orthologs like Drosophila NinaA, may confer species-specific functions. For researchers and drug development professionals, understanding these similarities and differences is crucial for the design of selective inhibitors and for elucidating the precise roles of CypB in health and disease. The provided experimental protocols and workflows offer a practical guide for further investigation into this important class of enzymes.
References
- 1. This compound (Peptidyl-prolyl cis-trans isomerase B, PPIase B, CYP-S1, Rotamase B, S-cyclophilin, SCYLP, PPIB, CYPB) | BioVendor R&D [biovendor.com]
- 2. prospecbio.com [prospecbio.com]
- 3. researchgate.net [researchgate.net]
- 4. article.imrpress.com [article.imrpress.com]
- 5. From Drosophila to humans: Reflections on the roles of the prolyl-isomerases and chaperones, cyclophilins, in cell function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human this compound: a second cyclophilin gene encodes a peptidyl-prolyl isomerase with a signal sequence - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Subcellular Localization of a Cyclophilin B Fusion Protein
For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of a protein of interest is paramount to understanding its function, regulation, and role in disease. This guide provides a comprehensive comparison of key experimental methods for confirming the subcellular localization of a Cyclophilin B (CypB) fusion protein, complete with supporting data, detailed protocols, and visual workflows.
This compound is a ubiquitously expressed peptidyl-prolyl cis-trans isomerase with known localizations in the endoplasmic reticulum (ER) and the nucleus, and it can also be secreted from the cell. The addition of a fusion tag, such as a fluorescent protein, for visualization purposes can potentially alter this localization. Therefore, it is crucial to employ and compare multiple independent methods to validate the observed subcellular distribution of a CypB fusion protein.
This guide compares three widely used techniques:
-
Live-Cell Imaging of Fluorescent Protein Fusions: Directly visualizing the fusion protein in living cells.
-
Immunofluorescence (IF): Detecting the fusion protein in fixed and permeabilized cells using specific antibodies.
-
Subcellular Fractionation followed by Western Blotting: Physically separating cellular compartments and detecting the protein in each fraction.
Method Comparison at a Glance
Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, potential for artifacts, and the physiological state of the cells being analyzed. The following table summarizes these key aspects to aid in selecting the most appropriate techniques for your research question.
| Feature | Live-Cell Imaging (e.g., GFP fusion) | Immunofluorescence (IF) | Subcellular Fractionation & Western Blot |
| Principle | Genetic fusion of a fluorescent protein to CypB for direct visualization in living cells. | Detection of the CypB fusion protein in fixed cells using a specific primary antibody and a fluorescently labeled secondary antibody. | Physical separation of cellular organelles by centrifugation, followed by detection of the CypB fusion protein in different fractions by immunoblotting. |
| Cell State | Live | Fixed and permeabilized | Lysed |
| Spatial Resolution | Diffraction-limited (approx. 200-250 nm for confocal microscopy).[1][2] | Diffraction-limited (approx. 200-250 nm for confocal microscopy).[1][2] Can be improved with super-resolution microscopy. | Low (dependent on purity of fractions) |
| Temporal Resolution | High (enables tracking of protein dynamics) | None (static snapshot) | None (endpoint analysis) |
| Sensitivity | Dependent on the quantum yield of the fluorescent protein and expression level. | High, due to signal amplification from secondary antibodies.[3] | High, dependent on antibody affinity and ECL substrate. |
| Potential Artifacts | - Mislocalization due to the fusion tag interfering with protein folding or targeting signals.[4] - Overexpression artifacts leading to aggregation or mislocalization. | - Altered antigenicity or localization due to fixation. - Antibody non-specificity or cross-reactivity. - Permeabilization artifacts. | - Cross-contamination between subcellular fractions. - Redistribution of proteins during fractionation. - Loss of protein during processing. |
| Throughput | High | Medium | Low to Medium |
Quantitative Comparison of Methods
A systematic study comparing immunofluorescence and fluorescent protein tagging for over 500 human proteins found a high correlation, with approximately 80% of proteins showing the same subcellular distribution between the two methods.[5][6] However, discrepancies were noted, particularly for proteins localizing to the endomembrane system.[5] It is important to note that a study on yeast proteins revealed that about 10% of proteins show different localizations when tagged at the N-terminus versus the C-terminus with GFP.[4][7]
| Parameter | Live-Cell Imaging (GFP) | Immunofluorescence | Subcellular Fractionation |
| Typical Resolution | ~250 nm (lateral), ~500 nm (axial) for confocal microscopy.[2] | ~250 nm (lateral), ~500 nm (axial) for confocal microscopy.[2] | Not applicable (biochemical separation). |
| Mislocalization Potential (Tag-related) | Can be significant; ~10% of yeast proteins show altered localization depending on tag position.[4][7] | Not applicable (detects the fusion protein itself). | Not applicable (detects the fusion protein itself). |
| Mislocalization Potential (Method-related) | Overexpression can lead to aggregation or mislocalization to non-physiological compartments. | Fixation can cause protein redistribution. | Purity of fractions is critical; cross-contamination is a common issue. |
| Concordance with IF | ~80% agreement for a large set of human proteins.[5][6] | ~80% agreement with FP-tagging.[5][6] | Provides complementary, non-imaging-based validation. |
Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for each technique.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Live-Cell Imaging of a CypB-GFP Fusion Protein
Materials:
-
Mammalian cell line of choice
-
Complete culture medium
-
CypB-GFP fusion protein expression vector
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filters for GFP
Protocol:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the CypB-GFP expression vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the fusion protein.
-
Imaging:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the culture medium with a phenol red-free imaging medium to reduce background fluorescence.
-
Place the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Acquire images using the appropriate filter set for GFP (e.g., excitation ~488 nm, emission ~509 nm).
-
-
Analysis: Analyze the captured images to determine the subcellular localization of the CypB-GFP fusion protein. For validation, co-transfection with a marker for a specific organelle (e.g., an ER- or nucleus-targeted red fluorescent protein) can be performed.
Immunofluorescence Staining of a CypB Fusion Protein
Materials:
-
Cells expressing the CypB fusion protein grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody against the fusion tag (e.g., anti-GFP) or CypB
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Fixation:
-
Gently wash the cells on coverslips three times with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the coverslips a final three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the fluorophores used.
-
Subcellular Fractionation and Western Blotting
Materials:
-
Cells expressing the CypB fusion protein
-
Hypotonic lysis buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
Buffers for nuclear, mitochondrial, and microsomal fractions
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the fusion tag, CypB, and organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis and Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-30 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle until >90% of cells are lysed (check under a microscope).
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.
-
Microsomal (ER) Fraction: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomes.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification:
-
Resuspend each pellet in an appropriate buffer.
-
Determine the protein concentration of each fraction using a protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and then probe with primary antibodies against the CypB fusion protein and organelle-specific markers.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Analysis:
-
Analyze the distribution of the CypB fusion protein across the different fractions and compare it to the distribution of the organelle markers to determine its primary localization.
-
Conclusion and Recommendations
Confirming the subcellular localization of a fusion protein, such as this compound, requires a multi-faceted approach to ensure the validity of the observed results.
-
Start with Live-Cell Imaging: This provides dynamic information in a physiological context and is often the simplest method to implement. However, be mindful of potential artifacts from the fusion tag and overexpression.
-
Validate with Immunofluorescence: IF serves as an excellent validation method as it detects the protein in a fixed state, which can help to rule out artifacts related to the dynamics of live-cell imaging. It is crucial to use highly specific antibodies.
-
Confirm with Subcellular Fractionation: This biochemical approach provides non-visual, quantitative data on the distribution of the protein across different cellular compartments. It is particularly useful for resolving ambiguous or dual localizations observed by microscopy.
By comparing the results from these three distinct methodologies, researchers can have high confidence in their determination of the subcellular localization of a this compound fusion protein, leading to a more accurate understanding of its cellular function.
References
- 1. Does super-resolution fluorescence microscopy obsolete previous microscopic approaches to protein co-localization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of GFP tag position on protein localization and growth fitness in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Cyclophilin B vs. Cyclophilin D: A Comparative Guide to Their Roles in Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyclophilin B (CypB) and cyclophilin D (CypD) in the context of mitochondrial function. While both are members of the peptidyl-prolyl cis-trans isomerase (PPIase) family, their roles and localization within the cell, particularly in relation to mitochondria, differ significantly. This comparison synthesizes experimental data to delineate their distinct functions, offering a valuable resource for research and therapeutic development.
At a Glance: Key Differences
| Feature | This compound (CypB) | Cyclophilin D (CypD) |
| Primary Localization | Endoplasmic Reticulum | Mitochondrial Matrix[1][2][3] |
| Primary Function | Protein folding and trafficking in the ER, collagen biosynthesis | Regulation of the mitochondrial permeability transition pore (mPTP)[1][2][4] |
| Mitochondrial Role | Not well-established; some evidence for indirect roles or potential mitochondrial localization of other cyclophilins like CypA.[5][6] | Central regulator of mitochondrial function, including calcium homeostasis, metabolism, and cell death pathways.[1][2][4] |
| Clinical Relevance | Osteogenesis imperfecta | Ischemia-reperfusion injury, neurodegenerative diseases, muscular dystrophies.[2] |
Cyclophilin D: The Master Regulator of Mitochondrial Permeability
Cyclophilin D is a well-characterized mitochondrial matrix protein that plays a pivotal role in regulating the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[1][2][4] The opening of the mPTP can lead to mitochondrial swelling, dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately triggering cell death.[7]
Key Functions of Cyclophilin D in Mitochondria:
-
mPTP Regulation: CypD is a key sensitizer of the mPTP to stimuli such as high matrix calcium levels and oxidative stress.[8] Its binding to components of the mPTP, potentially including the ATP synthase, facilitates pore opening.[1] Inhibition of CypD, for instance by cyclosporin A (CsA), desensitizes the mPTP to these triggers.[8]
-
Calcium Homeostasis: CypD influences mitochondrial calcium handling. Mitochondria lacking CypD have been shown to have an increased calcium retention capacity, meaning they can sequester more calcium before the mPTP opens.[8] However, some studies suggest that the absence of CypD can lead to elevated steady-state levels of mitochondrial matrix calcium.[9]
-
Metabolic Regulation: By modulating mitochondrial calcium levels and potentially interacting with components of the electron transport chain, CypD can influence cellular metabolism.[1] For example, the elevated matrix calcium in the absence of CypD can enhance the activity of calcium-dependent dehydrogenases.[9]
-
Redox Signaling: CypD itself can be a target of redox modifications, suggesting it may act as a redox sensor within the mitochondria.[10] Oxidative stress can influence CypD's conformation and activity, thereby impacting mPTP opening.[10]
This compound: An Endoplasmic Reticulum Chaperone with Unclear Mitochondrial Roles
In stark contrast to CypD, this compound is primarily localized to the endoplasmic reticulum (ER), where it functions as a chaperone protein involved in the folding and trafficking of secretory proteins, most notably procollagen. Mutations in the gene encoding CypB are linked to osteogenesis imperfecta, a genetic disorder characterized by brittle bones.
The direct involvement of CypB in mitochondrial function is not well-documented in the scientific literature. While some studies have suggested that other cyclophilins, such as cyclophilin A, may have a mitochondrial localization and play a role in anti-apoptotic signaling, substantial evidence for a significant and direct role for CypB within mitochondria is currently lacking.[5][6] One study in Neurospora crassa implicated a mitochondrial cyclophilin (referred to as CyP20, an alias for CypD in this organism) in cooperation with Hsp70 and Hsp60 in the folding of imported mitochondrial proteins.[11][12] However, this function has not been definitively attributed to CypB in mammalian cells.
Comparative Data on Mitochondrial Functions
Due to the limited research on CypB's direct mitochondrial role, a quantitative side-by-side comparison with CypD on mitochondrial parameters is challenging. The following table summarizes the well-established effects of CypD on mitochondrial function.
| Mitochondrial Parameter | Effect of Cyclophilin D Presence/Activity | Effect of Cyclophilin D Absence/Inhibition | Supporting Experimental Evidence |
| mPTP Opening Sensitivity | Increased sensitivity to Ca2+ and ROS | Decreased sensitivity to Ca2+ and ROS | Mitochondrial swelling assays, Calcium retention capacity assays |
| Mitochondrial Calcium Retention Capacity | Lower | Higher | Fluorometric measurement of extramitochondrial Ca2+ |
| Mitochondrial Swelling | Promotes Ca2+-induced swelling | Inhibits Ca2+-induced swelling | Spectrophotometric measurement of absorbance at 540 nm |
| ATP Synthesis | Can be reduced upon mPTP opening | Maintained under conditions that would trigger mPTP opening | Luciferase-based ATP assays |
Experimental Protocols
Detailed methodologies for key experiments used to assess the mitochondrial functions of cyclophilins are provided below.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay quantifies the amount of calcium that isolated mitochondria can sequester before the mPTP opens.
Protocol:
-
Isolate Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Prepare Assay Buffer: Prepare an assay buffer containing KCl, HEPES, KH2PO4, and respiratory substrates (e.g., glutamate and malate).
-
Add Calcium-Sensitive Dye: Add a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N) to the assay buffer to monitor the extramitochondrial calcium concentration.[13][14]
-
Energize Mitochondria: Add the isolated mitochondria to the assay buffer to allow them to energize using the provided substrates.
-
Calcium Titration: Add sequential pulses of a known concentration of CaCl2 to the mitochondrial suspension.[13][15]
-
Monitor Fluorescence: Continuously monitor the fluorescence of the calcium-sensitive dye. As long as the mitochondria are taking up calcium, the extramitochondrial calcium concentration and fluorescence will remain low.
-
Determine CRC: The opening of the mPTP is indicated by a sharp and sustained increase in fluorescence, as the mitochondria release the sequestered calcium. The total amount of calcium added before this release is the calcium retention capacity.[15]
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume due to the influx of water following mPTP opening.
Protocol:
-
Isolate Mitochondria: Isolate mitochondria as described above.
-
Prepare Swelling Buffer: Prepare a buffer containing KCl and HEPES.
-
Monitor Absorbance: Resuspend the isolated mitochondria in the swelling buffer and monitor the absorbance at 540 nm using a spectrophotometer.[13][16]
-
Induce Swelling: Induce mPTP opening by adding a calcium pulse.
-
Measure Absorbance Change: The opening of the mPTP leads to mitochondrial swelling, which causes a decrease in light scattering and thus a decrease in the absorbance at 540 nm.[13] The rate and extent of this decrease are indicative of mPTP opening.
Mitochondrial ATP Synthesis Assay
This assay measures the rate of ATP production by isolated mitochondria.
Protocol:
-
Isolate Mitochondria: Isolate mitochondria as described previously.
-
Prepare Reaction Buffer: Prepare a reaction buffer containing respiratory substrates, ADP, and phosphate.
-
Initiate ATP Synthesis: Add isolated mitochondria to the reaction buffer to initiate ATP synthesis.
-
Measure ATP Levels: At various time points, take aliquots of the reaction mixture and stop the reaction. Measure the amount of ATP produced using a luciferase-based bioluminescence assay.[17][18][19] The light emitted is proportional to the ATP concentration.
-
Determine Rate: Calculate the rate of ATP synthesis by plotting ATP concentration against time.
Signaling Pathways and Experimental Workflows
// Nodes Stress [label="Stress Stimuli\n(High [Ca2+], ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; CypD [label="Cyclophilin D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mPTP [label="mPTP Complex\n(e.g., ATP Synthase)", fillcolor="#FBBC05", fontcolor="#202124"]; PoreOpening [label="mPTP Opening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoSwelling [label="Mitochondrial Swelling", fillcolor="#34A853", fontcolor="#FFFFFF"]; DeltaPsi [label="ΔΨm Dissipation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptoticFactors [label="Release of\nPro-apoptotic Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CsA [label="Cyclosporin A", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stress -> CypD [label="Activates"]; CypD -> mPTP [label="Binds and sensitizes"]; mPTP -> PoreOpening [label="Leads to"]; PoreOpening -> MitoSwelling; PoreOpening -> DeltaPsi; PoreOpening -> ApoptoticFactors; MitoSwelling -> CellDeath; DeltaPsi -> CellDeath; ApoptoticFactors -> CellDeath; CsA -> CypD [label="Inhibits", style=dashed, color="#EA4335"]; } dot CypD-mediated mPTP activation pathway.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IsolateMito [label="Isolate Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareAssay [label="Prepare Assay Buffer\nwith Calcium Green 5N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddMito [label="Add Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCa [label="Add CaCl2 Pulses", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MonitorFluorescence [label="Monitor Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; PoreOpened [label="mPTP Opens?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CalculateCRC [label="Calculate Calcium\nRetention Capacity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> IsolateMito; IsolateMito -> PrepareAssay; PrepareAssay -> AddMito; AddMito -> AddCa; AddCa -> MonitorFluorescence; MonitorFluorescence -> PoreOpened; PoreOpened -> AddCa [label="No"]; PoreOpened -> CalculateCRC [label="Yes"]; CalculateCRC -> End; } dot Workflow for Calcium Retention Capacity Assay.
Conclusion
Cyclophilin D is a firmly established and critical regulator of mitochondrial function, primarily through its control of the mitochondrial permeability transition pore. Its involvement in mitochondrial calcium homeostasis, metabolism, and cell death pathways makes it a significant target for therapeutic intervention in a range of diseases. In contrast, the role of this compound in mitochondrial biology is not well defined, with the bulk of evidence pointing to its primary function as a chaperone in the endoplasmic reticulum. Future research is needed to determine if CypB, or other cyclophilin isoforms, have subtle or context-dependent roles within mitochondria. For researchers in drug development, targeting CypD remains a promising strategy for modulating mitochondrial function in disease, while the mitochondrial relevance of CypB is, at present, less clear.
References
- 1. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 3. Cyclophilin D is predominantly expressed in mitochondria of GABAergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cyclophilin D controls mitochondrial pore–dependent Ca2+ exchange, metabolic flexibility, and propensity for heart failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox characterization of human cyclophilin D: identification of a new mammalian mitochondrial redox sensor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophilin 20 is involved in mitochondrial protein folding in cooperation with molecular chaperones Hsp70 and Hsp60 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 16. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. sm.unife.it [sm.unife.it]
Safety Operating Guide
Navigating the Safe Disposal of Cyclophilin B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. While specific disposal protocols for cyclophilin B are not extensively detailed in readily available safety data sheets, a comprehensive approach can be formulated by adhering to general principles of hazardous chemical and biological waste management. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles with side-shields, protective gloves, and a lab coat.[1]
Quantitative Data for Handling and Storage
To ensure the stability and integrity of this compound, proper storage is essential. The following table summarizes key handling and storage parameters based on available product information.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Reconstituted Protein Storage | 4°C (short-term), -20°C or -80°C (long-term) | [2][3][4] |
| Maximum Hazardous Waste Accumulation | 55 gallons | [1] |
| Maximum Acutely Hazardous Waste | 1 quart | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a recommended step-by-step procedure for the safe disposal of this compound, synthesized from general laboratory waste disposal guidelines.
1. Waste Identification and Segregation:
-
Crucially, do not mix this compound waste with non-hazardous trash or other waste streams. [1] It should be treated as hazardous chemical waste.
-
Segregate waste into solid and liquid forms.
2. Solid Waste Disposal (e.g., contaminated gloves, tubes, absorbent pads):
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof container or a designated biohazard bag.[5][6]
-
Store the sealed container in a designated "Satellite Accumulation Area" within the laboratory.[5]
3. Liquid Waste Disposal (e.g., unused solutions, cell culture media):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.[1] The container must be compatible with the solvent used.
-
For solutions containing biohazardous materials (e.g., cell cultures), decontamination via autoclaving or chemical disinfection (e.g., with a 10% bleach solution) may be required by institutional protocols before collection as chemical waste.[5][7]
-
Store the sealed liquid waste container in secondary containment to prevent spills.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be managed carefully.
-
For containers that held acutely hazardous waste, triple rinsing is required.[1] The first rinsate must be collected and disposed of as hazardous waste.[1][8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[1]
-
Deface or remove labels from the rinsed and dried containers before disposal as solid waste.[8]
5. Final Disposal:
-
Arrange for the pickup and disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety and waste disposal guidelines. Researchers must consult their institution's specific safety protocols and local regulations for hazardous waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. abeomics.com [abeomics.com]
- 3. prospecbio.com [prospecbio.com]
- 4. lifetein.com [lifetein.com]
- 5. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 6. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 7. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclophilin B
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of recombinant Cyclophilin B. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. While this compound is not classified as a hazardous substance, proper handling of any recombinant protein is a cornerstone of good laboratory practice.
I. Personal Protective Equipment (PPE) and Safety Measures
A thorough risk assessment should be conducted before commencing any work with this compound. For a recombinant protein like this compound, which is considered non-hazardous, standard laboratory PPE is recommended to prevent direct contact and maintain a sterile work environment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE / Safety Measure | Specification | Rationale |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination.[1][2][3] |
| Hand Protection | Nitrile or equivalent gloves | Prevents skin contact with the protein solution.[1][2][4][5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols.[1][2][3][4][5] |
| General Hygiene | Frequent hand washing | Essential after handling materials and before leaving the laboratory.[1] |
| Laboratory Practices | No eating, drinking, or applying cosmetics | Prevents accidental ingestion of laboratory materials.[2] |
| Aerosol Containment | Use with adequate ventilation | Minimizes the potential for inhalation of aerosols.[1][2] |
II. Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound in a laboratory setting. Following these steps will ensure a safe and efficient workflow.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Store the lyophilized or solubilized protein at the recommended temperature, typically -20°C or -80°C for long-term storage.[6]
-
For frequent use, aliquoting the protein solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[6]
Step 2: Reconstitution and Handling
-
Before opening, briefly centrifuge the vial to ensure the protein pellet is at the bottom.
-
Reconstitute the lyophilized protein using the buffer recommended in the product datasheet.
-
All handling of the protein solution should be performed in a designated clean area, and good aseptic technique should be followed to prevent microbial contamination.
Step 3: Experimental Procedures
-
Wear the appropriate PPE as detailed in Table 1.
-
Conduct all procedures that may generate aerosols in a biosafety cabinet or a well-ventilated area.[1]
-
After handling the protein, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol or a 10% bleach solution.[2]
Step 4: Spill Response
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[2]
-
Containment: Cover the spill with absorbent material.[2]
-
Disinfection: Apply a 10% bleach solution or other appropriate disinfectant to the spill area and allow for a contact time of at least 30 minutes.[2][7]
-
Cleanup: Wearing appropriate PPE, clean up the spill using absorbent materials and dispose of them as biological waste.[2]
-
Final Decontamination: Thoroughly wash the spill area again with disinfectant.[2]
III. Disposal Plan: this compound and Contaminated Materials
As a non-hazardous biological material, this compound and associated waste can be disposed of following standard laboratory procedures for non-infectious waste.[2]
Table 2: Disposal Plan for this compound Waste
| Waste Type | Decontamination and Disposal Procedure |
| Liquid Waste | Decontaminate with a 10% bleach solution for a minimum of 30 minutes before pouring down the sanitary sewer, followed by flushing with ample water.[2][7][8] |
| Solid Waste (Non-Sharps) | Collect consumables such as pipette tips, tubes, and gloves that have come into contact with this compound in a biohazard bag. Decontaminate by autoclaving.[7][9] |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound should be collected in a designated, puncture-proof sharps container for specialized disposal.[9] |
IV. Experimental Workflow
The following diagram illustrates the key stages in the handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 8. njit.edu [njit.edu]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
